Methyltetrazine-PEG24-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N5O29/c1-58-65-67-64(68-66-58)59-2-4-60(5-3-59)97-57-56-96-55-54-95-53-52-94-51-50-93-49-48-92-47-46-91-45-44-90-43-42-89-41-40-88-39-38-87-37-36-86-35-34-85-33-32-84-31-30-83-29-28-82-27-26-81-25-24-80-23-22-79-21-20-78-19-18-77-17-16-76-15-14-75-13-12-74-11-10-73-9-8-63(72)98-69-61(70)6-7-62(69)71/h2-5H,6-57H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESOHPAKQIUDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N5O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z of Tetrazine Click Chemistry for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, has become a cornerstone of bioorthogonal chemistry.[1][2] Its remarkable speed, high selectivity, and ability to function within complex biological systems—without the need for cytotoxic catalysts—make it an indispensable tool for advanced bioconjugation applications, ranging from cellular imaging to the development of targeted therapeutics.[2][3][4][5]
This technical guide delves into the core principles of tetrazine click chemistry, presenting key quantitative data for reaction optimization, detailed experimental protocols for practical implementation, and visual workflows to illustrate the underlying mechanisms and processes.
Core Principles of the Tetrazine IEDDA Reaction
The tetrazine ligation is a type of [4+2] cycloaddition. Unlike conventional Diels-Alder reactions, the IEDDA mechanism involves an electron-deficient diene (the tetrazine) reacting with an electron-rich dienophile (typically a strained alkene or alkyne).[6] This reaction is characterized by its exceptionally rapid kinetics.[7]
The process proceeds in two main steps:
-
[4+2] Cycloaddition: The tetrazine ring reacts with the dienophile to form an unstable bicyclic intermediate.[2]
-
Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂). This step is the thermodynamic driving force that makes the reaction irreversible and highly efficient.[2][7][8] The final product is a stable dihydropyridazine (B8628806) conjugate.[7][8]
Several factors critically influence the reaction's speed and efficiency:
-
Electronics: Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its Highest Occupied Molecular Orbital (HOMO) energy, which also increases the rate.[2]
-
Dienophile Strain: Ring strain is a major determinant of reactivity. Highly strained dienophiles like trans-cyclooctenes (TCO) exhibit significantly faster kinetics than less strained counterparts like norbornenes.[2][9][10]
-
Sterics: Less steric hindrance around the reactive moieties generally leads to faster reaction rates. Monosubstituted tetrazines, for example, are often more reactive than disubstituted versions.[2][11]
Quantitative Data: Reaction Kinetics and Stability
The choice of tetrazine and dienophile is critical and depends on the specific application, balancing the need for rapid kinetics against the stability of the reagents under physiological conditions.[12][13] Tetrazines with electron-withdrawing substituents are more reactive but can be less stable in aqueous media.[14][15]
Table 1: Second-Order Rate Constants (k₂) for Common Tetrazine-Dienophile Pairs
This table summarizes the reaction rates for various tetrazine and dienophile pairs, which is crucial for planning bioconjugation experiments where concentration and time are limiting factors.
| Tetrazine Moiety | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tz) | trans-cyclooctene (B1233481) (TCO) | ~2,000 - 6,000 | 9:1 MeOH:H₂O or PBS |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | axial-TCO | >10,000 | PBS, 37°C |
| Methyl-tetrazine (Me-Tz) | axial-TCO | ~1,500 | PBS, 37°C |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | ~1,000 | PBS, 37°C |
| 3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tz) | Bicyclononyne (BCN) | ~100 - 300 | Varied |
| 3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tz) | Norbornene | ~1 - 5 | Varied |
| H-Tetrazine | Cyclopropene | ~10 - 90 | Varied |
Data compiled from multiple sources.[7][9][10][12][13][16]
Table 2: Stability of Common Tetrazines in Physiological Buffer
The stability of the tetrazine moiety is crucial for in vivo applications or experiments requiring long incubation times.[14][17]
| Tetrazine Moiety | Conditions | Stability (% Remaining) | Reference |
| Dipyridyl-s-tetrazine (DiPy-Tz) | DMSO/PBS (1:9), 37°C, 12h | ~15-40% | [14][15] |
| Pyrimidyl-substituted tetrazine | DMSO/PBS (1:9), 37°C, 12h | ~15-40% | [14][15] |
| Phenyl-tetrazine (Ph-Tz) | DMSO/PBS (1:9), 37°C, 12h | >75% | [14][15] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C, 48h | ~63% | [12][13] |
| Triazolyl-tetrazine | DMEM + 10% FBS, 37°C, 48h | >63% | [12][13] |
Detailed Experimental Protocols
Successful bioconjugation requires careful planning and execution. Below are generalized protocols for labeling a protein with a dienophile and subsequent ligation with a tetrazine probe.
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol describes the modification of a protein (e.g., an antibody) containing primary amines (lysine residues) with a trans-cyclooctene (TCO) moiety.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification: Spin desalting column (for proteins >5 kDa) or Size-Exclusion Chromatography (SEC).
Methodology:
-
Reagent Preparation:
-
Equilibrate the protein to the desired reaction buffer (PBS, pH 7.4).
-
Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
-
Molar Ratio Calculation:
-
Determine the molar excess of TCO-NHS ester needed. A starting point is typically a 10- to 20-fold molar excess relative to the protein. This may require optimization.
-
-
Labeling Reaction:
-
Add the calculated volume of the TCO-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. Protect from light if using a fluorescently-tagged TCO.
-
-
Purification:
-
Remove unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS. This step is critical to prevent the unreacted NHS ester from quenching the subsequent tetrazine ligation.
-
The resulting TCO-labeled protein is now ready for ligation.
-
Protocol 2: Tetrazine Ligation with the TCO-Labeled Protein
This protocol details the reaction between the newly created TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorophore, drug, or biotin).
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Anhydrous DMSO or DMF
-
Purification columns (if necessary)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule in DMSO (typically 1-10 mM).
-
-
Ligation Reaction:
-
Add the tetrazine reagent to the solution of the TCO-labeled protein. A 1.5- to 5-fold molar excess of the tetrazine is typically sufficient due to the rapid reaction kinetics.
-
The reaction is often complete within 5-30 minutes at room temperature.[18][19] Reaction progress can be monitored by LC-MS or SDS-PAGE if the tag imparts a significant mass or charge change.
-
-
Final Purification (Optional):
-
If necessary, remove excess tetrazine reagent via spin desalting or SEC, particularly for in vivo applications or sensitive downstream assays.
-
Applications in Research and Drug Development
The versatility and robustness of tetrazine click chemistry have led to its adoption in numerous advanced applications:
-
Pre-targeted Imaging and Therapy: In this strategy, a biomolecule (like an antibody) modified with a dienophile is administered first.[11][20][21] After it has localized to the target site and unbound antibody has cleared from circulation, a second, small-molecule tetrazine probe (e.g., carrying a PET isotope or a potent drug) is administered.[11][20] This approach dramatically improves target-to-background ratios and minimizes off-target toxicity.[11][21]
-
Antibody-Drug Conjugates (ADCs): Tetrazine chemistry allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs.[4][22] Linkers can be designed to be stable in circulation and release the payload only upon reaching the target cell.
-
Live-Cell Imaging: The reaction's speed enables real-time imaging of biological processes.[3] Fluorogenic tetrazine probes that "turn on" their fluorescence only after reacting with a dienophile are particularly powerful, as they reduce background noise and eliminate the need for wash steps.[1]
-
Hydrogel Formation: The rapid and specific cross-linking capabilities are used to form hydrogels in situ for tissue engineering and controlled drug release applications.[4]
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 19. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 20. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Methyltetrazine-PEG24-NHS Ester in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the utility of Methyltetrazine-PEG24-NHS ester, a key reagent in the field of bioorthogonal chemistry. We delve into its core properties, reaction mechanisms, and provide detailed protocols for its application in labeling biomolecules, particularly antibodies, for downstream applications such as cell imaging and western blotting.
Introduction to this compound
This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation techniques.[1][2] It comprises three key components:
-
Methyltetrazine: This is the bioorthogonal reactive group. It participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[3][4] This reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for use in living systems.[1][5][6]
-
PEG24 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of 24 ethylene (B1197577) glycol units, is long and hydrophilic.[7][8] This feature enhances the water solubility of the reagent and the resulting conjugate, which helps to prevent aggregation of labeled proteins.[5][8] The flexible PEG chain also minimizes steric hindrance, allowing for efficient reaction between the tetrazine and its TCO partner.[5][9]
-
N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive functional group.[10][11] It readily reacts with primary amines, such as the side chains of lysine (B10760008) residues found in proteins, to form stable amide bonds.[7][12] This reaction is most efficient at a neutral to slightly basic pH (pH 7-9).[5][11]
The combination of these three components makes this compound a powerful tool for attaching a bioorthogonal "handle" to proteins and other amine-containing biomolecules.
Properties and Specifications
Herein are the key properties and specifications of this compound, summarized for clarity.
| Property | Value | References |
| Molecular Formula | C64H111N5O29 | [7] |
| Molecular Weight | 1414.6 g/mol | [7] |
| Purity | Typically >95% | [13] |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
| Storage Conditions | -20°C, protect from moisture | [7][10] |
| Reactive Groups | Methyltetrazine, NHS Ester | [7][11] |
| Spacer Arm | PEG24 | [7][8] |
The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition
The core of this compound's utility lies in the IEDDA reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) group. This reaction is a cornerstone of bioorthogonal chemistry due to its exceptional characteristics.
-
Extraordinary Speed: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.[6][14] This rapid kinetics allows for efficient labeling even at low concentrations of reactants, which is crucial for in vivo applications.[3][15]
-
High Specificity and Orthogonality: The tetrazine and TCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems.[1][14] This "orthogonality" prevents off-target reactions and ensures that the labeling is precise.
-
Biocompatibility: The reaction proceeds readily under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.[1][5]
-
Irreversible Reaction: The IEDDA reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction forward and forming a stable covalent bond.[3]
The following diagram illustrates the workflow of labeling a primary antibody with this compound and its subsequent bioorthogonal reaction with a TCO-functionalized molecule.
Experimental Protocols
This section provides detailed protocols for the use of this compound in antibody labeling and subsequent applications.
Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to a primary antibody.
Materials:
-
Primary antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Spin desalting columns or dialysis equipment for purification
Protocol:
-
Antibody Preparation:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12][18]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12][16] Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[12]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve a desired molar excess over the antibody. A 10- to 20-fold molar excess is a common starting point.[12][16]
-
Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[12][18]
-
-
Quenching the Reaction:
-
Purification:
The following diagram outlines the experimental workflow for antibody labeling.
Application in Cell Imaging
Once the antibody is labeled with the methyltetrazine group, it can be used for live cell imaging by reacting it with a TCO-functionalized fluorescent probe.
Protocol:
-
Incubate your cells with the methyltetrazine-labeled primary antibody under standard immunolabeling conditions.
-
Wash the cells to remove any unbound antibody.
-
Add the TCO-functionalized fluorophore to the cells at an appropriate concentration. The reaction is typically rapid, and incubation for 30-60 minutes at room temperature is often sufficient.[16]
-
Wash the cells to remove the excess fluorophore.
-
Image the cells using a suitable fluorescence microscope.
Application in Western Blotting
The methyltetrazine-labeled antibody can also be used in western blotting applications with a TCO-functionalized detection reagent (e.g., TCO-HRP).
Protocol:
-
Perform SDS-PAGE and transfer your protein samples to a membrane as per standard western blotting protocols.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with the methyltetrazine-labeled primary antibody.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a TCO-functionalized secondary detection reagent (e.g., TCO-HRP).
-
Wash the membrane to remove the unbound detection reagent.
-
Develop the blot using an appropriate substrate for the detection reagent (e.g., a chemiluminescent substrate for HRP).
Conclusion
This compound is a versatile and powerful reagent for bioorthogonal chemistry. Its unique combination of an amine-reactive NHS ester, a hydrophilic PEG spacer, and a highly reactive methyltetrazine group enables the efficient and specific labeling of biomolecules. The exceptionally fast and bioorthogonal IEDDA reaction with TCO-functionalized probes makes it an invaluable tool for a wide range of applications in chemical biology, drug development, and diagnostics, from live cell imaging to targeted therapy. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in your research endeavors.
References
- 1. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. interchim.fr [interchim.fr]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. vectorlabs.com [vectorlabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bidmc.org [bidmc.org]
- 18. furthlab.xyz [furthlab.xyz]
The Strategic Imperative of PEG24 Spacers in Bioconjugation Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugate design, particularly for antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as indispensable tools for optimizing the physicochemical and pharmacokinetic properties of these complex molecules. This in-depth technical guide focuses on the role of a 24-unit PEG spacer (PEG24), providing a comprehensive overview of its impact on bioconjugate performance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Multifaceted Role of PEG24 Spacers in Bioconjugation
The incorporation of a PEG24 spacer into a bioconjugate linker is a strategic decision aimed at addressing several challenges inherent in drug development. The primary benefits of utilizing a long-chain PEG spacer like PEG24 include enhanced solubility, improved stability, and modulated pharmacokinetic profiles.
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final bioconjugate. This aggregation can compromise efficacy, induce immunogenicity, and complicate manufacturing and formulation. The hydrophilic nature of the PEG24 chain creates a hydration shell around the payload, significantly increasing the overall water solubility of the bioconjugate and mitigating the risk of aggregation. This allows for the use of more hydrophobic drugs and potentially higher drug-to-antibody ratios (DARs) without sacrificing the stability of the ADC.
Improved Pharmacokinetics: The hydrodynamic volume of a bioconjugate is a key factor influencing its circulation half-life. The extended and flexible structure of a PEG24 spacer increases the hydrodynamic radius of the bioconjugate, which in turn reduces its renal clearance. This leads to a significantly prolonged plasma half-life, allowing for greater exposure of the target tissue to the therapeutic agent and potentially reducing the required dosing frequency. Studies have shown that longer PEG chains, such as PEG24, can lead to slower clearance rates compared to shorter PEG linkers.
Steric Hindrance and Bioavailability: The PEG24 spacer provides a flexible and extended connection between the biomolecule and the payload. This spatial separation can minimize steric hindrance, ensuring that the biological targeting function of the antibody and the cytotoxic activity of the payload are not compromised. By extending the payload away from the antibody, the PEG24 linker can also improve its accessibility to its intracellular target following internalization of the bioconjugate.
Quantitative Impact of PEG24 Spacers on Bioconjugate Properties
The decision to incorporate a PEG24 spacer is supported by a growing body of quantitative data demonstrating its positive impact on key bioconjugate parameters. The following tables summarize findings from various studies, offering a comparative look at how PEG linker length influences performance.
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Intermediate PEG Linker (e.g., PEG8-12) | Long PEG Linker (e.g., PEG24) | Reference(s) |
| Hydrophilicity | Low (payload dependent) | Moderate Increase | Significant Increase | High Increase | |
| Aggregation | High potential | Reduced | Significantly Reduced | Minimally Observed | |
| In Vitro Cytotoxicity (IC50) | High Potency | High Potency | Moderate Potency | May have Reduced Potency | [1] |
Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties. This table illustrates the general trend of increasing hydrophilicity and reduced aggregation with longer PEG chains. However, a potential trade-off with in vitro potency is also noted.
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Intermediate PEG Linker (e.g., PEG8-12) | Long PEG Linker (e.g., PEG24) | Reference(s) |
| Plasma Clearance | Rapid | Moderate | Slow | Very Slow | |
| Half-life (t1/2) | Short | Moderately Increased | Significantly Increased | Maximally Increased | |
| In Vivo Efficacy | Variable | May be limited by clearance | Improved | Often Enhanced |
Table 2: Impact of PEG Linker Length on Pharmacokinetic and In Vivo Performance. This table highlights the significant improvements in pharmacokinetic parameters and in vivo efficacy observed with longer PEG linkers like PEG24.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PEG24-containing linker, its conjugation to an antibody, and the characterization of the resulting bioconjugate.
Protocol 1: Synthesis of a Heterobifunctional Maleimide-PEG24-Acid Linker
Materials:
-
α-Amino-ω-carboxy-PEG24
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Triethylamine (B128534) (TEA)
-
Purification reagents (e.g., silica (B1680970) gel for chromatography, diethyl ether for precipitation)
Procedure:
-
Formation of Maleamic Acid:
-
Dissolve α-Amino-ω-carboxy-PEG24 in an anhydrous solvent such as DCM.
-
Add a molar excess of maleic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight to form the maleamic acid intermediate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be purified by precipitation with a non-polar solvent like diethyl ether.
-
-
Cyclization to Maleimide (B117702):
-
Dissolve the purified maleamic acid intermediate in an anhydrous solvent like DMF.
-
Add a dehydrating agent, such as a combination of DCC and NHS, to facilitate the cyclization to the maleimide.
-
A mild base like triethylamine may be added to neutralize any acid formed during the reaction.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the formation of the maleimide product.
-
The final Maleimide-PEG24-Acid linker can be purified by column chromatography on silica gel.
-
Note: This is a generalized procedure. The specific reaction conditions, stoichiometry, and purification methods would require optimization and validation for each specific synthesis.
Protocol 2: Antibody-Drug Conjugation using a Maleimide-PEG24-Acid Linker
This protocol describes the conjugation of a pre-synthesized and payload-activated Maleimide-PEG24-linker to a monoclonal antibody via thiol-maleimide chemistry.
Part A: Antibody Reduction
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Degassed conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the degassed conjugation buffer.
-
To partially reduce the interchain disulfide bonds, add a 5-10 fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
After incubation, the reduced antibody should be used immediately in the conjugation step. If other reducing agents like DTT are used, they must be removed prior to conjugation, for example, by using a desalting column.
Part B: Thiol-Maleimide Conjugation
Materials:
-
Reduced antibody from Part A
-
Maleimide-PEG24-Payload dissolved in a compatible organic solvent (e.g., DMSO) at a concentration of ~10 mM
-
Quenching solution (e.g., 100 mM N-acetylcysteine in conjugation buffer)
Procedure:
-
Add the desired molar excess (typically 5-15 fold over the number of available thiols) of the Maleimide-PEG24-Payload solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
To quench any unreacted maleimide groups, add a 100-fold molar excess of the quenching solution and incubate for an additional 30 minutes at room temperature.
-
The resulting ADC is then purified to remove excess drug-linker and other reagents. Purification is typically performed using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Characterization of the PEG24-ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample onto the column.
-
Elute the different DAR species using a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (lower DAR species elute first).
-
Calculate the weighted average DAR by integrating the peak areas of each species and dividing by the total peak area.
B. Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation
Principle: High-resolution mass spectrometry can determine the exact mass of the different drug-loaded antibody species, providing a precise measurement of the DAR distribution.
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reverse-phase column suitable for protein analysis
Procedure:
-
Desalt the ADC sample using a suitable method.
-
Inject the sample into the LC-MS system.
-
Separate the different ADC species using a reverse-phase gradient.
-
Acquire the mass spectra of the eluting species.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each DAR species.
-
Calculate the average DAR from the relative abundance of each species.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of PEG24 spacers in bioconjugation.
References
An In-Depth Technical Guide to the Function of NHS Esters in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies surrounding the use of N-hydroxysuccinimide (NHS) esters for protein labeling. A thorough understanding of this widely used bioconjugation chemistry is critical for the successful development of protein-based therapeutics, diagnostics, and research tools. This document details the underlying chemical reactions, factors influencing labeling efficiency, step-by-step experimental protocols, and a guide to troubleshooting common issues.
Core Principles of NHS Ester Chemistry
N-hydroxysuccinimide esters are highly reactive compounds that are widely employed to covalently attach labels to proteins and other biomolecules.[1] The primary targets for NHS esters are the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[1]
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]
RO ||| CN | O=C C=O | | CH₂-CH₂
]; Labeled_Protein [label="Protein-NH-CO-R"]; NHS [label="N-hydroxysuccinimide"];
Protein -> Labeled_Protein [label="Reaction"]; NHS_Ester -> Labeled_Protein; NHS_Ester -> NHS [style=dashed, label="Byproduct"]; }
Caption: Reaction of an NHS ester with a primary amine on a protein.
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields a non-reactive carboxylic acid and NHS.[2] The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.[2] This competition between aminolysis (reaction with the amine) and hydrolysis is a key factor in optimizing labeling efficiency.
Quantitative Data on NHS Ester Reactions
The efficiency and outcome of a protein labeling experiment are governed by several quantifiable parameters. The following tables summarize key data to guide experimental design.
Table 1: Stability of NHS Esters - Half-life at Various pH and Temperatures
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | Room Temperature | ~60 minutes |
| 8.3-8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| >9.0 | Room Temperature | <10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.
Table 2: Typical Molar Ratios and Resulting Degree of Labeling (DOL)
| Molar Ratio (NHS Ester:Protein) | Target Degree of Labeling (DOL) | Application Examples |
| 5:1 to 10:1 | 1-3 | Labeling with enzymes, single-molecule studies |
| 10:1 to 20:1 | 3-7 | Fluorescent antibody labeling for immunoassays |
| >20:1 | >7 | Biotinylation for signal amplification, cell sorting |
Note: The optimal molar ratio is protein-dependent and should be determined empirically.
Experimental Protocols
This section provides a detailed, generalized protocol for labeling proteins with NHS esters.
Materials
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
NHS ester labeling reagent (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer
Protocol for Antibody Labeling with a Fluorescent NHS Ester
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Allow the vial of the fluorescent NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 10:1 to 20:1 molar ratio is a good starting point for antibodies).[2]
-
Slowly add the dissolved NHS ester to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[4]
-
-
Quenching the Reaction:
-
Purification:
-
Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer.[5]
-
Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
-
Caption: A typical experimental workflow for protein labeling with NHS esters.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise during protein labeling. The following section addresses common problems and provides potential solutions.
Table 3: Troubleshooting Guide for NHS Ester Protein Labeling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the protein solution. 2. Incorrect pH: The reaction pH is too low (below 7.5). 3. Hydrolyzed NHS Ester: The NHS ester reagent has been exposed to moisture. 4. Low Protein Concentration: The competing hydrolysis reaction is favored. | 1. Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[2] 2. Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[2] 3. Use a fresh, high-quality NHS ester and prepare the solution immediately before use.[2] 4. Concentrate the protein to at least 2 mg/mL.[2] |
| Protein Precipitation | 1. High Degree of Labeling: Excessive labeling can alter the protein's isoelectric point and solubility. 2. Unsuitable Buffer: The buffer conditions are not optimal for the protein's stability. 3. High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high. | 1. Reduce the molar ratio of the NHS ester to the protein. 2. Screen different buffers to find one that maintains protein solubility. 3. Keep the final concentration of the organic solvent below 10% (v/v).[2] |
| Loss of Protein Activity | 1. Labeling of Critical Residues: The label has been attached to an amino acid in the active site or a binding interface. | 1. Reduce the molar ratio of the NHS ester to the protein to decrease the overall degree of labeling.[2] |
| Inconsistent Results | 1. Variability in Reagents: Inconsistent quality or handling of the NHS ester. 2. Inconsistent Reaction Conditions: Fluctuations in pH, temperature, or incubation time. | 1. Aliquot and store the NHS ester properly to prevent degradation. 2. Carefully control all reaction parameters for each experiment. |
Caption: A logical workflow for troubleshooting low labeling efficiency.
By carefully considering the chemical principles, optimizing reaction conditions based on quantitative data, and following robust experimental protocols, researchers can successfully and reproducibly label proteins using NHS esters for a wide range of applications in research, diagnostics, and drug development.
References
An In-Depth Technical Guide to the Mechanism and Application of Methyltetrazine-PEG24-NHS Ester
For researchers, scientists, and professionals in drug development, the strategic modification of biomolecules is paramount for advancing diagnostics, therapeutics, and fundamental biological understanding. Bifunctional linkers are central to this endeavor, and among them, Methyltetrazine-PEG24-NHS ester has emerged as a powerful tool for precise and efficient bioconjugation. This guide elucidates the core mechanism of action of this reagent, provides quantitative data for its reactivity, details experimental protocols for its application, and presents visual workflows for its use in key research areas.
Core Mechanism of Action
This compound is a heterobifunctional crosslinker designed for a two-step sequential or parallel conjugation strategy. Its functionality is derived from two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a methyltetrazine group, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.
1. Amine-Reactive NHS Ester Chemistry:
The NHS ester component facilitates the covalent attachment of the linker to biomolecules containing primary amines (-NH2), such as the lysine (B10760008) residues and the N-terminus of proteins and antibodies.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] This reaction is most efficient in a slightly alkaline environment (pH 7.2-9.0), which ensures the deprotonation of the primary amines, enhancing their nucleophilicity.[2][3] The inclusion of a methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[4]
2. Bioorthogonal Tetrazine "Click" Chemistry:
The methyltetrazine moiety is the bioorthogonal reactive partner in what is known as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5][6] This "click chemistry" reaction is exceptionally fast and highly specific for strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[5][7] The reaction involves a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile).[5] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2), forming a stable dihydropyridazine (B8628806) linkage.[7][8] A key advantage of this ligation is its bioorthogonality; it proceeds rapidly under physiological conditions without interfering with native biological functional groups.[9]
3. The Role of the PEG24 Spacer:
The 24-unit polyethylene glycol (PEG) chain serves as a long, flexible, and hydrophilic spacer.[10][11] This PEG linker enhances the aqueous solubility of the reagent and the resulting bioconjugate, which can prevent aggregation.[11][12] Furthermore, the extended spacer arm minimizes steric hindrance, allowing for more efficient conjugation of large biomolecules.[2][13]
Quantitative Data
The efficiency of bioconjugation reactions using this compound is underscored by the reaction kinetics of its constituent reactive groups.
Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methyltetrazine & TCO | 1,100 - 73,000 | Buffered aqueous solution, 37°C[11] |
| Tetrazine & TCO | ~1 - 1 x 10⁶ | PBS buffer, pH 6-9, room temperature[7] |
| H-phenyl-tetrazine & TCO | >39,000 | DPBS, 37°C[11] |
| Bis(pyridyl)-tetrazine & TCO | >39,000 | DPBS, 37°C[11] |
Table 2: Reaction Conditions and Stability of NHS Ester Aminolysis
| Parameter | Value | Conditions |
| Optimal pH range | 7.2 - 9.0 | Aqueous buffer[3] |
| Reaction Time | 30 - 60 minutes | Room temperature[1] |
| 2 hours | On ice[1] | |
| NHS Ester Hydrolysis Half-life | 4 - 5 hours | pH 7.0, 0°C[3] |
| 10 minutes | pH 8.6, 4°C[3] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the first step in a two-step conjugation strategy, where an antibody is functionalized with the methyltetrazine moiety.
Materials:
-
Antibody of interest (carrier-free)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5[2]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., spin desalting column)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[14]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
Labeling Reaction: a. Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.[1] b. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 5-10 minutes at room temperature.[15]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[15]
-
Characterization (Optional): a. Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (at 280 nm) and the tetrazine (around 520-540 nm).[14] b. Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14]
Protocol 2: Tetrazine-TCO Ligation for Live-Cell Imaging (Pre-targeting Strategy)
This protocol outlines a pre-targeting approach where cells are first labeled with a TCO-modified molecule (e.g., an antibody targeting a cell surface receptor), followed by visualization with a tetrazine-functionalized fluorophore.
Materials:
-
Cells expressing a TCO-modified molecule on their surface
-
Methyltetrazine-functionalized fluorescent dye
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with a TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow the antibody to bind to its target.[16]
-
Washing: Wash the cells two to three times with fresh imaging medium to remove any unbound TCO-labeled antibody.
-
Ligation and Imaging: a. Prepare a stock solution of the Methyltetrazine-functionalized fluorescent dye in anhydrous DMSO (e.g., 1 mM).[16] b. Dilute the stock solution in imaging medium to the desired final staining concentration (e.g., 1-5 µM).[16] c. Add the staining solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.[16]
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Experimental workflow for fluorescent antibody labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medium.com [medium.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
A Deep Dive into Bioorthogonal Labeling with Tetrazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of bioorthogonal labeling utilizing tetrazine compounds. We will delve into the core chemical reactions, provide a comparative analysis of reaction kinetics, and present detailed experimental protocols for key applications. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively implement tetrazine-based bioorthogonal chemistry in their work.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
At the heart of tetrazine bioorthogonal chemistry lies the inverse-electron-demand Diels-Alder (iEDDA) reaction, a powerful and highly efficient [4+2] cycloaddition.[1] This reaction occurs between an electron-deficient diene, the 1,2,4,5-tetrazine, and an electron-rich dienophile, most commonly a strained alkene or alkyne such as trans-cyclooctene (B1233481) (TCO).[2][3]
The key features that make this reaction exceptionally well-suited for biological systems are:
-
Exceptional Kinetics: The iEDDA reaction between tetrazines and strained dienophiles is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4] This rapid reactivity allows for efficient labeling at the low concentrations typically found in biological environments.[5]
-
High Specificity and Bioorthogonality: Tetrazines and their dienophile partners exhibit remarkable selectivity, reacting rapidly with each other while remaining inert to the vast array of functional groups present in biological systems.[3][6] This orthogonality ensures that the labeling reaction does not interfere with native biochemical processes.
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[3]
-
Irreversible Reaction with a Single Byproduct: The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂), the sole byproduct.[4] This irreversible step drives the reaction to completion.
The reactivity of the tetrazine-iEDDA ligation can be finely tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring generally accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), while electron-donating groups on the dienophile raise the energy of the Highest Occupied Molecular Orbital (HOMO), also leading to faster kinetics.[7]
Quantitative Data: A Comparative Look at Reaction Kinetics
The selection of a specific tetrazine and dienophile pair is critical for the successful design of a bioorthogonal labeling experiment. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol:Water | [8] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [2] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol | [2] |
| Hydrogen substituted tetrazine | trans-cyclooctene (TCO) | 26,000 | PBS, pH 7.4 | [6] |
| Tetrazine with electron-withdrawing groups | trans-cyclooctene (TCO) | > 26,000 | PBS, pH 7.4 | [6] |
| Tetrazine with electron-donating groups | trans-cyclooctene (TCO) | < 26,000 | PBS, pH 7.4 | [6] |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | Methanol | [2] |
Table 2: Photophysical Properties of Selected Fluorogenic Tetrazine Probes
Many tetrazine-dye conjugates exhibit fluorescence quenching that is reversed upon reaction with a dienophile, a phenomenon known as fluorogenicity.[9] This "turn-on" fluorescence is highly advantageous for imaging applications as it minimizes background signal.[10]
| Fluorophore | Fluorescence Quantum Yield (Φf) of Unreacted Dye | Fluorescence Turn-on Ratio (upon reaction with TCO) | Reference(s) |
| Fl-6-Tz | - | up to 109-fold | [9] |
| Si-rhodamine tetrazines | - | Modest | [9] |
| ortho-oxymethyl-linked tetrazine rhodamines | 0.3% | 95-fold (with BCN) | [1] |
| ortho-oxymethyl-linked Si-rhodamine | 0.7% | 45-fold (with BCN) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving tetrazine bioorthogonal labeling.
Protocol 1: General Synthesis of 1,2,4,5-Tetrazines
This protocol outlines a general procedure for the synthesis of a variety of 1,2,4,5-tetrazines.[2]
Materials:
-
Appropriate nitrile precursor (e.g., 4-(aminomethyl)benzonitrile, ethyl 6-aminohexanimidate dihydrochloride, or 4-cyanobenzoic acid)
-
Formamidine acetate, acetamidine (B91507) hydrochloride, 2-cyanopyridine, or pyrimidine-2-carbonitrile
-
Anhydrous hydrazine (B178648)
-
Nitrogen gas (N₂)
-
Appropriate reaction solvent (if needed)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine the nitrile precursor (2 mmol) with the appropriate amidine or nitrile (10 mmol).
-
Slowly add anhydrous hydrazine (2 mL) to the solid mixture with constant stirring. Caution: This step should be performed in a well-ventilated fume hood as ammonia (B1221849) gas is generated.
-
Stir the reaction mixture at room temperature or with gentle heating for 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product can be purified by extraction with an organic solvent or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Functionalized trans-Cyclooctene (TCO)
This protocol describes a three-step synthesis of trans-cyclooct-4-enol, a functionalized TCO derivative.[6]
Materials:
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry ice-acetone bath
-
Photochemical reactor with a UV lamp (e.g., 254 nm)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Epoxidation: a. Dissolve 1,5-cyclooctadiene in DCM in a round-bottom flask and cool the mixture to -78°C using a dry ice-acetone bath. b. Slowly add a solution of mCPBA in DCM to the cooled solution. c. Stir the reaction at -78°C for several hours, monitoring the formation of 1,2-epoxycyclooct-5-ene by TLC. d. Quench the reaction and purify the product to isolate the mono-epoxide.
-
Reduction: a. Dissolve the purified epoxide in an appropriate anhydrous solvent. b. Carefully add LiAlH₄ to the solution to reduce the epoxide to the corresponding alcohol. c. Work up the reaction and purify the resulting cis-cyclooct-4-enol.
-
Photoisomerization: a. Prepare a solution of the cis-cyclooct-4-enol in an appropriate solvent for photochemistry. b. Pass the solution through a photochemical flow reactor equipped with a UV lamp to isomerize the cis-alkene to the trans-alkene. c. Purify the final product, trans-cyclooct-4-enol, using column chromatography.
Protocol 3: General Procedure for Protein Labeling with a TCO-NHS Ester followed by Tetrazine Ligation
This protocol details the labeling of a protein with a TCO-NHS ester and subsequent ligation with a tetrazine-functionalized molecule.[4]
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into an amine-free buffer.
-
TCO-NHS Ester Activation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO.
-
Protein Labeling with TCO: a. Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution. b. Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with PBS.
-
Tetrazine Ligation: a. To the TCO-labeled protein solution, add the tetrazine-functionalized molecule at a desired molar ratio (typically 1.5 to 5-fold molar excess). b. Incubate the reaction for 30-60 minutes at room temperature.
-
Final Purification: If necessary, purify the final protein conjugate using a spin desalting column or size-exclusion chromatography to remove any unreacted tetrazine.
Protocol 4: Live-Cell Imaging with a Photocaged Dihydrotetrazine
This protocol describes a method for spatiotemporally controlled labeling of live cells using a light-activated tetrazine.[7]
Materials:
-
Adherent cells (e.g., HeLa S3) cultured in a glass-bottom dish
-
Photocaged dihydrotetrazine-lipid conjugate
-
TCO-functionalized fluorescent probe (e.g., TCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Laser scanning confocal microscope with a 405 nm laser
Procedure:
-
Cell Incubation with Photocaged Tetrazine: a. Incubate the adherent cells with a solution of the photocaged dihydrotetrazine-lipid conjugate (e.g., 60 nM in PBS with 0.1% DMSO) at 37°C for 5 minutes. b. Wash the cells with PBS to remove the excess photocaged compound.
-
Incubation with TCO-Fluorophore: a. Incubate the washed cells with a solution of the TCO-functionalized fluorescent probe (e.g., 3 nM in PBS with 0.1% DMSO).
-
Photoactivation and Imaging: a. Mount the cell dish on the confocal microscope. b. Select a single cell or a region of interest. c. Irradiate the selected area with a 405 nm laser (e.g., 20 mW for 20 seconds) to uncage the dihydrotetrazine, which then oxidizes to the reactive tetrazine. d. The in situ generated tetrazine will then react with the TCO-fluorophore, leading to localized fluorescence. e. Acquire fluorescence images to visualize the labeled cells.
Workflow and Logical Relationships
The successful implementation of tetrazine bioorthogonal labeling follows a logical workflow, from the initial design and synthesis of the labeling reagents to the final analysis of the labeled biomolecule.
This guide provides a comprehensive overview of the core principles and practical aspects of bioorthogonal labeling with tetrazine compounds. By understanding the underlying chemistry, leveraging the quantitative data for informed reagent selection, and following the detailed experimental protocols, researchers can confidently apply this powerful technology to a wide range of biological and biomedical challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyltetrazine-PEG24-NHS ester, a critical bifunctional linker used in bioconjugation and drug development. Understanding these properties is paramount for the successful design and execution of experiments, ensuring reproducibility and the integrity of the final conjugate.
Core Characteristics
This compound is a heterobifunctional crosslinker that combines a reactive methyltetrazine moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The methyltetrazine group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. The NHS ester, on the other hand, reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2][3] The inclusion of the hydrophilic PEG24 spacer significantly enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance.[2][4]
Solubility Profile
The solubility of this compound is a key consideration for its application in both aqueous and organic media. The long PEG chain imparts significant hydrophilicity, making it soluble in aqueous buffers.[1][5] However, for initial stock solution preparation, organic solvents are often recommended due to the moisture-sensitive nature of the NHS ester.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water (Aqueous Buffers) | Soluble | The hydrophilic PEG24 chain enhances aqueous solubility.[1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing concentrated stock solutions.[1] |
| Dimethylformamide (DMF) | Soluble | Another common organic solvent for stock solution preparation.[1] |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent in which the compound is soluble.[1] |
Note: Quantitative solubility data (e.g., in mg/mL) is not consistently provided by manufacturers. It is highly recommended to determine the solubility for your specific application and buffer system using the protocol outlined below.
Stability Characteristics
The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The methyltetrazine moiety, in contrast, is notably stable in aqueous buffered media.[6]
Stability of the NHS Ester
The NHS ester is the most labile part of the molecule, readily undergoing hydrolysis in the presence of water, especially at neutral to basic pH. This hydrolysis reaction is a critical factor to control during bioconjugation to ensure efficient labeling.
Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data is generalized for NHS esters and serves as a crucial guideline for reaction setup.[1][2]
Storage and Handling Recommendations
To maintain the integrity and reactivity of this compound, proper storage and handling are essential:
-
Storage: The compound should be stored at -20°C, desiccated, and protected from light.[1][3][6] For long-term storage, -80°C is also recommended.
-
Handling: Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to prepare stock solutions in anhydrous organic solvents like DMSO or DMF immediately before use. Avoid preparing and storing aqueous stock solutions due to the rapid hydrolysis of the NHS ester.[1]
Experimental Protocols
Protocol for Determining Solubility (Shake-Flask Method)
This protocol provides a standardized method for determining the quantitative solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Syringe and 0.22 µm syringe filter
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method. A common method is to measure the absorbance of the tetrazine chromophore at its maximum absorbance wavelength (around 310-320 nm, though this should be empirically determined). A standard curve with known concentrations should be prepared for accurate quantification.
-
Calculation: The determined concentration represents the solubility of the compound in the tested solvent at the specified temperature.
Protocol for Assessing NHS Ester Stability and Reactivity
This protocol allows for the assessment of the stability of the NHS ester by monitoring its hydrolysis over time.
Materials:
-
This compound
-
Reaction buffer at the desired pH (e.g., phosphate (B84403) buffer, pH 7.4)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Dilute the stock solution into the reaction buffer at a known concentration.
-
Monitoring Hydrolysis: Immediately after dilution, and at regular time intervals, measure the absorbance of the solution at 260 nm. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at this wavelength.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of hydrolysis. The half-life of the NHS ester can be calculated from this data.
Bioconjugation Reaction Pathway
The primary application of this compound is in two-step bioconjugation strategies. First, the NHS ester is reacted with a primary amine-containing biomolecule. Subsequently, the methyltetrazine-modified biomolecule is reacted with a TCO-containing molecule.
Conclusion
The solubility and stability of this compound are critical parameters that directly impact its utility in bioconjugation. Its enhanced aqueous solubility due to the PEG24 spacer simplifies its use in biological systems. However, the inherent instability of the NHS ester in aqueous solutions necessitates careful planning of experiments, particularly concerning buffer pH and reaction times. By following the provided protocols and understanding the fundamental characteristics of this versatile linker, researchers can optimize their conjugation strategies and achieve reliable and reproducible results in the development of novel bioconjugates and therapeutics.
References
- 1. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Methyltetrazine-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Getting Started with Methyltetrazine-PEG24-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyltetrazine-PEG24-NHS ester, a versatile heterobifunctional crosslinker crucial for advanced bioconjugation strategies. This document outlines its core properties, detailed experimental protocols for its use in the lab, and key quantitative data to ensure successful and reproducible results.
Introduction
This compound is a powerful tool in the field of bioconjugation and drug delivery.[1] It combines two key reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a methyltetrazine moiety, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] The NHS ester allows for the straightforward covalent attachment of the molecule to primary amines, such as the lysine (B10760008) residues found on proteins and antibodies, forming a stable amide bond.[4][5] The methyltetrazine group enables a highly efficient and specific bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO) group.[6]
The long, hydrophilic PEG24 spacer enhances the aqueous solubility of the reagent and the resulting conjugate, reduces aggregation of labeled proteins, and minimizes steric hindrance.[7][8][9] These properties make this compound an ideal reagent for a variety of applications, including antibody-drug conjugate (ADC) development, in vivo imaging, and the construction of complex biomolecular architectures.[1][10]
Core Concepts: A Two-Step Bioconjugation Strategy
The use of this compound typically involves a two-step process. First, a biomolecule of interest (e.g., an antibody) is functionalized with the methyltetrazine group via the reaction of its primary amines with the NHS ester. In the second step, this tetrazine-modified biomolecule is reacted with a second molecule containing a TCO group in a bioorthogonal ligation reaction.
Step 1: NHS Ester Acylation of Primary Amines
The NHS ester reacts with primary amines on a biomolecule to form a stable amide bond. This reaction is pH-dependent, with optimal reactivity occurring in a slightly basic environment (pH 7-9).[4][9] It is crucial to use amine-free buffers, as they will compete with the intended reaction.[11]
Caption: Workflow for NHS ester acylation of a primary amine-containing biomolecule.
Step 2: Tetrazine-TCO Bioorthogonal Ligation
The methyltetrazine-functionalized biomolecule can then be reacted with a TCO-containing molecule. This reaction, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is exceptionally fast and highly specific, proceeding readily in aqueous environments without the need for a catalyst.[6][12] The only byproduct of this irreversible reaction is nitrogen gas.[12]
Caption: Bioorthogonal ligation of a methyltetrazine-modified biomolecule with a TCO-molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this compound.
| Parameter | Value | Notes |
| NHS Ester Reaction pH | 7.0 - 9.0 | Optimal pH is typically between 8.3 and 8.5.[13] Lower pH leads to protonation of amines and no reaction.[13] |
| NHS Ester Reaction Temperature | 4 - 37 °C | Commonly performed at room temperature.[14] |
| NHS Ester Reaction Time | 30 minutes - overnight | Typically 1-2 hours at room temperature is sufficient.[4][11][13] |
| Molar Excess of NHS Ester | 10 to 20-fold | This is a starting point and should be optimized for the specific biomolecule.[7][15] |
| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | Prepare fresh as NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[5][11][16] |
| Quenching Reagent | Tris or Glycine (50-100 mM final conc.) | Quenches unreacted NHS ester.[5] |
Table 1: Reaction Conditions for NHS Ester Labeling
| Parameter | Value | Notes |
| Tetrazine-TCO Ligation pH | 6.0 - 9.0 | The reaction is efficient under physiological conditions.[6] |
| Tetrazine-TCO Ligation Temperature | Room Temperature | The reaction proceeds rapidly at ambient temperatures.[12] |
| Tetrazine-TCO Ligation Time | 30 - 60 minutes | The kinetics are exceptionally fast, allowing for rapid conjugation.[12] |
| Second-Order Rate Constant (k) | Up to 1 x 10⁶ M⁻¹s⁻¹ | This is one of the fastest bioorthogonal reactions known.[6][12] |
| Molar Excess of TCO-Molecule | 5 to 10-fold | A molar excess of the TCO-containing molecule is typically used to ensure complete reaction of the tetrazine-labeled biomolecule.[15] |
| Monitoring the Reaction | Disappearance of Tetrazine Absorbance | The reaction can be monitored by the disappearance of the tetrazine absorbance peak between 510 and 550 nm.[6] Some tetrazine-dye conjugates are also fluorogenic.[12][17] |
Table 2: Reaction Conditions for Tetrazine-TCO Ligation
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the labeling of an antibody with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Spin desalting columns or other purification system
Procedure:
-
Antibody Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) and incubate for 15 minutes at room temperature.[5][15]
-
Remove excess, unreacted reagent and quenching buffer using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[15]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the tetrazine.
-
Protocol 2: Conjugation of a Tetrazine-Labeled Antibody to a TCO-Functionalized Molecule
This protocol describes the "click" reaction between the tetrazine-labeled antibody and a TCO-functionalized molecule (e.g., a small molecule drug or a fluorescent dye).
Materials:
-
Tetrazine-labeled antibody (from Protocol 1)
-
TCO-functionalized molecule
-
Anhydrous DMSO (if the TCO-molecule is not water-soluble)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., spin desalting column, SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-functionalized molecule. If it is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the final antibody conjugate from excess, unreacted TCO-functionalized molecule using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.
-
-
Characterization:
-
Characterize the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays (e.g., ELISA to confirm antigen binding).[15]
-
Application in Targeted Therapy
A key application of this technology is in the development of targeted therapies, such as ADCs. An antibody targeting a specific cell surface receptor, for instance one involved in a cancer signaling pathway, can be conjugated to a cytotoxic drug.
Caption: A simplified signaling pathway for an antibody-drug conjugate in targeted therapy.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. medium.com [medium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. neb.com [neb.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 18. furthlab.xyz [furthlab.xyz]
The Core of Targeted Therapy: An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision oncology, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a component of critical importance that dictates the stability, pharmacokinetic profile, and ultimate therapeutic index of the ADC. An ideal linker must maintain a steadfast connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient and selective cleavage to unleash the cytotoxic agent within the target cancer cell.[1][2][] This guide provides a detailed exploration of the fundamental principles of ADC linker chemistry, conjugation strategies, and the analytical methods essential for their evaluation.
Section 1: The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable Linkers
The fundamental choice in linker design is its intended release mechanism, broadly categorizing linkers into cleavable and non-cleavable types.[4][5] More than 80% of clinically approved ADCs utilize cleavable linkers, which are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell.[6] Non-cleavable linkers, in contrast, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[4][5]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers exploit the unique biochemical differences between the systemic circulation and the intracellular compartments of tumor cells.[7] This strategy allows for a more targeted release of the payload, which can also enable a "bystander effect," where the released, cell-permeable drug can kill adjacent, antigen-negative tumor cells.[7][8] There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most common type, often incorporating dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[9] These sequences are specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in many tumor cells.[4][7]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0–6.2) and lysosomes (pH 4.5–5.0).[10][11][12]
-
Glutathione-Sensitive (Reducible) Linkers: These linkers incorporate a disulfide bond. They remain stable in the bloodstream but are rapidly cleaved in the cytoplasm of tumor cells, which has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[11][13]
Non-Cleavable Linkers: Stability-Driven Release
Non-cleavable linkers, such as those based on thioether bonds (e.g., using the SMCC crosslinker), offer enhanced plasma stability and a potentially wider therapeutic window.[4][5] The release mechanism is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody within the lysosome, which liberates the payload still attached to the conjugating amino acid.[5][13] This approach minimizes the risk of premature drug release and off-target toxicity but precludes a bystander effect, as the released payload is typically charged and cannot diffuse across cell membranes.[8]
Section 2: Quantitative Comparison of Linker Properties
The selection of a linker has a profound impact on the ADC's performance. The following tables summarize key quantitative data comparing different linker types.
Table 1: Plasma Stability of Different Linker Chemistries
A critical attribute for any linker is its stability in circulation. Premature payload release leads to systemic toxicity and reduced therapeutic efficacy.[9][14]
| Linker Type | Specific Linker Example | Half-life in Human Plasma | Key Findings |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[9] | Highly stable in human plasma, but can show instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[9][10][14] |
| Valine-Alanine (Val-Ala) | Stable[9] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[9] | |
| Triglycyl Peptide (CX) | ~9.9 days (in mice)[10] | Designed for high stability in mouse plasma, comparable to non-cleavable linkers.[10] | |
| pH-Sensitive | Hydrazone | ~2 days[10] | Demonstrates pH-dependent release but can have circulatory instability, leading to premature payload release.[10] |
| Carbonate | ~36 hours (Sacituzumab govitecan)[10] | Stability can be unsatisfactory, often requiring the use of only moderately cytotoxic payloads.[10] | |
| Non-Cleavable | Thioether (e.g., SMCC) | High (e.g., T-DM1 t1/2 ~10.4 days in mice)[10] | Generally exhibits the highest plasma stability, reducing the risk of off-target toxicity.[4][5] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, conjugation site, and experimental conditions.[9]
Table 2: Impact of Conjugation Strategy on Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that affects both the potency and the pharmacokinetic properties of an ADC.[15][16] Different conjugation strategies result in varying DARs and levels of homogeneity.
| Conjugation Strategy | Target Residue | Typical Average DAR | Homogeneity | Key Characteristics |
| Stochastic (Random) | Lysine (B10760008) | 3.5 - 4.0[17] | Heterogeneous (DAR 0-8)[15] | Targets abundant surface-exposed lysines. Can lead to a complex mixture of ADC species with variable properties.[15][17] |
| Cysteine (interchain) | 2 - 4 | Heterogeneous (DAR 0-8)[15] | Involves reduction of native disulfide bonds, followed by conjugation. More controlled than lysine conjugation.[12][15] | |
| Site-Specific | Engineered Cysteines | 2 or 4 | Homogeneous | Cysteine residues are introduced at specific sites on the antibody, allowing for precise control over payload placement and DAR.[12] |
| Enzymatic (e.g., MTGase) | 2 or 4 | Homogeneous | Enzymes are used to conjugate the linker-payload to specific amino acid sequences (e.g., glutamine tags) engineered into the antibody. | |
| Glycan Remodeling | 2 or 4 | Homogeneous | The N-linked glycans on the antibody are enzymatically modified to create a site for conjugation. |
Section 3: Experimental Protocols for Linker Evaluation
Rigorous analytical and functional testing is essential throughout the ADC development process to ensure quality, stability, and potency.
Protocol: ADC Plasma Stability Assay by LC-MS
Objective: To determine the in vitro stability of an ADC and quantify the rate of payload deconjugation in plasma from various species (e.g., human, mouse). This helps predict in vivo stability and potential for off-target toxicity.[9][18][19]
Methodology:
-
ADC Incubation:
-
Prepare stock solutions of the test ADC in a suitable buffer (e.g., PBS).
-
Dilute the ADC to a final concentration (e.g., 100-200 µg/mL) in fresh plasma (e.g., human, mouse, rat). Include a control sample incubated in PBS to assess inherent chemical stability.[9]
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots from each incubation mixture at predefined time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Immediately quench any enzymatic activity by freezing the samples at -80°C.
-
-
Sample Preparation for DAR Analysis:
-
Immunoaffinity Capture: Isolate the ADC from plasma proteins using Protein A or Protein G magnetic beads, which bind to the Fc region of the antibody.[20]
-
Washing: Wash the beads several times with PBS to remove non-specifically bound plasma components.
-
Elution/Reduction:
-
To analyze the average DAR of the intact ADC, elute the ADC from the beads using a low-pH buffer (e.g., 20mM glycine, pH 2.5).[20]
-
To analyze payload distribution on light and heavy chains, elute and simultaneously reduce the ADC using a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
-
-
-
LC-MS Analysis:
-
Chromatography: Separate the ADC species (or its reduced light and heavy chains) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).
-
Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF) to identify and quantify the different drug-loaded species (e.g., L0, L1, H0, H1, H2, H3, where L=light chain, H=heavy chain, and the number indicates the conjugated payloads).[21]
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species at each time point.
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the rate of drug deconjugation and calculate the ADC's half-life (t1/2) in plasma.[9]
-
Protocol: In Vitro Cytotoxicity (IC50) Determination using MTT Assay
Objective: To determine the in vitro potency of an ADC by measuring its ability to inhibit the proliferation of target (antigen-positive) and non-target (antigen-negative) cancer cell lines. The resulting half-maximal inhibitory concentration (IC50) value is a key measure of efficacy and specificity.[8][22][23]
Methodology:
-
Cell Seeding:
-
Culture antigen-positive and antigen-negative cell lines to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well microplates at an optimized density (typically 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[22]
-
-
ADC Treatment:
-
Prepare a series of 10-fold serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete culture medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the appropriate wells. Include wells with medium only as a vehicle control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72 to 120 hours).[1][22]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.[22]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Section 4: Visualizing ADC Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental procedures.
ADC Mechanism of Action and Payload-Induced Apoptosis
The ultimate goal of an ADC is to deliver its payload to induce programmed cell death, or apoptosis. Common payloads include tubulin inhibitors (e.g., MMAE) and DNA-damaging agents (e.g., topoisomerase inhibitors).[6][24][25]
MMAE is a potent antimitotic agent that inhibits the polymerization of tubulin, a critical component of the cytoskeleton.[25][26] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[27]
Topoisomerase I inhibitors trap the enzyme-DNA complex during DNA replication, leading to irreversible double-strand breaks, cell cycle arrest, and apoptosis.[4][24][28]
Experimental and Logical Workflows
Visualizing workflows helps to clarify complex, multi-step processes in ADC development and evaluation.
This diagram outlines the logical flow from ADC synthesis to its functional evaluation.
The choice between a cleavable and non-cleavable linker directly influences key therapeutic properties of the ADC.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 13. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 25. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 26. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 27. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 28. karger.com [karger.com]
An In-depth Technical Guide to Water-Soluble Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Water-soluble crosslinkers have emerged as indispensable tools for covalently connecting interacting amino acid residues, thereby providing valuable insights into protein structure, function, and complex formation. This guide offers a comprehensive overview of the core principles, quantitative data, and detailed methodologies for employing these reagents in protein modification.
Introduction to Water-Soluble Crosslinkers
Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with specific functional groups on proteins.[1][2] Water-soluble variants are particularly advantageous for biological applications as they can be used in aqueous buffers, thus preserving the native conformation and function of proteins.[3][4] The choice of a crosslinker depends on several factors including the target functional groups, the desired spacer arm length, and whether a cleavable or non-cleavable linkage is required.[5][6]
Types of Water-Soluble Crosslinkers
Water-soluble crosslinkers can be broadly categorized based on the reactivity of their functional groups and the nature of their spacer arms.
Based on Reactive Groups
-
Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with the same functional group.[7] They are useful for intramolecular crosslinking and polymerizing monomers.
-
Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for sequential, two-step reactions. This provides greater control and minimizes undesirable self-conjugation and polymerization.[8][9]
-
Zero-Length Crosslinkers: These reagents mediate the direct covalent bonding of two functional groups without introducing a spacer arm, providing the most precise distance constraints.[10][11][12]
Based on Spacer Arm
-
Non-cleavable Crosslinkers: These form stable, irreversible bonds, which are ideal for applications requiring long-term stability.
-
Cleavable Crosslinkers: These contain a linkage within their spacer arm that can be broken under specific conditions (e.g., reduction, pH change), allowing for the separation of the crosslinked molecules for analysis.
Quantitative Data of Common Water-Soluble Crosslinkers
The selection of an appropriate crosslinker is often guided by its specific properties. The following tables summarize key quantitative data for commonly used water-soluble crosslinkers.
Table 1: Homobifunctional Water-Soluble Crosslinkers
| Crosslinker | Reactive Group | Target Functional Group | Spacer Arm Length (Å) | Optimal pH Range |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | Primary Amines | 11.4 | 7.0 - 8.0 |
| BS²G (Bis(sulfosuccinimidyl) glutarate) | Sulfo-NHS ester | Primary Amines | 7.7 | 7.0 - 9.0 |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester | Primary Amines | 12.0 | 7.0 - 9.0 |
| DMA (Dimethyl adipimidate) | Imidoester | Primary Amines | 8.6 | 8.0 - 9.0 |
| DMP (Dimethyl pimelimidate) | Imidoester | Primary Amines | 9.2 | 8.0 - 9.0 |
| DMS (Dimethyl suberimidate) | Imidoester | Primary Amines | 11.0 | 8.0 - 9.0 |
Table 2: Heterobifunctional Water-Soluble Crosslinkers
| Crosslinker | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Spacer Arm Length (Å) | Optimal pH Range (Group 1 / Group 2) |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester | Primary Amines | Maleimide | Sulfhydryls | 8.3 | 7.0 - 7.5 / 6.5 - 7.5 |
| Sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester) | Sulfo-NHS ester | Primary Amines | Maleimide | Sulfhydryls | 9.4 | 7.0 - 7.5 / 6.5 - 7.5 |
| Sulfo-KMUS (N-κ-Maleimidoundecanoyloxysulfosuccinimide ester) | Sulfo-NHS ester | Primary Amines | Maleimide | Sulfhydryls | 16.7 | 7.0 - 7.5 / 6.5 - 7.5 |
Table 3: Zero-Length Water-Soluble Crosslinkers
| Crosslinker | Reactive Groups | Target Functional Groups | Spacer Arm Length (Å) | Optimal pH Range |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Carboxyls and Primary Amines | 0 | 4.5 - 7.2 |
| CDI (1,1'-Carbonyldiimidazole) | Imidazole Carbamate | Primary Amines and Hydroxyls | ~2.6 | 7.2 - 8.0 |
Experimental Protocols
Detailed and consistent protocols are crucial for successful protein crosslinking experiments. The following sections provide methodologies for key crosslinking chemistries.
General Protocol for Amine-to-Amine Crosslinking using BS³
This protocol describes the use of the homobifunctional crosslinker BS³ to crosslink primary amines.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.0-8.0)
-
BS³ (Bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Sample Preparation: Prepare the protein solution at the desired concentration in an amine-free buffer.[1]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS³ in the reaction buffer (e.g., 10-50 mM).[1]
-
Crosslinking Reaction: Add the BS³ solution to the protein sample to achieve a final concentration that gives a 10- to 20-fold molar excess of the crosslinker over the protein.[1] The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 45 minutes at room temperature or for 2-3 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-25 mM.[1] Incubate for 20 minutes at room temperature.[1]
-
Purification: Remove excess crosslinker and quenching buffer using a desalting column or dialysis.[1]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.[13]
Two-Step Protocol for Amine-to-Sulfhydryl Crosslinking using Sulfo-SMCC
This protocol details the use of the heterobifunctional crosslinker Sulfo-SMCC for a controlled two-step conjugation.
Materials:
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.0-7.5)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Sulfo-SMCC
-
Desalting column
Procedure: Step 1: Maleimide-Activation of Amine-Containing Protein
-
Protein-NH₂ Preparation: Prepare the amine-containing protein in the reaction buffer.
-
Sulfo-SMCC Addition: Add a 10- to 50-fold molar excess of Sulfo-SMCC to the protein solution.[14]
-
Incubation: Incubate the reaction for 30-40 minutes at room temperature or for over 2 hours at 4°C.[14]
-
Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[14]
Step 2: Conjugation to Sulfhydryl-Containing Molecule 5. Molecule-SH Addition: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The reaction with sulfhydryls is most efficient at pH 6.5-7.5.[8] 6. Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[15] 7. Purification: Purify the final conjugate using a desalting column or dialysis to remove any unreacted molecules. 8. Analysis: Characterize the conjugate using appropriate analytical techniques.
Protocol for Carboxyl-to-Amine Crosslinking using EDC/Sulfo-NHS
This protocol describes the use of the zero-length crosslinker EDC in combination with Sulfo-NHS for higher efficiency.[16]
Materials:
-
Protein #1 (with carboxyl groups) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-5.0)
-
Protein #2 (with primary amines) in a suitable buffer (e.g., PBS, pH 7.2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
2-Mercaptoethanol (B42355) (for quenching EDC)
-
Hydroxylamine-HCl (for quenching the overall reaction)
-
Desalting column
Procedure:
-
Equilibration: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials.[16]
-
Activation of Protein #1: To 1 mL of Protein #1 solution (e.g., 1 mg/mL), add 0.4 mg of EDC and 1.1 mg of Sulfo-NHS.[16] React for 15 minutes at room temperature.[16]
-
Quenching of EDC: Add 1.2 µL of 2-mercaptoethanol to quench the excess EDC.[16]
-
Buffer Exchange (Optional but Recommended): Remove excess reagents by passing the solution through a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS, pH 7.2).
-
Conjugation to Protein #2: Add an equimolar amount of Protein #2 to the activated Protein #1.[16] Allow the reaction to proceed for 2 hours at room temperature.[16]
-
Final Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.[16]
-
Purification: Purify the final conjugate using a desalting column.
Visualizing Crosslinking Workflows and Concepts
Diagrams are powerful tools for understanding complex biochemical processes. The following sections provide Graphviz DOT scripts to generate diagrams illustrating key aspects of protein crosslinking.
Reaction Chemistries of Water-Soluble Crosslinkers
Caption: Reaction mechanisms of common water-soluble crosslinkers.
General Experimental Workflow for Crosslinking Mass Spectrometry
Caption: A typical workflow for crosslinking mass spectrometry (XL-MS).
Logical Classification of Water-Soluble Crosslinkers
Caption: Classification of water-soluble crosslinkers.
Conclusion
Water-soluble crosslinkers are powerful reagents for elucidating protein structure and interactions. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is essential for generating reliable and insightful data. This guide provides a foundational resource for researchers and drug development professionals to effectively utilize these versatile tools in their scientific endeavors. By carefully selecting the appropriate crosslinker and meticulously following established procedures, scientists can unlock a wealth of information about the intricate molecular machinery of life.
References
- 1. covachem.com [covachem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Leitfaden zur Auswahl von Vernetzern [sigmaaldrich.com]
- 6. cyanagen.com [cyanagen.com]
- 7. Homobifunctional Crosslinkers [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. scbt.com [scbt.com]
- 11. scispace.com [scispace.com]
- 12. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 14. proteochem.com [proteochem.com]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
The Strategic Advantage of Long PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the choice of a crosslinker can profoundly influence the efficacy, safety, and overall success of a therapeutic or diagnostic agent. Among the various components of a crosslinker, the spacer arm plays a critical role, and increasingly, long polyethylene (B3416737) glycol (PEG) spacers are being recognized for their significant advantages. This technical guide delves into the core benefits of utilizing long PEG spacers in crosslinkers, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform and guide researchers in their molecular design strategies.
Core Benefits of Long PEG Spacers
The incorporation of long PEG spacers into crosslinkers imparts a range of desirable physicochemical and pharmacological properties to the resulting bioconjugate. These benefits are primarily rooted in the unique characteristics of PEG: its hydrophilicity, biocompatibility, flexibility, and non-immunogenic nature.[1][2]
Enhanced Solubility and Reduced Aggregation
One of the most significant advantages of using long PEG spacers is the marked improvement in the solubility of the bioconjugate.[3][4] This is particularly crucial when working with hydrophobic drugs or proteins that are prone to aggregation.[5][6] The ethylene (B1197577) glycol repeats in the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the conjugate and effectively increasing its aqueous solubility.[2][7] This property is instrumental in preventing aggregation, a common challenge in the formulation and storage of protein-based therapeutics.[5]
Studies have demonstrated that incorporating a PEG spacer can significantly impact the drug-to-antibody ratio (DAR) achievable in antibody-drug conjugates (ADCs). For instance, the use of a PEG₁₂ spacer has been shown to reduce the hydrophobicity of linker-payloads, leading to conjugates with higher average DARs compared to those with more hydrophobic linkers.[8]
Improved Pharmacokinetics and Bioavailability
Long PEG spacers can dramatically alter the pharmacokinetic (PK) profile of a bioconjugate, generally leading to a longer circulation half-life.[9][] This is achieved by increasing the hydrodynamic volume of the molecule, which in turn reduces renal clearance.[2][3] The "stealth" effect provided by the hydrophilic PEG chain also shields the bioconjugate from uptake by the reticuloendothelial system (RES), further prolonging its presence in the bloodstream.[5]
The length of the PEG chain is a critical parameter in tuning the PK profile. While longer linkers generally result in improved in vivo performance, there can be a trade-off with in vitro potency.[9] The optimal PEG length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[9]
Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for reducing the immunogenicity of therapeutic proteins and other biomolecules.[3][11] The flexible PEG chain can mask immunogenic epitopes on the surface of the molecule, thereby lowering the risk of an adverse immune response.[11][12] While PEG itself is generally considered non-immunogenic, it is important to note that the development of anti-PEG antibodies has been observed in some cases, particularly with repeated exposure.[3][13]
Minimized Steric Hindrance
The flexibility and length of a long PEG spacer provide greater physical separation between the conjugated molecules.[1][3] This separation is crucial for minimizing steric hindrance, which can otherwise interfere with the biological activity of proteins, antibodies, or peptides.[5] By ensuring that the active sites or binding domains of the biomolecule remain accessible, long PEG spacers help to preserve its functional integrity.
Data Presentation: The Impact of PEG Spacer Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics of bioconjugates.
| PEG Spacer Length | Effect on Pharmacokinetics (PK) | Impact on In Vivo Efficacy | In Vitro Potency Considerations | Reference |
| Short (e.g., PEG₂-PEG₄) | Faster clearance, shorter half-life. | May lead to reduced in vivo efficacy due to rapid clearance. | Often retains higher in vitro potency. | [9] |
| Intermediate (e.g., PEG₈-PEG₁₂) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Frequently shows a significant improvement in in vivo efficacy. | May have a moderate impact on in vitro potency. Represents a balanced approach for many ADCs. | [9] |
| Long (e.g., PEG₂₄, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy, but may also cause a more substantial reduction in in vitro cytotoxicity. Beneficial for miniaturized ADCs or when maximum exposure is required. | [9][14] |
| Property | Effect of Increasing PEG Spacer Length | Quantitative Example | Reference |
| Solubility | Increased | Conjugation with a non-uniform PEG₂₄ spacer required no organic co-solvent, unlike shorter linkers. | [8] |
| Hydrophilicity (LogD) | Decreased (more hydrophilic) | LogD value decreased from -2.27 for a conjugate with a PEG₂ spacer to -2.50 for a conjugate with a PEG₆ spacer. | [15] |
| Renal Uptake | Decreased | A 68Ga-labeled PSMA inhibitor with a PEG₈ spacer showed fivefold less renal uptake compared to a non-PEGylated version. | [16] |
| Tumor Uptake | Can be optimized | Antibody-functionalized nanocarriers with a 5 kDa PEG spacer showed better accumulation in certain dendritic cell subsets compared to shorter linkers. | [17] |
| In Vitro Cytotoxicity | May decrease | Modification of an affibody-drug conjugate with a 10 kDa PEG chain reduced cytotoxicity by approximately 22.5-fold compared to a non-PEGylated version. | [14] |
| Circulation Half-life | Increased | A 10 kDa PEG modification on an affibody-drug conjugate resulted in an 11.2-fold extension of the in vivo half-life. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the use of long PEG spacer crosslinkers.
Protocol 1: General Protein-Molecule Conjugation using a Heterobifunctional PEG Spacer
This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug) using a heterobifunctional PEG linker containing an NHS ester and a maleimide (B117702) group.[5]
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Molecule with a free sulfhydryl group
-
Heterobifunctional PEG crosslinker (e.g., SM(PEG)n)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching buffer: 1M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Crosslinker Activation: Immediately before use, dissolve the SM(PEG)n crosslinker in a water-miscible organic solvent (e.g., DMSO) and then dilute it in the reaction buffer.
-
Reaction with Protein (Amine Reaction): Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the excess, non-reacted crosslinker using a desalting column equilibrated with the reaction buffer.
-
Reaction with Sulfhydryl-Containing Molecule (Maleimide Reaction): Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. The molar ratio will depend on the desired final conjugate composition. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and unconjugated molecules.
Protocol 2: Synthesis of Amine-Terminated PEG
This protocol describes a two-step synthesis to produce an amino-terminated PEG, which can then be further functionalized.[18]
Materials:
-
Polyethylene glycol (PEG)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Pyridine (B92270) or Triethylamine
-
Sodium azide (B81097) (NaN₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
Appropriate organic solvents (e.g., Dichloromethane, Dimethylformamide)
Procedure:
-
PEG Activation (Sulfonylation):
-
Dissolve PEG in a suitable organic solvent like dichloromethane.
-
Add an organic base such as pyridine or triethylamine.
-
Slowly add tosyl chloride or mesyl chloride to the solution at 0°C and then allow the reaction to proceed at room temperature. This replaces the terminal hydroxyl group with a good leaving group (tosylate or mesylate).
-
Monitor the reaction by TLC or NMR.
-
Upon completion, wash the reaction mixture to remove excess reagents and purify the resulting PEG-sulfonate.
-
-
Nucleophilic Substitution to form PEG-Azide:
-
Dissolve the purified PEG-sulfonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the reaction mixture to facilitate the nucleophilic substitution of the sulfonate group with the azide group.
-
Monitor the reaction for completion.
-
Purify the resulting PEG-azide.
-
-
Reduction of Azide to Amine (Staudinger Reaction):
-
Dissolve the PEG-azide in a suitable solvent.
-
Add triphenylphosphine (PPh₃) to the solution. The azide will react to form a phosphazide (B1677712) intermediate.
-
Add water to hydrolyze the intermediate, yielding the amine-terminated PEG and triphenylphosphine oxide.
-
Purify the final amine-terminated PEG product.
-
Visualizing the Concepts: Diagrams and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of long PEG spacers in crosslinkers.
Caption: Logical relationship between the benefits of long PEG spacers and the resulting properties of the bioconjugate.
Caption: Experimental workflow for protein-molecule conjugation using a heterobifunctional PEG crosslinker.
Caption: Conceptual diagram illustrating how a long PEG spacer enhances the solubility of a bioconjugate with a hydrophobic payload.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. purepeg.com [purepeg.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Alternative Minimizes Immunogenicity from LNP-Based Therapies [biotech-now.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Deep Dive into Pre-Targeted Imaging: A Technical Guide for Researchers
An in-depth exploration of the core concepts, strategies, and methodologies revolutionizing molecular imaging and targeted radiotherapy for professionals in research, science, and drug development.
Pre-targeted imaging represents a paradigm shift in the field of molecular imaging and radioimmunotherapy, offering a solution to the pharmacokinetic limitations of directly radiolabeled targeting vectors like monoclonal antibodies. This two-step approach decouples the slow tumor accumulation of a targeting agent from the rapid clearance of a diagnostic or therapeutic radionuclide, leading to significantly improved image contrast and reduced radiation dose to non-target tissues. This technical guide provides a comprehensive overview of the fundamental concepts, diverse strategies, and key experimental considerations in pre-targeted imaging.
The Core Concept: Decoupling Targeting from Imaging
Conventional radioimmunotherapy and imaging rely on the direct conjugation of a radionuclide to a monoclonal antibody (mAb). While effective in targeting tumor-associated antigens, the long circulation half-life of mAbs results in slow tumor uptake and high background signal, necessitating a delay of several days between administration and imaging.[1] This long residence time of the radiolabeled antibody in the bloodstream also leads to a higher radiation burden for the patient.[1]
Pre-targeted imaging overcomes these challenges by separating the process into two distinct steps.[2][3][4][5] First, a non-radiolabeled targeting agent, typically a modified antibody or antibody fragment, is administered. This agent is allowed to accumulate at the target site and clear from the circulation over a period of hours to days.[1][3] Subsequently, a small, radiolabeled secondary agent with rapid pharmacokinetics is administered. This secondary agent is designed to specifically and efficiently bind to the pre-targeted primary agent at the tumor site, while any unbound secondary agent is quickly cleared from the body, resulting in high-contrast images shortly after administration.[1][2][3][4]
This strategy significantly enhances the tumor-to-background ratio, allowing for earlier and clearer imaging.[4][5][6] Furthermore, the rapid clearance of the radiolabeled component minimizes radiation exposure to healthy tissues.[1] Some pre-targeting protocols also incorporate a third step involving a clearing agent, administered before the radiolabeled molecule, to further reduce the concentration of the primary agent in the blood.[7][8]
Caption: A generalized workflow of the pre-targeted imaging concept, illustrating the sequential administration of a primary targeting agent and a secondary imaging agent.
Key Pre-Targeting Strategies
Several distinct strategies have been developed to achieve the in vivo ligation of the primary and secondary agents. These approaches can be broadly categorized based on the nature of the interaction: non-covalent high-affinity interactions and covalent bioorthogonal reactions.
Bispecific Antibodies and Radiolabeled Haptens
One of the earliest and most extensively studied pre-targeting systems utilizes bispecific antibodies (bsAbs).[3][4][5] These engineered antibodies possess two different antigen-binding sites: one that recognizes a tumor-associated antigen and another that binds to a small molecule hapten.[4] In this approach, the bsAb is administered first, followed by a radiolabeled hapten. The development of bivalent haptens has been shown to improve the uptake and retention of the radiolabeled compound.[3] A notable example involves bsAbs that target the histamine-succinyl-glycine (HSG) hapten, which allows for the use of various radionuclides by chelating them to the HSG-containing peptide.[2]
Caption: The mechanism of a bispecific antibody-based pre-targeting system, where the antibody acts as a bridge between the tumor cell and the radiolabeled hapten.
Streptavidin-Biotin Interaction
The high-affinity, non-covalent interaction between streptavidin and biotin (B1667282) has also been harnessed for pre-targeted imaging.[7][9] In this system, a streptavidin-conjugated antibody is administered first, followed by a radiolabeled biotin molecule. The exceptionally strong bond between streptavidin and biotin ensures rapid and stable trapping of the radionuclide at the tumor site. While effective, the potential immunogenicity of streptavidin has been a consideration for its clinical translation.[2]
Caption: The streptavidin-biotin pre-targeting strategy, leveraging the strong non-covalent interaction for radionuclide delivery.
Bioorthogonal Chemistry
A more recent and highly promising approach involves the use of bioorthogonal chemistry.[2][4][10] These are chemical reactions that can occur in a living system without interfering with native biochemical processes.[10] This strategy offers the advantage of forming a covalent bond between the primary and secondary agents, leading to high stability.[4] Several bioorthogonal reactions have been explored for pre-targeted imaging, including:
-
Staudinger-Bertozzi Ligation: One of the pioneering bioorthogonal reactions.[10]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction avoids the in vivo toxicity associated with copper catalysts.[2][10]
-
Inverse-Electron-Demand Diels-Alder Reaction: This reaction between a tetrazine and a strained alkene or alkyne is known for its exceptionally fast reaction kinetics.[10][11]
The use of bioorthogonal chemistry provides a versatile platform for pre-targeted imaging and therapy, with ongoing research focused on optimizing reaction kinetics and the biocompatibility of the reacting partners.[2]
Caption: The bioorthogonal chemistry approach to pre-targeting, where a covalent bond is formed between the antibody and the imaging probe in vivo.
Quantitative Data Summary
The efficacy of pre-targeted imaging is often evaluated by comparing key quantitative parameters with those of directly radiolabeled antibodies. The following table summarizes representative data from various pre-clinical and clinical studies.
| Pre-targeting System | Primary Agent | Secondary Agent | Target | Radionuclide | Tumor-to-Background Ratio (Time Post-Injection) | Reference |
| Bispecific Antibody | bsAb anti-CEA x anti-DTPA | 131I-diDTPA | CEA | 131I | Tumor/Blood: 7.8 vs 4.2 (pre-targeted vs direct) | [4] |
| Bispecific Antibody | G250 x DTIn1 bsAb | 111In-DTPA | G250 | 111In | Not specified | [4] |
| Bioorthogonal Chemistry | Pembrolizumab-tetrazine | 64Cu-Reppe anhydride | PD-1 | 64Cu | Tumor uptake: 5.6 ± 1.2 %ID/g (pre-targeted) vs 0.5 ± 0.3 %ID/g (control) at 4h | [11] |
| Oligonucleotide-based | ZHER2-HP1 | 111In-labeled HP2 | HER2 | 111In | Tumor/Blood: 54 ± 19 at 1h | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of pre-targeted imaging studies. Below are generalized methodologies for key experiments.
General In Vitro Pre-targeting Assay
-
Cell Culture: Culture target-positive (e.g., MDA-MB-231/H2N for HER2) and target-negative (e.g., MDA-MB-231) cell lines in appropriate media.[12]
-
Primary Agent Incubation: Incubate cells with the primary targeting agent (e.g., Trastuzumab-HaloTag conjugate) at a predetermined concentration for a specified time (e.g., 1-2 hours) at 37°C.[12] Include control groups with a non-specific primary agent or no primary agent.
-
Washing: Wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove unbound primary agent.
-
Secondary Agent Incubation: Add the radiolabeled secondary agent (e.g., 111In-labeled HaloTag ligand) and incubate for a shorter period (e.g., 30-60 minutes) at 37°C.[12]
-
Final Washing: Wash the cells again to remove the unbound secondary agent.
-
Quantification: Lyse the cells and measure the radioactivity using a gamma counter. Express the results as a percentage of the added dose or counts per minute (CPM) per million cells.
In Vivo Pre-targeting Imaging in a Murine Model
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting tumor cells (e.g., A549 for PD-1 expression).[11]
-
Primary Agent Administration: Once tumors reach a suitable size, intravenously inject the primary targeting agent (e.g., pembrolizumab-tetrazine) at a specific dose (e.g., 100 pmol).[4][11]
-
Accumulation and Clearance Period: Allow a predetermined time interval (e.g., 24-72 hours) for the primary agent to accumulate in the tumor and clear from the circulation.[4]
-
Optional Clearing Agent Administration: In some protocols, a clearing agent is administered intravenously to expedite the removal of the circulating primary agent.
-
Secondary Agent Administration: Intravenously inject the radiolabeled secondary agent (e.g., 64Cu labeled Reppe anhydride) at a low dose (e.g., 7 pmol).[4][11]
-
Imaging: At various time points post-injection of the secondary agent (e.g., 1, 4, 24 hours), perform imaging using the appropriate modality (e.g., PET/CT).[11]
-
Biodistribution Studies: After the final imaging session, euthanize the animals and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
Pre-targeted imaging offers a powerful and versatile platform to overcome the inherent limitations of directly radiolabeled macromolecules. By separating the targeting and imaging steps, this approach achieves higher tumor-to-background ratios at earlier time points and reduces the radiation dose to the patient.[1][12] The continued development of novel bioorthogonal reactions and engineered targeting molecules promises to further enhance the clinical utility of pre-targeted strategies, paving the way for more sensitive diagnostics and more effective targeted radiotherapies.
References
- 1. Pretargeted imaging and therapy – James Knight Research Group [staff.ncl.ac.uk]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 3. Pretargeting (imaging) - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Revisit to the Pretargeting Concept—A Target Conversion [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Bioorthogonal chemistry for pre-targeted molecular imaging – progress and prospects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Methyltetrazine-PEG24-NHS ester in bioconjugation applications. This reagent is a key component in "click chemistry," a powerful tool for the specific and efficient labeling of biomolecules.
Introduction
This compound is a bifunctional molecule designed for the facile labeling of proteins, antibodies, and other amine-containing biomolecules. It incorporates three key features:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) under mild conditions to form a stable amide bond.[1][2][3][4]
-
Polyethylene Glycol (PEG) Spacer (PEG24): The long, hydrophilic PEG24 chain enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and steric hindrance.[2][3][5]
-
Methyltetrazine: This moiety is the reactive partner in one of the fastest and most specific bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where it reacts with a trans-cyclooctene (B1233481) (TCO) group.[6][7][8][9]
The combination of these features makes this compound an ideal reagent for a two-step bioconjugation strategy. First, the biomolecule of interest is labeled with the methyltetrazine group via the NHS ester. Second, the tetrazine-modified biomolecule is reacted with a TCO-containing molecule in a highly specific "click" reaction. This approach is widely used in drug development, diagnostics, and fundamental research for applications such as antibody-drug conjugation, in vivo imaging, and protein-protein interaction studies.[8]
The TCO-Tetrazine Ligation Chemistry
The reaction between a tetrazine and a TCO is a cornerstone of bioorthogonal chemistry.[9] This ligation is based on an inverse-electron-demand Diels-Alder cycloaddition, forming a stable dihydropyridazine (B8628806) bond.[6][8] A key advantage of this reaction is the release of nitrogen gas as the only byproduct, which drives the reaction to completion.[6][9]
Key Features of the TCO-Tetrazine Reaction:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.[6] This allows for efficient labeling at low concentrations.[8][9]
-
High Specificity and Bioorthogonality: The reaction is highly selective and does not interfere with native functional groups found in biological systems.[6][9][10]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and room temperature) without the need for cytotoxic catalysts like copper.[8][9][10]
Experimental Protocols
This section provides detailed protocols for the labeling of a protein with this compound and the subsequent click reaction with a TCO-modified molecule.
This protocol describes the modification of a protein with the methyltetrazine moiety.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Protocol:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[11] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed, for example, by dialysis or buffer exchange with a desalting column.[11][12]
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
This protocol describes the reaction of the tetrazine-labeled protein with a TCO-modified molecule.
Materials:
-
Tetrazine-labeled protein (from section 3.1)
-
TCO-containing molecule
-
Reaction buffer (e.g., PBS)
Protocol:
-
Prepare the Reactants:
-
Ensure both the tetrazine-labeled protein and the TCO-containing molecule are in a compatible reaction buffer.
-
-
Click Reaction:
-
Mix the tetrazine-labeled protein with the TCO-containing molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-PEG reagent to the TCO-containing protein is often recommended.[11]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[6][9][11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[6]
-
-
Purification (Optional):
Data Presentation
The following tables summarize key quantitative data for the use of this compound.
Table 1: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1-5 mg/mL | [11] |
| Molar Excess of NHS Ester | 10-20 fold | [11] |
| Reaction Buffer | Amine-free (e.g., PBS) | [11][12] |
| Reaction pH | 7.2 - 8.5 | [3] |
| Reaction Time | 1 hour at RT or 2 hours on ice | [11][12] |
| Quenching Agent | 50-100 mM Tris-HCl | [11][12] |
Table 2: TCO-Tetrazine Click Reaction Characteristics
| Parameter | Value | Reference |
| Second-Order Rate Constant | Up to 1 x 10^6 M⁻¹s⁻¹ | [6] |
| Recommended Molar Ratio (Tz:TCO) | 1.05 - 1.5 : 1 | [11] |
| Reaction Time | 30-60 minutes at RT | [6][9][11] |
| Byproduct | Nitrogen gas (N₂) | [6][9] |
Visualizations
The following diagram illustrates the step-by-step workflow for a typical bioconjugation experiment using this compound.
Caption: Experimental workflow for bioconjugation.
This diagram illustrates the two-step reaction pathway for the bioconjugation process.
Caption: Two-step bioconjugation reaction pathway.
References
- 1. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medium.com [medium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Click-to-release Reagents: TCO (trans-cyclooctene) Derivatives & many more | PPTX [slideshare.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. interchim.fr [interchim.fr]
- 12. furthlab.xyz [furthlab.xyz]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation using Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Methyltetrazine-PEG24-NHS ester in bioconjugation. This heterobifunctional linker is a powerful tool for covalently attaching a methyltetrazine moiety to proteins, antibodies, and other amine-containing biomolecules. The incorporated methyltetrazine group enables a highly efficient and specific secondary reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule through bioorthogonal click chemistry. This two-step strategy is widely employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and various other advanced bioconjugates.
Principle of the Reaction
The bioconjugation process using this compound involves two primary stages:
-
Stage 1: Amine Labeling. The N-Hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (e.g., the side chains of lysine (B10760008) residues or the N-terminus of a protein) under mild basic conditions (pH 7-9) to form a stable amide bond.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.[1]
-
Stage 2: Bioorthogonal Click Chemistry. The methyltetrazine group introduced onto the biomolecule is now available for a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO)-functionalized molecule.[1][3] This "click" reaction is catalyst-free, proceeds efficiently at low concentrations in aqueous environments, and forms a stable covalent bond, releasing nitrogen gas as the sole byproduct.[1][4]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | Varies by supplier | - |
| Solubility | DMSO, DMF | [5] |
| Storage Conditions | -20°C, desiccated | [6] |
| Reactive Groups | NHS ester (amine-reactive), Methyltetrazine (TCO-reactive) | [5] |
Table 2: Recommended Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Range | Notes | Reference |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. | [7] |
| Molar Excess of NHS Ester | 10 to 20-fold | May require optimization for specific proteins. For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary. | [8][9] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Avoid buffers containing primary amines like Tris or glycine. | [9] |
| pH | 7.2 - 9.0 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. | [1][7] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times may be needed for less reactive proteins. | [7] |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine | Quenches unreacted NHS esters. | [8] |
Table 3: Molar Excess of NHS Ester and its Effect on Degree of Labeling (DOL)
| Molar Excess of NHS Ester | Typical Degree of Labeling (DOL) per Antibody | Reference |
| 5-fold | Low | [5] |
| 10-fold | Moderate | [5] |
| 15-fold | Moderate to High | [5] |
| 20-fold | 4-6 linkers per antibody (for 1-10 mg/mL IgG) | [7] |
Note: The optimal DOL is application-dependent. A high DOL can sometimes lead to protein aggregation or loss of activity.[10]
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the 10 mM this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. Alternatively, the reaction can be carried out for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and quenching reagent using a spin desalting column according to the manufacturer's instructions.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[10]
-
Protocol 2: TCO-Tetrazine Ligation
Materials:
-
Methyltetrazine-labeled biomolecule (from Protocol 1)
-
TCO-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Prepare the methyltetrazine-labeled biomolecule in the Reaction Buffer.
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Ligation Reaction:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from the excess TCO reagent using size-exclusion chromatography or dialysis.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Reaction mechanism overview.
References
- 1. broadpharm.com [broadpharm.com]
- 2. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Live Cell Imaging with Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG24-NHS ester is a versatile tool for live-cell imaging, enabling the covalent labeling of cell surface proteins through a two-step bioorthogonal approach. This reagent combines a highly reactive N-hydroxysuccinimide (NHS) ester with a methyltetrazine moiety, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts readily with primary amines on cell surface proteins, forming a stable amide bond. The methyltetrazine group then serves as a bioorthogonal handle for a subsequent, highly specific, and rapid reaction with a trans-cyclooctene (B1233481) (TCO)-functionalized probe, such as a fluorescent dye. This "pre-targeting" strategy allows for precise temporal and spatial control of labeling, minimizing background fluorescence and potential cytotoxicity associated with prolonged exposure to fluorescent dyes. The hydrophilic PEG24 linker enhances the water solubility of the reagent and reduces steric hindrance, facilitating efficient labeling.
Chemical Properties and Reaction Mechanism
The labeling strategy involves two key chemical reactions:
-
Amine Labeling: The NHS ester of this compound reacts with primary amines (e.g., on lysine (B10760008) residues) on cell surface proteins to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7-9).[1]
-
Bioorthogonal Ligation: The methyltetrazine moiety reacts with a TCO-conjugated molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is extremely fast and bioorthogonal, meaning it does not interfere with native biological processes.[2][3]
Data Presentation
Comparison of Bioconjugation Chemistries
The use of this compound in a pre-targeting strategy offers significant advantages in reaction kinetics compared to other common bioconjugation methods.
| Reaction Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Tetrazine + TCO (IEDDA) | ~10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal, high specificity |
| DBCO + Azide (SPAAC) | ~10⁻¹ - 10¹ | Fast, catalyst-free, bioorthogonal |
| Maleimide + Thiol | ~10² - 10³ | Fast, specific to thiols, potential for reversibility |
| NHS Ester + Amine | ~10¹ - 10² | Fast, targets abundant primary amines, susceptible to hydrolysis |
Note: Reaction rates can vary depending on the specific derivatives and reaction conditions.
Performance Characteristics (Application Dependent)
The following table outlines key performance characteristics of the this compound based pre-targeting strategy. Precise values are dependent on the specific cell type, protein of interest, TCO-probe, and imaging setup.
| Parameter | Typical Performance | Factors Influencing Performance |
| Labeling Efficiency | High | Concentration of labeling reagents, incubation time, density of target amines/receptors, cell health. |
| Signal-to-Noise Ratio | High | Efficiency of the TCO-tetrazine reaction, low non-specific binding of the TCO-probe, wash steps. |
| Photostability | Dependent on the chosen TCO-fluorophore | Intrinsic properties of the fluorescent dye, imaging conditions (laser power, exposure time). |
| Cell Viability | High | Low concentrations of reagents and short incubation times minimize cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the ester in anhydrous DMSO. For example, for a compound with a molecular weight of ~1500 g/mol , dissolve 1.5 mg in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture. The stock solution is stable for several months under these conditions.
-
Protocol 2: Two-Step Labeling of Live Cells for Imaging
This protocol describes the pre-targeting strategy for labeling cell surface proteins.
Step 1: Labeling Cell Surface Proteins with this compound
-
Materials:
-
Live cells (adherent or in suspension)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), protein-free
-
This compound stock solution (10 mM in DMSO)
-
-
Procedure for Adherent Cells:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture overnight to allow for adherence.
-
Wash the cells twice with pre-warmed, protein-free PBS.
-
Dilute the this compound stock solution to a final concentration of 10-100 µM in protein-free PBS. Note: The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Aspirate the labeling solution and wash the cells three times with complete cell culture medium.
-
-
Procedure for Suspension Cells:
-
Harvest cells and wash once with protein-free PBS by centrifugation.
-
Resuspend the cell pellet in protein-free PBS to a concentration of 1-5 x 10⁶ cells/mL.
-
Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM.
-
Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet twice with complete cell culture medium.
-
Step 2: Fluorescent Labeling with a TCO-Conjugated Dye
-
Materials:
-
Methyltetrazine-labeled live cells (from Step 1)
-
TCO-conjugated fluorescent dye
-
Live cell imaging medium (e.g., phenol (B47542) red-free medium)
-
-
Procedure:
-
Prepare a 1-5 µM solution of the TCO-conjugated fluorescent dye in live cell imaging medium. Note: The optimal concentration may vary depending on the specific dye and experimental goals.
-
Add the TCO-dye solution to the methyltetrazine-labeled cells.
-
Incubate for 5-15 minutes at 37°C, protected from light. The bioorthogonal reaction is very rapid.
-
For applications requiring low background, wash the cells once or twice with fresh imaging medium. For many fluorogenic TCO-dyes, a wash step may not be necessary.
-
The cells are now ready for live imaging.
-
Visualizations
Experimental Workflow
Caption: Workflow for two-step live cell labeling.
Signaling Pathway Example: Receptor Internalization
This diagram illustrates how the pre-targeting strategy can be used to study the internalization of a cell surface receptor upon ligand binding.
Caption: Tracking receptor internalization.
Logical Relationship: Pre-targeting Strategy
This diagram illustrates the logical relationship between the components of the pre-targeting strategy.
Caption: Pre-targeting component relationships.
References
Application Notes and Protocols for Methyltetrazine-PEG24-NHS Ester Reaction with TCO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a two-step bioconjugation process: the modification of a primary amine-containing molecule with Methyltetrazine-PEG24-NHS ester and its subsequent bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This powerful "click chemistry" ligation is exceptionally fast, specific, and biocompatible, making it ideal for a wide range of applications in drug development, molecular imaging, and diagnostics.[1][2][3]
The overall process involves two key stages:
-
Amine Modification: A molecule of interest (e.g., protein, antibody, or peptide) containing a primary amine is functionalized with this compound. The N-hydroxysuccinimide (NHS) ester reacts with the primary amine to form a stable amide bond.[4][5][6][7]
-
Tetrazine-TCO Ligation: The methyltetrazine-modified molecule is then reacted with a TCO-containing molecule. This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is a rapid and highly specific bioorthogonal reaction that forms a stable covalent bond and releases nitrogen gas.[1][2][8][9]
Key Features:
-
Biocompatibility: The reaction occurs under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1][3][10]
-
Ultrafast Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be in the range of 1 to 1x10^6 M⁻¹s⁻¹.[1][2][3] This allows for efficient conjugation even at low reactant concentrations.[1][3]
-
High Specificity: The reaction is highly chemoselective, meaning the tetrazine and TCO groups react exclusively with each other, even in complex biological environments, without cross-reacting with other functional groups found in biomolecules.[1][11][12]
-
PEG24 Spacer: The long, hydrophilic polyethylene (B3416737) glycol (PEG24) spacer enhances the water solubility of the labeled molecule, reduces aggregation, and minimizes steric hindrance during the ligation step.[11][12]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific molecules and applications.
Part 1: Modification of a Primary Amine-Containing Molecule with this compound
This part of the protocol describes the labeling of a protein with this compound. The same principles can be applied to other amine-containing molecules.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, antibody)
-
Amine-free reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, is commonly used.[10][13] Avoid buffers containing primary amines such as Tris or glycine.[4][7]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the molecule is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
The NHS ester is moisture-sensitive.[7][13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][14]
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[4][6][13] A typical concentration is 10 mg/mL or 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[7][13]
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the solution of the amine-containing molecule.[13] The optimal molar ratio should be determined empirically for each specific molecule.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][13]
-
-
Quench the Reaction:
-
Purification:
Part 2: Bioorthogonal Ligation of the Methyltetrazine-Modified Molecule with a TCO-Modified Molecule
This part of the protocol describes the reaction between the newly synthesized methyltetrazine-modified molecule and a TCO-functionalized molecule.
Materials:
-
Purified methyltetrazine-modified molecule from Part 1
-
TCO-modified molecule
Procedure:
-
Prepare the Reactants:
-
Dissolve the purified methyltetrazine-modified molecule and the TCO-modified molecule in the reaction buffer.
-
-
Ligation Reaction:
-
Mix the methyltetrazine-modified molecule and the TCO-modified molecule in the desired molar ratio. A 1:1 molar ratio is a good starting point, but a slight excess (1.1 to 1.5-fold) of one component can be used to ensure complete conjugation of the limiting reagent.[1][10][13]
-
The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature.[1][10][11] For very dilute solutions or less reactive partners, the incubation time can be extended to 2 hours or overnight at 4°C.[10][13]
-
-
Monitoring the Reaction (Optional):
-
Purification (Optional):
-
Depending on the downstream application, the final conjugate may be used directly or purified from any unreacted starting materials using size-exclusion chromatography.[10]
-
Data Presentation
The following tables summarize key quantitative data for the reaction protocol.
Table 1: Recommended Reaction Conditions for Amine Modification with this compound
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines.[4] Avoid amine-containing buffers.[4][7] |
| Temperature | Room Temperature or 4°C | Reaction is efficient at both temperatures.[4][7][13] |
| Reaction Time | 30 - 120 minutes | Longer times may be needed at lower temperatures.[4][7][13] |
| Molar Excess of NHS Ester | 10 - 50 fold | Empirically determine the optimal ratio for your molecule.[13] |
| Solvent | Amine-free aqueous buffer (e.g., PBS) with <10% DMF or DMSO | NHS ester is first dissolved in an organic solvent.[4][7] |
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | The reaction is robust across a wide pH range.[1][10] |
| Temperature | Room Temperature or 4°C | Reaction is very fast at room temperature.[1][10][13] |
| Reaction Time | 10 - 60 minutes | Can be extended for dilute solutions.[10][13] |
| Molar Ratio (Tetrazine:TCO) | 1:1 to 1.5:1 | A slight excess of one reactant can drive the reaction to completion.[1][10][13] |
| Solvent | Aqueous buffers (e.g., PBS), organic solvents, or biological media | The reaction is versatile and works in various solvent systems.[1] |
Visualizations
Diagram 1: Reaction Scheme of this compound with a Primary Amine
Caption: Amine modification reaction.
Diagram 2: Experimental Workflow for Bioconjugation
Caption: Experimental workflow.
Diagram 3: Tetrazine-TCO Ligation Mechanism
Caption: Tetrazine-TCO ligation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. neb.com [neb.com]
- 6. glenresearch.com [glenresearch.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. medium.com [medium.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates Using Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent drugs by minimizing systemic toxicity. The linker, which connects the antibody to the drug payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
This document provides a detailed workflow for the development of ADCs using Methyltetrazine-PEG24-NHS ester, a heterobifunctional linker. This linker facilitates a two-step conjugation strategy. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody. The incorporated methyltetrazine moiety then enables a highly specific and rapid bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified drug. The long polyethylene (B3416737) glycol (PEG24) spacer enhances the solubility and stability of the resulting ADC.[][2]
This two-step process offers precise control over the conjugation reaction and allows for the modular assembly of the ADC.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Monoclonal Antibody (e.g., anti-HER2) | In-house/Various | - |
| This compound | BroadPharm | BP-23971 |
| TCO-modified cytotoxic drug (e.g., TCO-MMAE) | In-house/Various | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | 10010023 |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.3) | In-house | - |
| Tris-HCl (1 M, pH 8.0) | Thermo Fisher | 15568025 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
| Amicon® Ultra Centrifugal Filter Units, 30K MWCO | MilliporeSigma | UFC903024 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| SDS-HCl solution (10%) | In-house | - |
| HER2-positive cancer cell line (e.g., SK-BR-3) | ATCC | HTB-30 |
| HER2-negative cancer cell line (e.g., MDA-MB-231) | ATCC | HTB-26 |
| Cell Culture Media and Reagents | Various | - |
Experimental Workflow
The development of an ADC using this compound involves a sequential process from antibody modification to the final characterization of the conjugate.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the modification of a monoclonal antibody with the methyltetrazine linker.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer such as PBS. If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.[3]
-
-
Antibody Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate solution.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[4] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4][5]
-
-
Quenching and Purification:
Protocol 2: ADC Conjugation via TCO-Tetrazine Click Chemistry
This protocol details the conjugation of the tetrazine-modified antibody with a TCO-functionalized drug.
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-modified drug in a compatible solvent (e.g., DMSO).
-
-
Click Chemistry Conjugation:
-
Final Purification:
-
Purify the ADC from unreacted drug and other small molecules using a spin desalting column, centrifugal filtration, or size-exclusion chromatography (SEC).
-
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm and at the maximum absorbance wavelength of the drug.
-
The concentrations of the antibody and the drug can be calculated using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.[]
-
-
Mass Spectrometry (LC-MS):
-
Analyze the intact or reduced ADC by liquid chromatography-mass spectrometry.
-
Deconvolution of the mass spectra allows for the identification of different drug-loaded species.
-
The weighted average DAR can be calculated from the relative abundance of each species.[10]
-
B. Purity Analysis
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Analyze the purified ADC by SEC-HPLC to assess the percentage of monomer, aggregate, and fragment.
-
C. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells.[11][12][13][14]
-
Cell Seeding:
-
Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression model.
-
Data Presentation
Table 1: Characterization of Tetrazine-Modified Antibody
| Parameter | Result | Method |
| Antibody Concentration (mg/mL) | 4.5 | A280 |
| Linker-to-Antibody Ratio | 3.8 | UV-Vis Scan |
| Purity (Monomer, %) | >98% | SEC-HPLC |
Table 2: Characterization of Final ADC
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.6 | LC-MS |
| Purity (Monomer, %) | >97% | SEC-HPLC |
| Endotoxin Level (EU/mg) | <0.5 | LAL Assay |
Table 3: In Vitro Cytotoxicity of Anti-HER2 ADC
| Compound | Cell Line | Target | IC50 (ng/mL) |
| Anti-HER2 ADC | SK-BR-3 | HER2+ | 15.2 |
| Anti-HER2 ADC | MDA-MB-231 | HER2- | >1000 |
| Non-targeting ADC | SK-BR-3 | HER2+ | >1000 |
| Free TCO-Drug | SK-BR-3 | HER2+ | 0.8 |
Mechanism of Action and Signaling Pathway
The anti-HER2 ADC exerts its cytotoxic effect by binding to the HER2 receptor on the surface of cancer cells. This binding leads to the internalization of the ADC-receptor complex.[15][16][17] Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, and the cytotoxic drug is released, leading to cell death.[15][16]
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyltetrazine-PEG24-NHS Ester in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG24-NHS ester is a versatile reagent that enables a powerful two-step labeling strategy for flow cytometry, leveraging bioorthogonal click chemistry. This approach offers significant flexibility in experimental design, particularly for multicolor panel development and signal amplification.
The reagent consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent conjugation of the linker to primary amines (e.g., lysine (B10760008) residues) on antibodies or proteins, forming a stable amide bond.[1][2][3]
-
Polyethylene Glycol (PEG) Linker (PEG24): The long, hydrophilic PEG24 spacer enhances the solubility and stability of the conjugated antibody, minimizes steric hindrance, and can reduce non-specific binding and immunogenicity.[4][5][6][7]
-
Methyltetrazine: This moiety is a key component of the bioorthogonal click chemistry pair. Tetrazines react rapidly and specifically with trans-cyclooctene (B1233481) (TCO) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[8][9] This reaction is highly efficient, occurs under physiological conditions without the need for a catalyst, and its specificity prevents interference with biological processes.[10][11][12]
This two-step labeling method involves first labeling a primary antibody with this compound. This tetrazine-modified antibody is then used to stain cells. In the second step, a trans-cyclooctene (TCO)-modified fluorophore is added, which "clicks" to the tetrazine on the antibody, enabling detection by flow cytometry. This modularity allows for the use of a single tetrazine-labeled primary antibody with a variety of TCO-fluorophores, simplifying multicolor panel design and potentially amplifying the signal.
Data Presentation
| Parameter | Recommendation | Notes |
| Antibody Labeling | ||
| Antibody Buffer | Amine-free (e.g., PBS, pH 7.2-8.5) | Buffers containing Tris or glycine (B1666218) will compete with the NHS ester reaction. |
| Antibody Concentration | 1-10 mg/mL | A higher concentration can improve labeling efficiency. |
| Molar Excess of this compound | 10-30 fold | The optimal ratio should be determined empirically for each antibody. |
| Reaction Incubation Time | 30-60 minutes at room temperature, or 2 hours on ice | Longer incubation times do not necessarily improve labeling and may lead to antibody degradation. |
| Quenching Reagent | 1M Tris-HCl, pH 8.0 (final concentration 50-100 mM) | Quenches unreacted NHS ester. |
| Cell Staining | ||
| Tetrazine-Labeled Antibody Concentration | Titrate for optimal signal-to-noise ratio | Start with the concentration typically used for the unlabeled antibody. |
| TCO-Fluorophore Concentration | 1-10 µM | The optimal concentration should be determined empirically. |
| Staining Incubation Time (Tetrazine-Ab) | 30-60 minutes on ice or at 4°C | Protect from light. |
| Staining Incubation Time (TCO-Fluorophore) | 30-60 minutes on ice or at 4°C | Protect from light. |
Experimental Protocols
Protocol 1: Labeling of Primary Antibody with this compound
This protocol details the covalent attachment of the Methyltetrazine-PEG24 linker to a primary antibody.
Materials:
-
Primary antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. Perform a buffer exchange into the Reaction Buffer using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 30-fold molar excess of the dissolved this compound to the antibody solution.[13] Gently mix by pipetting.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the column.
-
The purified tetrazine-labeled antibody can be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Two-Step Cell Staining for Flow Cytometry
This protocol describes the staining of cells using the tetrazine-labeled antibody followed by a TCO-fluorophore.
Materials:
-
Single-cell suspension of your cells of interest
-
Tetrazine-labeled primary antibody (from Protocol 1)
-
TCO-conjugated fluorophore
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA or FBS and 0.1% sodium azide)
-
(Optional) Fc block to reduce non-specific binding
-
(Optional) Viability dye to exclude dead cells
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells.
-
Wash the cells with Flow Cytometry Staining Buffer and adjust the cell concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
-
(Optional) Fc Receptor Blocking:
-
If your cells express Fc receptors, incubate them with an Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Add the predetermined optimal concentration of the tetrazine-labeled primary antibody to the cells.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
-
TCO-Fluorophore Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the optimal concentration (typically 1-10 µM) of the TCO-conjugated fluorophore.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.
-
-
Final Preparation and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Analyze the samples on a flow cytometer.
-
Controls for Flow Cytometry:
-
Unstained Cells: To assess autofluorescence.
-
Cells + TCO-Fluorophore only: To check for non-specific binding of the fluorophore.
-
Cells + Tetrazine-labeled antibody only: To ensure there is no signal in the detection channel without the TCO-fluorophore.
-
Single-color controls for each fluorophore in your panel: For compensation.[9][14]
-
(Optional) Isotype control: A tetrazine-labeled isotype-matched antibody to assess non-specific antibody binding.
Mandatory Visualization
Caption: Workflow for labeling a primary antibody with this compound.
Caption: Two-step cell staining workflow for flow cytometry using bioorthogonal chemistry.
References
- 1. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Compensation Controls | McGovern Medical School [med.uth.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. mdpi.com [mdpi.com]
- 14. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins Using Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues, forming stable amide bonds.[1] Methyltetrazine-PEG24-NHS ester is a heterobifunctional labeling reagent that combines the amine-reactivity of an NHS ester with the bioorthogonal reactivity of methyltetrazine.
The incorporated methyltetrazine moiety allows for a subsequent, highly specific, and rapid reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as "click chemistry".[2][3] This two-step labeling strategy offers exceptional control and versatility for a wide range of applications, including live-cell imaging, flow cytometry, and pre-targeted in vivo imaging.[2][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and steric hindrance.[6][7]
These application notes provide detailed protocols for the labeling of proteins with this compound, purification of the conjugate, and guidance on its application in bioorthogonal chemistry.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1414.6 g/mol | [6] |
| Purity | ≥95% | [5] |
| Solubility | DMSO, DMF, DCM | [8] |
| Storage Conditions | -20°C, desiccated | [8][9] |
Table 2: Typical Reaction Parameters and Expected Outcomes for Protein Labeling
| Parameter | Recommended Value/Range | Notes | Reference |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. | [10] |
| Molar Excess of NHS Ester | 10- to 20-fold | May require optimization for specific proteins. | [11] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate (B1201080), Bicarbonate) | Avoid Tris and glycine (B1666218) buffers. | [10][12] |
| Reaction pH | 8.3 - 8.5 | Optimal for amine reactivity while minimizing NHS ester hydrolysis. | [10] |
| Reaction Time | 30-60 minutes at room temperature | Can be extended to 2 hours on ice for sensitive proteins. | [12] |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine | To stop the reaction by consuming unreacted NHS ester. | [11] |
| Expected Labeling Efficiency | 20-50% | Highly dependent on protein concentration and accessibility of amines. | [13] |
| Expected Protein Recovery (Post-Purification) | >90% | Using size exclusion chromatography. | [11] |
| Degree of Labeling (DOL) | 2-5 | Can be controlled by adjusting the molar excess of the NHS ester. | [14] |
Table 3: Performance in Pre-targeted Imaging Applications
| Application | Key Metric | Reported Value | Reference |
| Pre-targeted PET Imaging | Tumor-to-Muscle Ratio | 8.30 ± 3.39 | [15] |
| Pre-targeted PET Imaging | Tumor Uptake (%ID/g) | 3.24 ± 0.95 | [15] |
| Fluorescence Imaging | Tumor-to-Muscle Ratio | 4:1 | [16] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the covalent attachment of this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.[11] The volume of the stock solution should not exceed 10% of the total reaction volume.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12] For sensitive proteins, the incubation can be performed for 2 hours on ice.[12]
-
-
Quenching the Reaction:
-
Purification:
-
Proceed immediately to Protocol 2 for the purification of the labeled protein.
-
Protocol 2: Purification of Methyltetrazine-Labeled Protein by Size Exclusion Chromatography
This protocol describes the removal of unreacted this compound and reaction byproducts from the labeled protein.
Materials:
-
Quenched labeling reaction mixture from Protocol 1
-
Size Exclusion Chromatography (SEC) column with an appropriate molecular weight cutoff for the protein
-
Elution Buffer: Phosphate-buffered saline (PBS) or another suitable buffer for the protein
-
Spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
-
Sample Loading and Elution:
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elute the protein with the Elution Buffer at the recommended flow rate for the column.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein).
-
The first peak to elute will contain the labeled protein, while the later-eluting peaks will contain the smaller, unreacted labeling reagent and byproducts.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified, labeled protein.
-
If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate molecular weight cutoff.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the tetrazine (if applicable and known).
-
The DOL, which is the average number of methyltetrazine molecules per protein, can be calculated using the Beer-Lambert law. This typically requires the molar extinction coefficients of the protein and the methyltetrazine at the respective wavelengths. A general method for fluorescent dyes is provided in the literature and can be adapted.
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[15] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50%.[1]
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Signaling pathway for pre-targeted imaging using a methyltetrazine-labeled antibody.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. bidmc.org [bidmc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 6. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 9. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. researchgate.net [researchgate.net]
- 17. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for Pre-targeted Imaging using Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Methyltetrazine-PEG24-NHS ester in pre-targeted imaging experiments. The protocols outlined below cover antibody conjugation, in vivo experimental setup, and data analysis, offering a comprehensive resource for researchers in the field of molecular imaging and targeted drug delivery.
Introduction
Pre-targeted imaging is a two-step strategy designed to enhance the contrast of molecular imaging and reduce the radiation dose to non-target tissues.[1] This approach first involves the administration of a modified targeting molecule, such as a monoclonal antibody conjugated with a bioorthogonal handle, which is allowed to accumulate at the target site and clear from circulation.[1] Subsequently, a small, radiolabeled probe carrying the complementary bioorthogonal reactant is administered, which rapidly binds to the pre-targeted molecule at the target site.[2]
The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of modern pre-targeted imaging due to its exceptionally fast reaction kinetics and high specificity in a biological environment.[3][4] this compound is a heterobifunctional linker that facilitates the conjugation of a methyltetrazine moiety to a targeting protein, such as an antibody, via its NHS ester group, which reacts with primary amines on the protein surface.[5][6] The PEG24 spacer enhances solubility and biocompatibility.[7]
Experimental Workflow
The overall workflow for a pre-targeted imaging experiment using this compound is depicted below.
Signaling Pathway: Bioorthogonal Reaction
The core of this pre-targeted strategy is the bioorthogonal "click" reaction between the tetrazine on the antibody and the TCO on the imaging probe.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol details the steps for conjugating this compound to a primary antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution in anhydrous DMSO.[8]
-
-
Conjugation Reaction:
-
Quenching:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and quenching buffer by purifying the antibody-tetrazine conjugate using a desalting column equilibrated with PBS.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine.
-
Protocol 2: In Vivo Pre-targeted Imaging
This protocol provides a general framework for a pre-targeted imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts).
-
Antibody-tetrazine conjugate from Protocol 1.
-
Radiolabeled TCO probe (e.g., ⁶⁴Cu-NOTA-TCO, ¹⁸F-TCO).[10][11]
-
Sterile saline for injection.
-
Imaging system (PET or SPECT scanner).
Procedure:
-
Administration of Antibody-Tetrazine Conjugate:
-
Accumulation and Clearance Period:
-
Administration of Radiolabeled TCO Probe:
-
After the clearance period, intravenously inject the radiolabeled TCO probe. The amount of radioactivity will depend on the specific isotope and imaging system (e.g., 3-5 MBq for ⁶⁴Cu).[9]
-
-
Imaging:
-
Acquire images at various time points post-injection of the TCO probe (e.g., 1, 4, 12, 24 hours) to monitor its biodistribution and tumor uptake.[9]
-
-
Biodistribution Studies (Ex Vivo):
-
At the final imaging time point, euthanize the mice and collect major organs and tissues (tumor, blood, liver, kidneys, spleen, muscle, etc.).
-
Measure the radioactivity in each sample using a gamma counter to determine the percent injected dose per gram (%ID/g).
-
Quantitative Data
The following tables summarize representative quantitative data from pre-targeted imaging studies using the tetrazine-TCO ligation.
Table 1: Biodistribution of ⁶⁴Cu-labeled Tetrazine in a Pre-targeted SW1222 Colorectal Cancer Xenograft Model [9]
| Tissue | 1 h post-injection (%ID/g) | 12 h post-injection (%ID/g) | 24 h post-injection (%ID/g) |
| Blood | 1.8 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Tumor | 4.1 ± 0.3 | 4.2 ± 0.8 | 4.0 ± 0.9 |
| Liver | 2.5 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Kidneys | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
Data are presented as mean ± standard deviation.
Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging [9]
| Ratio | 12 h post-injection | 24 h post-injection |
| Tumor-to-Blood | 5.3 ± 1.5 | 8.0 ± 2.0 |
| Tumor-to-Muscle | 42.0 ± 8.0 | 40.0 ± 9.0 |
Data are presented as mean ± standard deviation.
Conclusion
Pre-targeted imaging utilizing this compound and the bioorthogonal tetrazine-TCO ligation offers a powerful platform for enhancing imaging contrast and reducing off-target radiation exposure. The protocols and data presented here provide a solid foundation for researchers to design and execute their own pre-targeted imaging experiments. Careful optimization of antibody-conjugate and radioprobe doses, as well as the time interval between injections, is crucial for achieving the best possible imaging results.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CAS 2055646-25-6 | AxisPharm [axispharm.com]
- 6. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 11. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug Delivery Systems using Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of drug delivery systems utilizing Methyltetrazine-PEG24-NHS ester. This reagent is a key component in advanced bioconjugation strategies, enabling the creation of targeted and controlled-release therapeutic platforms. The methodologies described herein are foundational for developing next-generation antibody-drug conjugates (ADCs), prodrugs, and other targeted delivery vehicles.
Introduction to this compound in Drug Delivery
This compound is a heterobifunctional linker that combines three key chemical features:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent conjugation to primary amines (e.g., lysine (B10760008) residues on proteins, antibodies, or amine-functionalized small molecule drugs) under mild pH conditions (typically pH 7-9) to form a stable amide bond.[1][2]
-
Polyethylene Glycol (PEG) Spacer (24 units): The hydrophilic PEG chain enhances the aqueous solubility of the conjugate, reduces aggregation, and can minimize steric hindrance.[1][3] In drug delivery, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics by increasing their in vivo stability and circulation time.[4][]
-
Methyltetrazine: This moiety is the bioorthogonal reactive partner in the inverse electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest known bioorthogonal reactions.[1] It reacts specifically and rapidly with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[6] This "click chemistry" reaction is central to the assembly of pre-targeted drug delivery systems and "click-to-release" platforms.
The unique combination of these functionalities makes this compound a versatile tool for constructing sophisticated drug delivery systems. A common strategy involves a two-step approach:
-
Conjugation: An amine-containing therapeutic agent (e.g., a small molecule drug, peptide, or protein) or a targeting ligand (e.g., an antibody) is first functionalized with the this compound.
-
Bioorthogonal Reaction: The resulting tetrazine-modified molecule is then reacted with a TCO-functionalized counterpart. This could be a TCO-modified drug for attachment to a tetrazine-labeled antibody, or a TCO-caged drug that releases its active form upon reaction with the tetrazine.
This modular approach allows for precise control over the assembly and activation of the drug delivery system, paving the way for targeted therapies with improved efficacy and reduced off-target toxicity.[7]
Quantitative Data
The following tables summarize key quantitative parameters relevant to the synthesis and performance of drug delivery systems using tetrazine-based linkers.
Table 1: Reaction Parameters for NHS Ester Conjugation
| Parameter | Typical Value/Range | Notes |
| pH for NHS Ester Reaction | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is pH-dependent; higher pH increases reactivity but also the rate of NHS ester hydrolysis.[8][9] |
| Molar Excess of NHS Ester | 8 - 30 fold | This is an empirical value and should be optimized for each specific protein or molecule to achieve the desired degree of labeling (DOL).[8][10] |
| Reaction Time | 30 - 120 minutes | The reaction is typically fast at room temperature.[10][11] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, PBS | Buffers should be amine-free (e.g., avoid Tris).[11][12] |
Table 2: Performance Metrics of Tetrazine-Based Drug Delivery Systems
| Parameter | Reported Value/Range | Context |
| Degree of Labeling (DOL) | 25 tetrazines per BSA molecule | Achieved using a 30-fold molar excess of methyltetrazine-PEG4-NHS ester.[10] |
| "Click-to-Release" Yield | Up to 96% | Release of a payload from a TCO-carbamate upon reaction with a tetrazine derivative after 2 hours.[13] |
| Second-Order Rate Constant (k₂) | 0.54 - 57.70 M⁻¹s⁻¹ | For the reaction between different tetrazine derivatives and axial TCO.[14] |
| In Vitro Cytotoxicity (IC50) | 7.5% cell viability at 80 µg/mL CDDP | For a cisplatin-loaded hydrogel against MCF-7 cells after 72 hours.[15] |
| In Vivo Tumor Growth Inhibition | 86.6% | For a cisplatin-loaded hydrogel in an MCF-7-bearing nude mice model.[15] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Amine-Containing Molecule (e.g., Antibody or Protein) with this compound
This protocol describes the covalent attachment of the methyltetrazine moiety to a protein via its primary amine groups.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 gel permeation column or a spin desalting column with appropriate MWCO)
Procedure:
-
Preparation of the Amine-Containing Molecule:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the stock buffer contains primary amines (like Tris), perform a buffer exchange into the labeling buffer.[11][12]
-
Calculate the molar concentration of the protein. For a typical IgG antibody, the molecular weight is ~150,000 Da.[16]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 8- to 30-fold) over the protein.[8][10]
-
Slowly add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[11]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10][11]
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Separate the tetrazine-labeled protein from unreacted NHS ester and other small molecules using a gel permeation or spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[11] The first colored fraction will contain the labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the characteristic absorbance maximum of the tetrazine (if applicable and known). A more accurate method is mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass shift upon conjugation.
-
Protocol 2: Synthesis of a "Click-to-Release" Drug Delivery System
This protocol outlines the subsequent step of reacting the tetrazine-labeled molecule (from Protocol 1) with a TCO-caged drug, leading to the release of the active drug.
Materials:
-
Purified tetrazine-labeled molecule (from Protocol 1)
-
TCO-caged prodrug
-
Reaction Buffer: PBS, pH 7.4
-
Analytical instrumentation (e.g., HPLC-MS) to monitor the reaction and quantify drug release.
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the TCO-caged prodrug in a compatible solvent (e.g., DMSO).
-
The tetrazine-labeled molecule should be in a suitable aqueous buffer like PBS.
-
-
"Click-to-Release" Reaction:
-
In a reaction vessel, combine the tetrazine-labeled molecule and the TCO-caged prodrug. The molar ratio will depend on the specific application and should be optimized. A slight molar excess of one reactant can be used to drive the reaction to completion.
-
Incubate the reaction at 37°C. The reaction is typically very fast, with significant product formation within minutes to a few hours.[13][14]
-
-
Monitoring Drug Release:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Analyze the aliquots by HPLC-MS to separate and quantify the remaining prodrug, the released active drug, and the conjugated byproducts.[13]
-
-
Data Analysis:
-
Calculate the percentage of drug release at each time point by comparing the peak area of the released drug to the initial peak area of the prodrug.
-
Plot the percentage of drug release versus time to determine the release kinetics.
-
Visualizations
Signaling Pathway: "Click-to-Release" Mechanism
Caption: "Click-to-Release" drug activation pathway.
Experimental Workflow: Synthesis of a Tetrazine-Labeled Antibody
Caption: Workflow for antibody labeling with this compound.
Logical Relationship: Components of the Drug Delivery System
Caption: Key components of a targeted drug delivery system.
References
- 1. medium.com [medium.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. mdpi.com [mdpi.com]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lumiprobe.com [lumiprobe.com]
Application Note: Creating Stable Protein-Protein Conjugates with Methyltetrazine-PEG24-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise and stable conjugation of proteins is a cornerstone of modern biotechnology, enabling the creation of novel therapeutic agents, diagnostic tools, and research reagents. Bioorthogonal click chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, has emerged as a powerful tool for this purpose due to its exceptional speed, selectivity, and biocompatibility.[1][2][3]
This application note provides a detailed protocol for the creation of stable protein-protein conjugates using Methyltetrazine-PEG24-NHS ester. This heterobifunctional linker utilizes two key chemistries:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group efficiently forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues, on the surface of the first protein (Protein A).[4][5] The reaction is typically performed at a pH of 7.2-8.5.[5]
-
Methyltetrazine: This moiety serves as the bioorthogonal handle. It reacts specifically and rapidly with a complementary strained alkene, such as a trans-cyclooctene (B1233481) (TCO) group, which has been attached to the second protein (Protein B).[1][2] This "click" reaction proceeds quickly under physiological conditions without the need for a catalyst.[3]
-
PEG24 Spacer: The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, minimizes steric hindrance between the two proteins, and can help reduce aggregation.[6][7]
This two-step approach allows for the controlled and efficient formation of stable protein-protein conjugates with high yields and purity.
Reaction Mechanism and Workflow
The overall process involves two main stages: the initial labeling of each protein with the respective bioorthogonal handles, followed by the click chemistry reaction to form the conjugate.
Caption: Chemical strategy for protein-protein conjugation.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. medium.com [medium.com]
Application Notes and Protocols for Labeling Lysine Residues on Proteins with Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of Methyltetrazine-PEG24-NHS ester to primary amines on proteins, primarily targeting the ε-amino group of lysine (B10760008) residues. This process yields a "clickable" protein, ready for bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO)-modified molecules, a powerful technique for site-specific protein modification, imaging, and the development of antibody-drug conjugates (ADCs).[1][2][3][4]
Introduction
N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to label biomolecules containing primary amino groups.[5] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[5] this compound is a heterobifunctional linker that combines an amine-reactive NHS ester with a methyltetrazine moiety, enabling a two-step labeling strategy.[1][3][6] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3][4]
The labeling process involves the initial reaction of the protein with this compound to form a stable conjugate. Following purification to remove excess labeling reagent, the methyltetrazine-modified protein can be specifically reacted with a TCO-containing molecule in a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition reaction.[1][6] This highly efficient and specific "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a copper catalyst.[1][4]
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: Construction of ADCs with precise drug-to-antibody ratios.[3]
-
Bioorthogonal Labeling: Enabling specific in vitro and in vivo labeling of proteins for imaging and diagnostics.[3][7]
-
Probe Development: Creation of multifunctional probes for various biochemical assays.[3]
-
Protein-Protein Conjugation: Linking different proteins together for functional studies.[4]
-
Surface Modification: Immobilization of proteins onto surfaces for various applications.[4]
Experimental Workflow Overview
Caption: Experimental workflow for protein labeling.
Chemical Reaction
Caption: Amine-reactive labeling of a protein.
Quantitative Data Summary
The following tables provide recommended starting conditions for the labeling reaction. Optimization may be necessary for each specific protein and application.[7]
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve labeling efficiency.[7][8] |
| Molar Excess of NHS Ester | 5 - 20 fold | May require optimization for your specific protein. A higher excess may be needed for dilute protein solutions.[7][9] |
| Reaction pH | 8.3 - 8.5 | The reaction is strongly pH-dependent. Lower pH leads to protonated, less reactive amines, while higher pH increases NHS ester hydrolysis.[5][10] |
| Reaction Temperature | 4 - 37 °C | Room temperature is common. For unstable proteins, the reaction can be performed at 4°C, but may require a longer incubation time.[11][12] |
| Incubation Time | 30 minutes - 4 hours | Can be extended (e.g., overnight at 4°C) for less reactive proteins or to increase the degree of labeling.[8][11] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use to avoid hydrolysis.[8][10] |
Table 2: Recommended Buffers and Reagents
| Reagent | Recommended Concentration/Composition | Purpose |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Must be free of primary amines (e.g., Tris, glycine) which compete with the labeling reaction.[8][10][11][13] |
| Quenching Buffer (Optional) | 50 - 100 mM Tris-HCl or Glycine (B1666218), pH 7.4 | To stop the labeling reaction by consuming unreacted NHS ester.[7] |
| Purification Method | Size-Exclusion Chromatography (SEC) or Dialysis | To remove unreacted NHS ester and byproducts.[5][8] |
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-20 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[8] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the appropriate reaction buffer via dialysis or a desalting column.[9]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[7] The NHS ester is moisture-sensitive, so handle it accordingly.
Protocol 2: Protein Labeling Procedure
-
Calculate Reagent Volume: Determine the volume of the this compound stock solution to add to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[7][9]
-
Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[8][13] Protect the reaction from light if the final conjugate is intended for fluorescence applications.
-
Quenching (Optional): To terminate the reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[7]
Protocol 3: Purification of the Labeled Protein
It is crucial to remove unreacted and hydrolyzed NHS ester from the labeled protein to prevent interference in downstream applications.[5]
Method A: Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[14]
-
Sample Application: Apply the reaction mixture to the equilibrated column.[5]
-
Elution: Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted labeling reagent and byproducts will be retained and elute later.[5]
-
Fraction Collection and Analysis: Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.[5]
Method B: Dialysis
-
Sample Transfer: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialysis: Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C for several hours to overnight, with at least two buffer changes.[12]
Protocol 4: Characterization of the Labeled Protein
Degree of Labeling (DOL) Determination
The DOL, which represents the average number of methyltetrazine molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry or mass spectrometry.[15]
For UV-Vis spectrophotometry, the absorbance of the protein (at 280 nm) and the methyltetrazine (at its maximum absorbance wavelength) are measured. A correction factor is needed to account for the absorbance of the label at 280 nm.[15]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolyzed NHS ester due to moisture.- Presence of primary amines in the buffer.- Insufficient molar excess of labeling reagent. | - Use fresh, anhydrous DMSO/DMF. Allow the NHS ester to warm to room temperature before opening.- Buffer exchange the protein into an amine-free buffer (e.g., PBS).- Increase the molar excess of the this compound.[7] |
| Protein Aggregation/Precipitation | - High degree of labeling.- Unfavorable buffer conditions. | - Reduce the molar excess of the labeling reagent or the reaction time.- Optimize buffer pH and ionic strength.[7] |
| Inconsistent Results | - Inaccurate pipetting of viscous NHS ester stock solution.- Variation in reaction conditions. | - Prepare a diluted stock solution for more accurate dispensing.- Maintain consistent reaction parameters (time, temperature, pH). |
Conclusion
The reaction of this compound with lysine residues provides a robust and versatile method for the preparation of proteins for bioorthogonal applications. Careful optimization of the reaction conditions is essential to achieve the desired degree of labeling while preserving the function of the biomolecule.[14] The protocols and guidelines presented here serve as a starting point for developing a labeling procedure tailored to your specific protein and research needs.
References
- 1. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. This compound, CAS 2055646-25-6 | AxisPharm [axispharm.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. neb.com [neb.com]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
In Vivo Applications of Methyltetrazine-PEG24-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG24-NHS ester is a versatile, water-soluble, and long-chain biocompatible crosslinker designed for in vivo applications. It combines the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety with the simplicity of NHS ester chemistry for conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides. The extended 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation of the resulting conjugate, and can improve its pharmacokinetic profile by increasing circulation half-life and reducing immunogenicity.
The primary in vivo application of this compound is in pre-targeted bioorthogonal chemistry . This strategy involves a two-step approach:
-
Pre-targeting: An antibody or other targeting molecule, conjugated with a trans-cyclooctene (B1233481) (TCO) moiety, is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.
-
Bioorthogonal Reaction: The Methyltetrazine-PEG24-labeled molecule (e.g., an imaging agent or a therapeutic drug) is then administered. The tetrazine and TCO undergo a rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) "click" reaction at the target site.
This approach decouples the slow pharmacokinetics of the targeting antibody from the rapid clearance of the smaller, labeled tetrazine molecule, leading to high target-to-background ratios for imaging and therapy.
Key Applications
-
Pre-targeted in vivo imaging (PET, SPECT, fluorescence): By conjugating this compound to an imaging probe, researchers can achieve high-contrast images of specific tissues or cell populations.
-
Targeted drug delivery: This linker can be used to attach therapeutic agents to targeting molecules in vivo, concentrating the therapeutic effect at the site of disease and minimizing off-target toxicity.
-
In vivo cell labeling and tracking: Specific cell populations can be labeled in vivo for long-term tracking studies.
Quantitative Data Summary
While specific in vivo data for conjugates synthesized with this compound is limited in the available literature, the following tables provide representative data from pre-targeted imaging studies using similar PEGylated tetrazine-based systems. This data illustrates the expected performance of such conjugates.
Table 1: Representative Biodistribution of a ⁸⁹Zr-labeled Tetrazine in a Pre-targeted HNSCC Xenograft Model
| Organ | % Injected Dose per Gram (%ID/g) at 72h post-antibody |
| Blood | 1.2 ± 0.2 |
| Heart | 0.5 ± 0.1 |
| Lungs | 1.5 ± 0.3 |
| Liver | 5.5 ± 1.1 |
| Spleen | 1.0 ± 0.2 |
| Kidneys | 2.1 ± 0.4 |
| Muscle | 0.3 ± 0.1 |
| Bone | 1.8 ± 0.3 |
| Tumor | 17.1 ± 3.0 |
Data is illustrative and adapted from a study using a TCO-conjugated antibody and a ⁸⁹Zr-DFO-PEG5-Tz probe in a head and neck squamous cell carcinoma (HNSCC) xenograft model. The specific antibody and tumor model will significantly influence the biodistribution.
Table 2: Representative Tumor-to-Background Ratios in Pre-targeted PET Imaging
| Ratio | 24h post-TCO-antibody injection | 48h post-TCO-antibody injection |
| Tumor-to-Muscle | 23.49 ± 6.22 | 15.56 ± 6.57 |
| Tumor-to-Blood | 5.7 ± 1.1 | 7.9 ± 1.5 |
| Tumor-to-Liver | 1.1 ± 0.2 | 1.5 ± 0.3 |
Data is illustrative and derived from a pre-targeted PET imaging study in an HNSCC xenograft model using a TCO-conjugated antibody and a ⁸⁹Zr-DFO-PEG5-Tz probe. Ratios are highly dependent on the antibody, target expression, and the timing of the tetrazine probe injection.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol outlines the steps for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Gently mix the reaction mixture by pipetting or brief vortexing.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent using a spin desalting column equilibrated with PBS.
-
Follow the manufacturer's instructions for the spin desalting column.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the methyltetrazine at its maximum absorbance (if applicable and the extinction coefficient is known) or by using mass spectrometry.
-
Store the purified antibody-methyltetrazine conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vivo Pre-targeted Imaging
This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and a tetrazine-labeled imaging probe.
Materials:
-
TCO-modified antibody (prepared separately)
-
Methyltetrazine-PEG24-labeled imaging probe (e.g., fluorescent dye or radiotracer)
-
Tumor-bearing animal model
-
Sterile, pyrogen-free PBS for injection
-
Appropriate imaging modality (e.g., PET/CT, SPECT/CT, or fluorescence imaging system)
Procedure:
-
Animal Model Preparation:
-
Acclimate tumor-bearing mice to the imaging facility.
-
Ensure tumors have reached an appropriate size for imaging.
-
-
Administration of TCO-Modified Antibody:
-
Administer the TCO-modified antibody via intravenous (e.g., tail vein) injection. The optimal dose will depend on the antibody and target and should be determined empirically.
-
Allow the antibody to accumulate at the tumor site and clear from circulation. This pre-targeting interval is typically 24-72 hours.
-
-
Administration of Tetrazine-Labeled Imaging Probe:
-
After the pre-targeting interval, administer the Methyltetrazine-PEG24-labeled imaging probe intravenously.
-
-
In Vivo Imaging:
-
Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 24, and 48 hours).
-
The optimal imaging window will depend on the clearance rate of the tetrazine probe and the signal-to-background ratio.
-
-
Image Analysis:
-
Reconstruct and analyze the images to quantify the accumulation of the imaging probe in the tumor and other organs.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final imaging time point, euthanize the animals and harvest the tumor and major organs.
-
Measure the radioactivity or fluorescence in each tissue to confirm the in vivo imaging findings and obtain more precise quantitative data.
-
Visualizations
Caption: Workflow for Antibody Conjugation.
Caption: Pre-targeted In Vivo Imaging Workflow.
Caption: Pre-targeting Signaling Pathway.
Application Notes and Protocols for Amine-Reactive Labeling of Biomolecules with Methyltetrazine-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent labeling of biomolecules containing primary amines using Methyltetrazine-PEG24-NHS ester. This reagent is a heterobifunctional linker that facilitates a two-step bioconjugation strategy.[1][2] First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines on a biomolecule. Subsequently, the methyltetrazine moiety enables a highly efficient and selective bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1][2][3]
The integrated polyethylene (B3416737) glycol (PEG) spacer, with 24 units, enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation of labeled proteins.[4][5][6] This methodology is broadly applicable for creating antibody-drug conjugates (ADCs), developing targeted imaging agents, and immobilizing proteins or antibodies onto surfaces.[7][8]
Principle of the Reaction
The labeling process occurs in two distinct stages:
-
Amine-Reactive Labeling: The NHS ester group of this compound reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[9][10][11] This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[12] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[12][13]
-
Bioorthogonal Click Chemistry: The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (TCO) derivative via an inverse-electron-demand Diels-Alder cycloaddition.[1][2] This "click" reaction is highly efficient, proceeds under mild, biocompatible conditions, and does not interfere with other functional groups present in biological systems.[1][2][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling and click chemistry reactions.
Table 1: Recommended Reaction Conditions for Amine-Reactive Labeling
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Optimal for reaction with primary amines. Lower pH protonates amines, preventing reaction; higher pH increases hydrolysis of the NHS ester.[13] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine) which compete with the biomolecule for reaction with the NHS ester.[13][14][15] |
| Molar Excess of this compound | 8 to 20-fold over the biomolecule | This is an empirical value and may need optimization depending on the biomolecule and desired degree of labeling.[13][16] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[13] |
| Reaction Time | 1 - 4 hours | Can be optimized based on the reactivity of the biomolecule.[9] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down hydrolysis of the NHS ester.[12] |
Table 2: Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| This compound | Dissolve in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.[14][17] | Store the solid form at -20°C to -80°C for up to one year.[17] The solution in organic solvent can be stored for 1-2 months at -20°C, but fresh preparation is recommended.[13] Aqueous solutions should be used immediately.[13] |
| Biomolecule | Dissolve or exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). | Store according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Biomolecule (e.g., Antibody)
This protocol describes the modification of an antibody with this compound.
Materials:
-
Antibody (or other biomolecule) in an amine-free buffer
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Biomolecule Preparation:
-
Reagent Preparation:
-
Calculation of Reagent Amount:
-
Calculate the mass of this compound needed using the following formula:
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
Purification:
Protocol 2: Bioorthogonal Click Chemistry with a TCO-Modified Molecule
This protocol describes the reaction of the methyltetrazine-labeled biomolecule with a TCO-modified molecule.
Materials:
-
Methyltetrazine-labeled biomolecule
-
TCO-modified molecule (e.g., drug, fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, aqueous buffer) to a known concentration.
-
-
Conjugation Reaction:
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted TCO-modified molecule using an appropriate method such as dialysis, gel filtration, or chromatography, depending on the properties of the conjugate.
-
Visualizations
Caption: Workflow for labeling biomolecules with this compound.
Caption: Bioorthogonal click chemistry workflow.
Caption: Two-step bioconjugation reaction pathway.
References
- 1. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. medium.com [medium.com]
- 7. Tetrazine-PEG-NHS ester | AxisPharm [axispharm.com]
- 8. This compound, CAS 2055646-25-6 | AxisPharm [axispharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. bidmc.org [bidmc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. resources.tocris.com [resources.tocris.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Methyltetrazine-PEG24-NHS ester
Welcome to the technical support center for Methyltetrazine-PEG24-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for bioconjugation experiments. Here you will find answers to frequently asked questions and solutions to common issues to help you achieve optimal labeling efficiency.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common challenge in bioconjugation. The following section addresses potential causes and provides actionable solutions to improve the yield of your conjugation reaction.
Q1: I am observing a very low or no labeling of my protein/antibody with this compound. What are the likely causes?
A1: Low labeling efficiency can stem from several factors, primarily related to the stability of the NHS ester and the reaction conditions. The most common culprits are:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, especially at alkaline pH. This is a primary competing reaction that reduces the amount of reagent available to react with your target molecule.[1][2][3][4]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[1][] A pH below this range will result in the protonation of the primary amines on your target molecule, making them unreactive. Conversely, a pH above this range will significantly accelerate the hydrolysis of the NHS ester.[3][6]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound, thereby reducing the labeling efficiency.[1][7] Other nucleophilic contaminants can also interfere with the reaction.
-
Poor Reagent Quality or Handling: Improper storage or handling of the this compound can lead to its degradation. The reagent should be stored at -20°C and protected from moisture.[8][9] It is also crucial to use a fresh, anhydrous solvent like DMSO or DMF to dissolve the reagent immediately before use.[10][11]
-
Steric Hindrance: The accessibility of primary amines (lysine residues and the N-terminus) on your target protein can be limited due to the protein's three-dimensional structure.[4][7]
Q2: How can I minimize the hydrolysis of my this compound during the experiment?
A2: Minimizing hydrolysis is critical for successful conjugation. Here are key strategies:
-
Control the pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[1][]
-
Manage Temperature: The rate of hydrolysis increases with temperature.[3] Performing the reaction at 4°C can slow down hydrolysis, although this may require a longer reaction time.
-
Limit Exposure to Aqueous Buffer: Prepare a concentrated stock solution of the this compound in an anhydrous solvent (e.g., DMSO or DMF) and add it to your protein solution immediately before starting the reaction.[10][11]
-
Optimize Reaction Time: The longer the NHS ester is in an aqueous solution, the more it will hydrolyze.[3] Aim for the shortest reaction time that still allows for efficient labeling.
The following table summarizes the effect of pH and temperature on the half-life of an NHS ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 7 | Room Temp. | ~7 hours |
| 9 | Room Temp. | Minutes |
Frequently Asked Questions (FAQs)
Q3: What is the optimal buffer for my labeling reaction?
A3: The ideal buffer is free of primary amines. Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5 are recommended.[1][12] Avoid buffers containing Tris (e.g., TBS) or glycine, as they will compete in the reaction.[1][7] If your protein is in an incompatible buffer, a buffer exchange should be performed before labeling.
Q4: What is the recommended molar excess of this compound to use?
A4: The optimal molar excess will depend on your specific protein and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[11] However, this may require optimization. Using too little reagent can result in a low DOL, while too much can lead to protein precipitation or loss of biological activity.[13]
Q5: How should I prepare and store the this compound?
A5: The solid reagent should be stored at -20°C, protected from moisture.[8][9] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[12][14] Prepare a stock solution by dissolving the ester in a fresh, anhydrous solvent such as DMSO or DMF immediately before the experiment.[10][11] Do not store the NHS ester in solution, as it will degrade.[10]
Q6: My protein has low solubility in the recommended buffers. What can I do?
A6: The PEG24 spacer on the this compound is designed to improve water solubility.[8][15] However, if your protein has solubility issues, you can try to include a small amount of an organic co-solvent in the reaction buffer, provided it does not denature your protein or inhibit the reaction.
Q7: How can I confirm that my labeling reaction was successful?
A7: The success of the labeling can be assessed by determining the Degree of Labeling (DOL), which is the average number of methyltetrazine molecules conjugated to each protein molecule.[13] UV-Vis spectrophotometry is a common method for calculating the DOL by measuring the absorbance of the protein and the methyltetrazine. Mass spectrometry (MS) can also provide a precise measurement of the labeled protein's mass, confirming the number of attached labels.[13]
Experimental Protocols
Protocol 1: General Antibody Labeling with this compound
This protocol provides a general procedure for labeling an antibody. Optimization may be required for specific antibodies and desired DOLs.
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer such as PBS at pH 7.4.
-
Prepare Antibody Solution: Adjust the antibody concentration to 2 mg/mL in the reaction buffer.
-
Prepare this compound Stock Solution: Allow the vial of the ester to warm to room temperature. Prepare a 10 mg/mL stock solution in fresh, anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction (Optional): To stop the reaction, add a small molecule with a primary amine, such as Tris, to a final concentration of 50-100 mM.[9]
-
Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.[9]
-
Characterization: Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: Quality Control of this compound
This protocol can be used to check the reactivity of the NHS ester if you suspect it has been hydrolyzed.
-
Prepare Solutions:
-
Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a control tube with 2 mL of the same amine-free buffer.
-
-
Initial Absorbance Reading: Measure the absorbance of both solutions at 260 nm. The NHS byproduct of hydrolysis absorbs at this wavelength.[1]
-
Incubation: Let both tubes stand at room temperature for 2 hours.
-
Final Absorbance Reading: Measure the absorbance of both solutions again at 260 nm.
-
Interpretation: If the absorbance of the solution containing the NHS ester has significantly increased compared to the control, it indicates that hydrolysis has occurred and the reagent is active.[14] If there is no significant change, the reagent may have already been hydrolyzed and is inactive.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Reaction pathway for NHS ester conjugation and the competing hydrolysis side reaction.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. bidmc.org [bidmc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. medium.com [medium.com]
How to prevent aggregation when using Methyltetrazine-PEG24-NHS ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG24-NHS ester. Our goal is to help you overcome common challenges, with a specific focus on preventing aggregation during your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][2]
-
Methyltetrazine: This group participates in a highly efficient and specific "click chemistry" reaction, known as an inverse electron demand Diels-Alder (iEDDA) cycloaddition, with a strained alkene like trans-cyclooctene (B1233481) (TCO).[1]
The PEG24 component is a long, hydrophilic polyethylene (B3416737) glycol spacer. This spacer enhances the water solubility of the reagent and the resulting conjugate, which helps to minimize steric hindrance and reduce the potential for aggregation.[3]
Q2: What are the optimal reaction conditions for the NHS ester conjugation?
For efficient labeling of primary amines on your protein of interest, the following conditions are generally recommended:
-
pH: A pH range of 7.2 to 9.0 is optimal for the reaction between the NHS ester and primary amines.[4] A slightly basic pH ensures that the primary amines are deprotonated and therefore more nucleophilic.[5] However, be aware that the rate of NHS ester hydrolysis also increases with pH.[6]
-
Temperature: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours.[7][8] Lower temperatures can be beneficial in minimizing aggregation.
-
Buffers: Use an amine-free buffer such as phosphate-buffered saline (PBS).[7] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided.[7]
Q3: How should I prepare and store this compound?
The NHS ester group is sensitive to moisture and can hydrolyze, rendering the reagent inactive.[7]
-
Storage: Store the solid reagent at -20°C in a desiccated environment.[7]
-
Preparation:
-
Before opening the vial, allow it to fully equilibrate to room temperature to prevent moisture condensation.[9]
-
Immediately before use, dissolve the required amount in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5]
-
Troubleshooting Guide: Preventing Aggregation
Aggregation during or after conjugation is a common issue. Here are some potential causes and solutions:
| Problem | Potential Cause | Troubleshooting Steps | Rationale |
| Precipitate forms when adding the ester to the buffer. | Poor Aqueous Solubility of the Ester: While the PEG24 chain enhances water solubility, high concentrations can still lead to precipitation. | 1. Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to your protein solution.[7]2. Add the dissolved ester to the protein solution slowly and with gentle mixing. | This ensures the ester is fully solvated before entering the aqueous environment, preventing localized high concentrations that can cause it to crash out of solution. |
| Visible turbidity or precipitate during the reaction. | Over-labeling: Excessive modification of the protein surface can alter its physicochemical properties, leading to aggregation. | 1. Reduce the molar excess of the this compound. Start with a 5- to 20-fold molar excess and optimize from there.[10]2. Perform a titration experiment to determine the optimal ester-to-protein ratio for your specific application. | A lower degree of labeling is less likely to significantly change the protein's surface charge and hydrophobicity. |
| High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that can lead to aggregation. | 1. Perform the labeling reaction at a lower protein concentration (e.g., 1-10 mg/mL).[5] | Diluting the protein reduces the frequency of protein-protein collisions. | |
| Inappropriate Buffer Conditions: The pH of the reaction buffer can affect protein stability. | 1. Ensure the pH of your reaction buffer is optimal for both the NHS ester reaction (pH 7.2-9) and the stability of your specific protein.[4]2. Consider adding stabilizing excipients to the buffer, such as 5-20% glycerol (B35011) or 50-100 mM arginine. | Maintaining the native conformation of the protein is crucial to prevent unfolding and subsequent aggregation. Stabilizers can help maintain protein solubility. | |
| Aggregation observed after purification. | Residual Unreacted Reagent or Byproducts: These can sometimes contribute to instability. | 1. Ensure thorough removal of unreacted ester and byproducts using appropriate purification methods like dialysis or size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns).[7] | Proper purification will result in a cleaner, more stable conjugate. |
| Tetrazine-Mediated Interactions: While the primary role of tetrazine is for click chemistry, some studies suggest that tetrazines can have non-specific interactions with proteins, particularly with thiol and amine groups, which could potentially contribute to aggregation under certain conditions.[11] Hydrophobic tetrazine conjugates have also been shown to induce protein degradation.[12][13] | 1. If aggregation persists despite optimizing other factors, consider screening different buffer conditions for the final conjugate, including the use of stabilizing excipients.2. Ensure that the final storage buffer is optimal for the stability of the conjugated protein. | Minimizing non-specific interactions and ensuring the final formulation is stabilizing will improve the long-term stability of the conjugate. |
Experimental Protocols
General Protocol for Protein Labeling
-
Protein Preparation:
-
Ensure your protein of interest is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.
-
If the protein solution contains Tris or other amine-containing buffers, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.[5]
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM ester solution to achieve the desired molar excess (start with a 5 to 20-fold molar excess).[7][10]
-
Slowly add the ester solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[7][8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][8]
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 50-100 mM to quench any unreacted NHS ester.[9]
-
-
Purification:
-
Remove unreacted this compound and reaction byproducts using a desalting column or dialysis.
-
Visualizing the Workflow and Potential Issues
Below are diagrams to help visualize the experimental workflow and the chemical processes involved.
Caption: A flowchart of the key steps in the bioconjugation process.
Caption: The desired reaction versus potential side reactions leading to aggregation.
References
- 1. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
Hydrolysis of Methyltetrazine-PEG24-NHS ester and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the handling and use of Methyltetrazine-PEG24-NHS ester, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bioconjugation reagent. It contains a methyltetrazine group for click chemistry reactions with trans-cyclooctene (B1233481) (TCO), a long PEG24 spacer to increase solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (-NH2) on proteins, antibodies, and other biomolecules.[1][2][3][4]
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, rendering the reagent incapable of labeling your target molecule.[5][] This competing reaction can significantly reduce your conjugation efficiency.[5][7]
Q3: What are the main factors that cause hydrolysis of this compound?
The primary factors that contribute to the hydrolysis of NHS esters are:
-
Presence of moisture: NHS esters are highly sensitive to water.[8][9]
-
High pH: The rate of hydrolysis increases significantly with increasing pH.[5][10]
-
Elevated temperature: Higher temperatures can accelerate the rate of hydrolysis.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no labeling of the target molecule | Hydrolysis of the this compound | 1. Ensure anhydrous conditions: Use anhydrous DMSO or DMF to prepare the stock solution.[11][12] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[8][12] 2. Optimize reaction pH: Perform the conjugation reaction at a pH between 7.2 and 8.5 for an optimal balance between amine reactivity and NHS ester stability.[5][] 3. Control reaction time and temperature: For sensitive proteins, consider reacting at 4°C for a longer duration (e.g., 4 hours) or at room temperature for a shorter duration (e.g., 0.5-2 hours).[5][7] |
| Competing nucleophiles in the buffer | Use amine-free buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5][8][10] Recommended buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[5] | |
| Poor quality or degraded reagent | Properly store the reagent: Store the solid this compound at -20°C, desiccated.[1][8][13] Prepare stock solutions fresh for each use. If storing stock solutions, use anhydrous solvent and store at -20°C under an inert gas like argon or nitrogen.[8][12] | |
| Precipitation of the reagent during the reaction | Low aqueous solubility of the NHS ester | While the PEG24 spacer enhances water solubility, if precipitation occurs, ensure the final concentration of the organic solvent (DMSO or DMF) from the stock solution is kept low (typically below 10%) to avoid protein denaturation.[11] |
Hydrolysis and Recommended Workflow Diagrams
References
- 1. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 2. medium.com [medium.com]
- 3. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
Optimizing conjugation reaction conditions for Methyltetrazine-PEG24-NHS ester
This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methyltetrazine-PEG24-NHS ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The optimal pH for reacting an NHS ester with primary amines (like the lysine (B10760008) residues on a protein) is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is frequently recommended as the ideal starting point.[3][4][5] This range provides the best balance between ensuring the amine groups are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[6] At pH levels below 7.2, the amine groups are largely protonated (-NH₃⁺) and thus unreactive.[6] Conversely, at a pH above 8.6, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired conjugation reaction and significantly lowers the yield.[1][7]
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 7.2-8.5.[1][2] Phosphate-buffered saline (PBS) at pH 7.2-7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3 are common choices.[4][8]
Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2] These molecules will compete with your target protein for reaction with the NHS ester, leading to reduced conjugation efficiency and the formation of undesired side-products.[2] However, Tris or glycine buffers are often used to quench or stop the reaction once the desired incubation time has been reached.[1]
Q3: My this compound won't dissolve in my aqueous buffer. What should I do?
This is a common issue as many non-sulfonated NHS esters have poor water solubility.[1] The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5] This stock solution can then be added to your protein solution in the aqueous reaction buffer.[4] It is critical to use high-quality, anhydrous (amine-free) DMF, as any contaminating amines will react with the NHS ester.[4] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[8]
Q4: How much this compound should I use?
The optimal molar ratio of NHS ester to protein depends on several factors, including the protein concentration and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[8][9] For dilute protein solutions (< 2 mg/mL), a higher molar excess may be required to achieve the same level of labeling as for more concentrated solutions.[9][10] For mono-labeling of many common proteins, an 8-fold molar excess is a good empirical value to start with.[4]
Q5: How stable is the this compound in solution?
The NHS ester moiety is susceptible to hydrolysis in aqueous solutions.[8] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[1][7] The half-life of a typical NHS ester can be several hours at pH 7.0 but may decrease to just minutes at pH 8.6.[1][7] For this reason, it is crucial to prepare the NHS ester solution immediately before use and not to store it in aqueous buffers.[8] Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.[4] The methyltetrazine group itself is one of the more stable tetrazine derivatives, offering a good balance of stability and reactivity for bioorthogonal reactions.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: Reaction buffer pH is too low (<7.2) or too high (>8.5).[2] | Verify buffer pH is in the optimal 8.3-8.5 range.[3][5] Use a calibrated pH meter. |
| Hydrolyzed NHS Ester: Reagent was exposed to moisture during storage or dissolved in aqueous buffer too long before use.[8] | Equilibrate the reagent vial to room temperature before opening to prevent condensation.[8] Prepare the stock solution in anhydrous DMSO or DMF immediately before starting the reaction.[4][8] | |
| Competing Amines: Reaction buffer (e.g., Tris, glycine) or other contaminants contain primary amines.[2] | Use a recommended amine-free buffer like PBS, borate, or bicarbonate.[1][2] If necessary, perform a buffer exchange on your protein sample before the reaction.[8] | |
| Insufficient Molar Excess: The ratio of NHS ester to protein is too low, especially for dilute protein solutions.[10] | Increase the molar excess of the this compound. Start with a 20-fold excess and optimize from there.[8] Concentrate the protein solution if possible (ideal range is 2-10 mg/mL).[2][10] | |
| Protein Precipitation During Reaction | High Organic Solvent Concentration: The volume of DMSO or DMF added to the reaction is too high, causing the protein to denature and precipitate. | Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8] Add the NHS ester stock solution slowly to the protein solution while gently vortexing. |
| Inconsistent Labeling Results | pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions, especially during large-scale reactions.[3][4] | Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[3][4] |
| Variable Reagent Activity: The solid NHS ester has degraded due to improper storage. | Store the reagent at -20°C with a desiccant, protected from light.[8] | |
| Loss of Protein Activity Post-Conjugation | Over-labeling: Too many primary amines (e.g., lysine residues critical for function) have been modified. | Reduce the molar excess of the NHS ester in the reaction to target a lower degree of labeling.[13] Shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C).[1] |
Key Reaction Parameters
The following table summarizes the recommended starting conditions for a typical conjugation reaction. Optimization may be required for your specific application.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3)[1][6] | Critical for balancing amine reactivity and NHS ester stability. |
| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or HEPES[1][3] | Must be free of primary amines (e.g., Tris, Glycine).[2] |
| Molar Excess | 5- to 20-fold excess of NHS ester over protein[8][9] | Higher excess may be needed for dilute protein solutions.[9] |
| Protein Conc. | 2 - 10 mg/mL[2][10] | Higher concentrations improve reaction efficiency. |
| Temperature | Room Temperature or 4°C[1] | Lower temperature can reduce hydrolysis and may be better for sensitive proteins, but requires longer incubation.[1] |
| Incubation Time | 30 minutes to 2 hours at RT; 2 to overnight at 4°C[1][8] | Time should be optimized for the desired degree of labeling. |
| Solvent | Anhydrous DMSO or amine-free DMF[4] | For dissolving the NHS ester. Final concentration in reaction <10%.[8] |
Experimental Protocols
General Protocol for Protein Conjugation
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate) and adjust the pH to 8.3.[2]
-
Protein Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[2][10] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.[8]
-
Calculate Reagents : Determine the required amount of this compound needed for a 10- to 20-fold molar excess.[8]
-
NHS Ester Stock Solution Preparation : Just before use, equilibrate the vial of this compound to room temperature.[8] Dissolve the required amount in a small volume of anhydrous DMSO or amine-free DMF to make a concentrated stock solution (e.g., 10 mM).[8]
-
Conjugation Reaction : Add the calculated volume of the NHS ester stock solution to the protein solution. Add the stock solution dropwise while gently vortexing to mix.[3]
-
Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[1][3] Protect from light if the molecule is light-sensitive.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification : Remove excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) from the conjugated protein using a desalting column, spin filtration, or dialysis.[3][8]
Visual Guides
Reaction Workflow and Competing Pathways
This diagram illustrates the primary reaction between the NHS ester and a protein's primary amine, alongside the competing hydrolysis side-reaction.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. neb.com [neb.com]
Technical Support Center: Optimizing Methyltetrazine-PEG24-NHS Ester Bioconjugation Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the yield of bioconjugation reactions involving Methyltetrazine-PEG24-NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two-step bioconjugation process:
-
Labeling: Reaction of an amine-containing biomolecule with this compound.
-
Ligation: The bioorthogonal reaction of the newly introduced methyltetrazine moiety with a trans-cyclooctene (B1233481) (TCO)-modified molecule.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with this compound | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is sensitive to moisture and can hydrolyze, rendering it inactive.[1] | - Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[2]- Prepare stock solutions in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[1]- Avoid aqueous stock solutions of the NHS ester for long-term storage.[3] |
| Competing primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester.[4][5] | - Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer before starting the conjugation.[4] | |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At very high pH, the rate of NHS ester hydrolysis increases significantly.[3][5] | - The optimal pH range for the labeling reaction is 7.2-8.5.[5] A pH of 8.3-8.5 is often recommended for efficient modification.[3] | |
| Low biomolecule concentration: Dilute solutions of the target biomolecule can lead to inefficient labeling due to the competing hydrolysis of the NHS ester.[] | - If possible, concentrate the biomolecule solution before initiating the reaction. | |
| Steric hindrance: The primary amines on the target biomolecule may be sterically hindered, slowing down the reaction rate. | - Increase the molar excess of the this compound.- Increase the reaction time.[] | |
| Low Yield in Tetrazine-TCO Ligation Step | Slow or incompatible tetrazine/TCO pair: The kinetics of the inverse electron demand Diels-Alder (iEDDA) cycloaddition are dependent on the specific structures of the tetrazine and the dienophile.[7][8] | - Methyltetrazine reacting with TCO is an extremely fast bioorthogonal reaction.[7][9] If the reaction is slow, confirm the integrity and purity of both reactants. |
| Suboptimal reaction conditions: While the tetrazine-TCO ligation is robust, extreme pH or the presence of certain organic solvents can influence the reaction rate. | - The reaction is efficient in aqueous buffers at a pH range of 6-9.[9]- While the reaction proceeds well at room temperature, gentle warming to 37°C can increase the rate of slower reactions. | |
| Degradation of reactants: Tetrazines can be sensitive to prolonged exposure to certain conditions or nucleophiles. | - Prepare fresh solutions of the tetrazine- and TCO-modified biomolecules before the ligation reaction. | |
| Precipitation of the Conjugate | Hydrophobicity: The addition of the Methyltetrazine-PEG24 moiety can alter the solubility of the biomolecule. The PEG24 spacer is designed to improve water solubility.[10] | - Ensure the final concentration of any organic solvent (like DMSO or DMF) used to dissolve the NHS ester is low in the final reaction mixture (typically <10%).- Perform the reaction in a buffer system known to maintain the solubility of your specific biomolecule. |
| Difficulty in Purifying the Final Conjugate | Inefficient removal of excess reagents: Unreacted this compound or TCO-molecule can interfere with downstream applications. | - Use size-based purification methods like spin desalting columns or size-exclusion chromatography (SEC) appropriate for the size of your biomolecule to remove small molecule impurities.[2][11] |
Data Presentation
Table 1: Effect of pH on NHS Ester-Amine Conjugation Efficiency
The following table summarizes the effect of pH on the reaction kinetics of a generic NHS ester with an amine-containing molecule in an aqueous solution. While specific rates for this compound may vary, the general trend is applicable.
| pH | Reaction Half-Time (t½) for Amidation | Final Amide Yield | Notes |
| 8.0 | ~80 min | 80-85% | Slower reaction rate, but also slower hydrolysis of the NHS ester. |
| 8.5 | ~20 min | >85% | A good balance between amidation and hydrolysis rates, often recommended. |
| 9.0 | ~10 min | 87-92% | Faster amidation, but also a significantly increased rate of NHS ester hydrolysis.[12] |
Data adapted from a study on porphyrin-NHS esters and are intended to illustrate the general trend.[12][13]
Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes is exceptionally fast. The table below provides representative second-order rate constants (k₂) for this bioorthogonal reaction.
| Tetrazine Component | TCO Component | k₂ (M⁻¹ s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water | Room Temperature |
| Methyltetrazine derivative | TCO-PEG4 | 500 - 620 | PBS | 37 |
| Polypept(o)ide-conjugated Methyltetrazine | TCO-functionalized Polypept(o)ide | 1500 - 1800 | PBS | 37 |
Rate constants are highly dependent on the specific substituents on both the tetrazine and TCO rings.[7][14] The reaction between methyltetrazine and TCO is among the fastest bioorthogonal reactions available.[7][8][9]
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol provides a general guideline for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.
1. Antibody Preparation:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. Use a desalting column or dialysis to exchange the antibody into an amine-free buffer, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.5.[4]
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. More concentrated protein solutions can improve labeling efficiency.[15]
2. Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][2]
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[15] For more dilute antibody solutions, a higher molar excess (up to 50-fold) may be necessary.[1]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][15] Protect from light if the tetrazine is conjugated to a fluorophore.
4. Quenching and Purification:
-
(Optional but recommended) Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[1][2]
-
Remove unreacted this compound and other small molecules by running the reaction mixture through a spin desalting column or by size-exclusion chromatography.[2]
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the reaction of a methyltetrazine-labeled antibody with a TCO-modified molecule.
1. Reagent Preparation:
-
Prepare the methyltetrazine-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the TCO-containing molecule in the same reaction buffer.
2. Ligation Reaction:
-
Combine the methyltetrazine-labeled antibody and the TCO-modified molecule in the desired molar ratio. A 1:1 molar ratio is a good starting point, though a slight excess (1.1 to 2-fold) of one component can be used to drive the reaction to completion.[1]
-
Incubate the reaction for 30-60 minutes at room temperature.[11][16] The reaction is often complete within minutes due to the fast kinetics.
-
The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance at around 520-540 nm.[9]
3. Purification (if necessary):
-
If one of the reactants was used in excess and needs to be removed, the final conjugate can be purified by size-exclusion chromatography or other methods appropriate for the specific biomolecules involved.
Mandatory Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Chemical pathways for the two-step bioconjugation reaction.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. interchim.fr [interchim.fr]
Technical Support Center: A Troubleshooting Guide for Tetrazine-TCO Ligation Reactions
Welcome to the technical support center for tetrazine-trans-cyclooctene (TCO) ligation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this powerful bioorthogonal reaction. Here, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during tetrazine-TCO ligation in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Ligation Product | A. Inactive Reagents • Hydrolysis of NHS ester: TCO-NHS or Tetrazine-NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[1] • Degradation of Tetrazine: Electron-deficient tetrazines can be susceptible to degradation in aqueous solutions, especially in the presence of nucleophiles.[2][3] • Isomerization of TCO: Strained TCO derivatives can isomerize to their unreactive cis-cyclooctene form, particularly in the presence of thiols.[4][5][6] | A. Ensure Reagent Integrity • Handle NHS esters properly: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][7][8] • Use fresh tetrazine solutions: Prepare tetrazine solutions fresh for each experiment, especially for highly reactive derivatives. Consider using more stable tetrazine analogs for applications requiring long incubation times.[2][3] • Choose appropriate TCO: For environments with high thiol concentrations, consider using more stable TCO derivatives. The radical inhibitor Trolox can also be used to suppress TCO isomerization.[6] |
| B. Suboptimal Reaction Conditions • Incorrect pH: The initial NHS ester labeling of amines is pH-dependent, and while the tetrazine-TCO ligation itself is tolerant to a range of pH, extreme pH values can affect reagent stability.[1][8] • Low Reactant Concentrations: The reaction rate is concentration-dependent. Very dilute solutions can lead to slow and inefficient ligation. • Incorrect Molar Ratio: An inappropriate stoichiometric ratio of tetrazine to TCO can result in incomplete reaction. | B. Optimize Reaction Parameters • Maintain optimal pH: For NHS ester labeling, use a buffer with a pH between 7 and 9, such as PBS, HEPES, or borate (B1201080) buffer.[1][8] The tetrazine-TCO ligation is generally efficient in the pH 6-9 range.[9] • Increase reactant concentrations: If possible, concentrate your reactants. • Optimize molar ratio: A slight excess (1.1 to 2.0 mole equivalents) of one reagent is often recommended to drive the reaction to completion.[1] | |
| C. Steric Hindrance • The reactive moieties on large biomolecules may be sterically inaccessible to each other. | C. Overcome Steric Hindrance • Introduce a spacer: Use TCO or tetrazine reagents with a PEG spacer to increase the distance between the reactive group and the biomolecule, improving accessibility.[8] | |
| 2. Non-Specific Labeling or Background Signal | A. Reactive Tetrazines • Some highly reactive tetrazine derivatives can exhibit off-target reactivity with endogenous proteins. | A. Select Appropriate Tetrazine • Screen tetrazine derivatives: If non-specific labeling is observed, consider using a tetrazine derivative with lower intrinsic proteome reactivity. |
| B. Inadequate Purification • Residual, unreacted fluorescently-labeled tetrazine or TCO can contribute to background signal. | B. Ensure Thorough Purification • Purify labeled intermediates: Remove excess NHS ester reagent after the initial labeling step using desalting columns or dialysis.[7][8] • Purify the final conjugate: Use size-exclusion chromatography (SEC) or dialysis to remove unreacted components after the ligation reaction.[10] | |
| 3. Protein Aggregation/Precipitation | A. High Degree of Labeling • Excessive modification of a protein's surface can alter its properties and lead to aggregation. | A. Control Labeling Stoichiometry • Reduce the molar excess: Lower the molar ratio of the labeling reagent (TCO-NHS or Tetrazine-NHS ester) to the protein.[7] • Decrease reaction time: Shorten the incubation time for the labeling reaction.[7] |
| B. Unfavorable Buffer Conditions • The buffer composition may not be optimal for the modified protein. | B. Optimize Buffer • Adjust buffer conditions: Optimize the pH and ionic strength of the buffer to maintain protein solubility.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and time for a tetrazine-TCO ligation reaction?
A1: The reaction is typically very fast. At room temperature (~25°C), incubation times of 10-60 minutes are common.[1][10] At 4°C, the reaction is slower, and incubation times of 30-120 minutes may be required.[1][10] For reactions in a physiological setting, such as in cell culture, incubation at 37°C for 5-30 minutes is often sufficient.[10]
Q2: Which buffers are compatible with tetrazine-TCO ligation?
A2: For the initial labeling of proteins with NHS esters, it is crucial to use amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH between 7 and 9.[1] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.[7] The subsequent tetrazine-TCO ligation reaction is compatible with a wide range of aqueous buffers, typically within a pH range of 6-9.[9]
Q3: How can I monitor the progress of my ligation reaction?
A3: The progress of the reaction can be monitored spectroscopically by observing the disappearance of the characteristic absorbance of the tetrazine ring, which is typically between 510 and 550 nm.[9] Alternatively, if one of the reactants is fluorescent, the reaction can be followed by techniques like SDS-PAGE with in-gel fluorescence scanning or by size-exclusion chromatography with a fluorescence detector.[10] Some tetrazine-fluorophore pairs are designed to be "turn-on" probes, where fluorescence significantly increases upon ligation, providing a convenient way to track the reaction.[11][12]
Q4: What is the difference between various TCO and tetrazine derivatives?
A4: TCO and tetrazine derivatives are engineered to have different reactivity, stability, and solubility profiles. For TCOs, increased ring strain generally leads to faster reaction rates but can decrease stability.[4] For tetrazines, electron-withdrawing groups typically increase the reaction rate but may also increase their susceptibility to degradation.[2][3] The choice of derivative should be guided by the specific application, considering factors like the biological environment and the required reaction speed.
Data Presentation
Table 1: Second-Order Rate Constants (k₂) for Representative Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | 9:1 Methanol/Water |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO (syn-diastereomer) | (366 ± 15) x 10³ | 25°C in water[5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO (anti-diastereomer) | (318 ± 3) x 10³ | 25°C in water[5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO | (3,300 ± 40) x 10³ | Not specified[5] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[10] |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C[10] |
| Dipyridyl-tetrazine | Axial TCO-carbamate | 57.7 | Not specified[10] |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified[10] |
Table 2: Stability of Selected Tetrazine and TCO Derivatives
| Reagent Type | Derivative | Conditions | Stability Profile |
| Tetrazine | Dipyridyl-s-tetrazines & Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS (pH 7.4) at 37°C | 60-85% degradation after 12 hours.[2] |
| Tetrazine | Pyridyl tetrazines & Phenyl tetrazines | 1:9 DMSO/PBS (pH 7.4) at 37°C | >75% remaining after 12 hours.[2] |
| TCO | d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days.[5] |
| TCO | d-TCO | Human serum at room temperature | >97% remained as the trans-isomer after 4 days.[5] |
| TCO | d-TCO | pH 7.4 in the presence of thiols | 43% isomerization after 5 hours.[5] |
| TCO | s-TCO | High thiol concentrations (30 mM) | Rapidly isomerizes.[5] |
Experimental Protocols
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol outlines the general steps for labeling a protein containing primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.
-
Protein Preparation:
-
TCO-NHS Ester Stock Solution Preparation:
-
Allow the TCO-NHS ester vial to warm to room temperature before opening.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
-
Labeling Reaction:
-
Quenching and Purification:
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the reaction between a tetrazine-containing molecule and a TCO-labeled protein.
-
Reagent Preparation:
-
Prepare the TCO-labeled protein in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the tetrazine-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[10]
-
-
Ligation Reaction:
-
Purification (Optional):
-
Analysis:
-
The final conjugate can be analyzed by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to confirm successful ligation.[10]
-
Visualizations
Caption: Mechanism of the Tetrazine-TCO Ligation Reaction.
Caption: General Experimental Workflow for Protein Labeling.
Caption: Troubleshooting Decision Tree for Low Ligation Yield.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Common problems and solutions for NHS ester protein labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with an NHS ester?
The optimal pH for reacting an NHS ester with primary amines on a protein is between 8.0 and 8.5.[1] A pH of 8.3 is often recommended as a starting point for most proteins.[1][2][3] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[1]
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Amine Reactivity: For the labeling reaction to occur, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH2).[1] At a pH below 8.0, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that inactivates the ester. The rate of hydrolysis increases significantly with pH.[1][4][5] At a pH above 9.0, the hydrolysis of the NHS ester can happen so quickly that it outcompetes the desired labeling reaction, resulting in low efficiency.[1]
Q3: What type of buffer should I use for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the protein for reaction with the NHS ester, which will significantly reduce labeling efficiency.[2][6][7]
For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, but this will slow down the reaction rate and may require longer incubation times.[6][8]
Q4: My NHS ester is not soluble in the aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[4] In this case, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][3][4][6][8][9][10] It is important to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurities can react with the NHS ester.[2][6]
Q5: How should I store my NHS ester?
NHS esters are sensitive to moisture.[7] They should be stored in a desiccated environment at -20°C to -80°C for long-term storage.[10] Stock solutions of NHS esters in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[2] Aqueous solutions of NHS esters should be used immediately as they are prone to hydrolysis.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Incorrect pH of reaction buffer. | Ensure the pH of the reaction buffer is between 8.0 and 8.5.[1] Verify the pH of your buffer with a calibrated pH meter. |
| Presence of primary amines in the buffer. | Avoid using buffers containing primary amines like Tris or glycine.[2][6][7] Use one of the recommended amine-free buffers. | |
| Inactive NHS ester due to hydrolysis. | Use fresh, high-quality NHS ester.[6] If using a stock solution in an organic solvent, ensure it has been stored properly and is not too old. Prepare aqueous solutions of the NHS ester immediately before use.[2] | |
| Insufficient molar excess of NHS ester. | The optimal molar excess of NHS ester to protein can vary.[8][9] Start with a 10- to 40-fold molar excess and optimize as needed.[11] | |
| Low protein concentration. | Labeling is less efficient in dilute protein solutions.[4] Aim for a protein concentration of 1-10 mg/mL.[2] | |
| Protein Precipitation during or after Labeling | Over-labeling of the protein. | Excessive labeling can alter the protein's isoelectric point and solubility.[7][11] Reduce the molar excess of the NHS ester in the reaction. |
| Presence of organic solvent. | While necessary for dissolving some NHS esters, high concentrations of DMSO or DMF can denature proteins. Keep the final concentration of the organic solvent in the reaction mixture to a minimum (typically under 10%). | |
| Inappropriate buffer conditions. | The buffer pH may be too close to the protein's isoelectric point after labeling.[11] Try a different buffer system or adjust the pH. | |
| Inconsistent Labeling Results | Variability in reagent quality. | Use high-purity NHS esters and anhydrous, amine-free solvents.[6] |
| pH drift during the reaction. | The hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop, especially in large-scale reactions.[2][6] Use a more concentrated buffer or monitor and adjust the pH during the reaction.[2][6] | |
| Inaccurate quantification of protein or NHS ester. | Ensure accurate concentration measurements of both the protein and the NHS ester stock solution. |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[4][5] |
| 8.6 | 4 | 10 minutes[4][5] |
Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling
| Application | Recommended Molar Excess (NHS Ester:Protein) |
| General Protein Labeling (Initial) | 10:1 to 40:1[11] |
| Monolabeling of many common proteins | ~8:1[2][9] |
Note: The optimal molar ratio is protein-dependent and may require empirical optimization.[8][9]
Experimental Protocols & Workflows
General Protocol for NHS Ester Protein Labeling
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[2][8]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[2][3][6][8][9][10]
-
Perform the Labeling Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 10-fold molar excess of the ester.[9] Gently mix and incubate at room temperature for 1-4 hours or on ice overnight.[2][8][9]
-
Quench the Reaction (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added.[4]
-
Purify the Labeled Protein: Remove unreacted NHS ester and byproducts using a desalting column (e.g., gel filtration), dialysis, or other chromatographic methods.[2][3][8][9][10][12][13]
Visualizations
Caption: Experimental workflow for NHS ester protein labeling.
Caption: Reaction pathway for NHS ester protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. biotium.com [biotium.com]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Aggregation in Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent aggregation in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to ADC aggregation during your experiments.
Issue 1: Visible precipitation or high aggregate levels detected by SEC immediately after conjugation.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrophobic Payload/Linker | The conjugation of hydrophobic payloads and linkers can expose or add hydrophobic patches to the antibody surface, leading to aggregation.[1][2] Consider using more hydrophilic linkers or payloads if the design allows.[1][3] PEGylation of the linker can also improve solubility and reduce aggregation.[3][4] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, which is a major driver of aggregation.[1][5] Optimize the conjugation reaction to achieve a lower, more controlled DAR and assess the impact on aggregation. While a high DAR can enhance potency, it often compromises stability.[5] |
| Unfavorable Buffer Conditions | The conjugation buffer's pH, ionic strength, and composition are critical.[2][] If the pH is near the antibody's isoelectric point (pI), solubility will be minimal.[2] Ensure the buffer pH is appropriately selected (typically 1-2 units away from the pI). The conditions are often optimized for the conjugation chemistry, not the antibody's stability.[2] |
| Presence of Solvents | Organic co-solvents used to dissolve hydrophobic payloads can denature the antibody, leading to aggregation.[1][2] Minimize the concentration of the organic solvent and consider a step-wise addition to the reaction. |
| Thermal or Mechanical Stress | Elevated temperatures or excessive mixing during the conjugation reaction can cause the antibody to denature and aggregate.[1] Maintain a controlled, lower temperature and use gentle mixing methods. |
Issue 2: ADC appears stable post-purification but aggregates over time during storage.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Formulation Buffer | The storage buffer is critical for long-term stability. A buffer with an inappropriate pH or lack of stabilizing excipients can lead to aggregation over time.[][] |
| Lack of Stabilizing Excipients | Excipients are crucial for preventing aggregation.[] Consider adding stabilizers such as sugars (sucrose, trehalose), amino acids (arginine, glycine, histidine), or surfactants (polysorbate 20/80) to your formulation.[][8] |
| Inappropriate Storage Conditions | Exposure to thermal stress, light, or agitation during storage and transport can accelerate product degradation and aggregation.[1][9] Store ADCs at recommended temperatures, protect from light (especially for photosensitive payloads), and minimize physical shock.[1] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation.[10] It is generally not recommended to store liquid ADC formulations frozen due to the risk of aggregation during the freezing process.[11] If freezing is necessary, aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
| Lyophilization Stress | While lyophilization can improve long-term stability, the freezing and drying processes themselves can induce stress and cause aggregation if not optimized.[12] The use of appropriate lyoprotectants (e.g., sucrose, trehalose) is essential.[] |
Issue 3: Inconsistent aggregation results between different batches of the same ADC.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Variability in Raw Materials | Ensure the quality and consistency of the starting materials, including the monoclonal antibody, linker, and payload. Minor changes in raw materials can lead to off-specification products.[13] |
| Process Parameter Deviations | Small variations in conjugation reaction time, temperature, pH, or mixing speed can significantly impact the final product's aggregation profile.[13] Strictly control and monitor all process parameters. |
| Inconsistent Purification | The efficiency of the purification process in removing aggregates and impurities can vary.[14] Validate and standardize your purification methods (e.g., SEC, HIC) to ensure consistent performance. |
| Differences in Handling and Storage | Ensure all batches are handled and stored under identical conditions to minimize variability.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs?
A1: ADC aggregation is a complex issue stemming from their hybrid nature. The primary causes can be categorized as follows:
-
Physicochemical Properties : The conjugation of often hydrophobic payloads and linkers to an antibody increases its surface hydrophobicity, making it prone to self-association to minimize exposure to water.[1][2] A higher drug-to-antibody ratio (DAR) exacerbates this effect.[1]
-
Manufacturing Conditions : The manufacturing process itself can introduce stress. This includes unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents for payload dissolution, and physical stressors like shear stress from mixing and thermal stress from elevated reaction temperatures.[1][2]
-
Storage and Handling : Post-production, factors like storage temperature, exposure to light, physical agitation during transport, and repeated freeze-thaw cycles can all contribute to the degradation and aggregation of ADCs.[1][10]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC aggregation?
A2: The DAR is a critical quality attribute that significantly influences ADC stability. Generally, a higher DAR leads to increased hydrophobicity, which in turn increases the propensity for aggregation.[1] This can lead to faster clearance from the body, reducing the ADC's stability and therapeutic window. Therefore, a careful balance must be struck to maximize efficacy while minimizing the likelihood of aggregation.[1]
Q3: What role do excipients play in preventing ADC aggregation?
A3: Excipients are essential components in ADC formulations that enhance stability.[] They work through various mechanisms:
-
Surfactants (e.g., Polysorbate 20/80): These non-ionic surfactants are widely used to prevent aggregation at interfaces (e.g., air-water) and reduce non-specific interactions between ADC molecules.[][]
-
Sugars (e.g., Sucrose, Trehalose): These act as stabilizers, particularly during lyophilization and long-term storage, by reducing hydrophobic interactions.[]
-
Amino Acids (e.g., Arginine, Histidine, Glycine): Certain amino acids can decrease protein-protein interactions and help maintain the stability of the ADC in solution.[8]
Q4: Which analytical techniques are best for detecting and quantifying ADC aggregates?
A4: A multi-faceted approach using orthogonal techniques is recommended for a comprehensive analysis of ADC aggregation.[16] Key methods include:
-
Size Exclusion Chromatography (SEC) : This is the most common method used to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[1][13]
-
SEC with Multi-Angle Light Scattering (SEC-MALS) : This advanced technique couples SEC with MALS detection to provide accurate molecular weight measurements of the eluting species, offering a more detailed characterization of aggregates.[1][16]
-
Dynamic Light Scattering (DLS) : DLS is a sensitive technique for detecting the presence of aggregates and measuring the size distribution of particles in a solution.[14][17]
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) : SV-AUC is a powerful method for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[16]
Q5: Can the choice of conjugation chemistry influence aggregation?
A5: Yes, the conjugation chemistry plays a significant role. For example, traditional conjugation to surface-exposed lysines can result in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation. Site-specific conjugation methods, which attach the payload to predetermined sites on the antibody, can produce more homogeneous ADCs with potentially improved stability and reduced aggregation propensity. Additionally, some chemistries, like those involving thiol-maleimide linkage, can impact the conformational stability of the antibody, potentially leading to aggregation.[5]
Quantitative Data Summary
Table 1: Impact of Payload Hydrophobicity on ADC Aggregation
This table summarizes hypothetical data illustrating a common trend observed in ADC development: as payload hydrophobicity increases, so does the tendency for the ADC to aggregate.
| ADC Construct | Payload | Payload logP * | % Aggregate (by SEC) |
| ADC-1 | Payload A | 1.5 | 1.2% |
| ADC-2 | Payload B | 3.2 | 4.5% |
| ADC-3 | Payload C | 5.8 | 12.1% |
*logP is a measure of lipophilicity; a higher logP indicates greater hydrophobicity. A direct correlation between increasing payload hydrophobicity and the destabilization of the native mAb structure has been demonstrated.[17]
Table 2: Effect of Excipients on ADC Stability Under Thermal Stress
This table presents example data on the stabilizing effect of different excipients on an ADC formulation subjected to accelerated stability testing (e.g., incubation at 40°C for 4 weeks).
| Formulation | Excipient | % Monomer Loss (after 4 weeks at 40°C) |
| Control | None | 15.2% |
| Formulation A | 0.02% Polysorbate 80 | 7.8% |
| Formulation B | 5% Sucrose | 6.5% |
| Formulation C | 5% Sucrose + 0.02% Polysorbate 80 | 2.1% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Column: Utilize a size exclusion column suitable for the separation of monoclonal antibodies and their aggregates (e.g., a column with a pore size appropriate for globular proteins in the 10-1,000 kDa range).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.
-
Flow Rate: Set a flow rate that ensures adequate separation, typically between 0.5 and 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.
Protocol 2: Forced Degradation Study to Assess ADC Stability
Objective: To identify the degradation pathways of an ADC and assess its stability under various stress conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the ADC in its formulation buffer.
-
Application of Stress:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C and 50°C) for various time points (e.g., 1, 2, and 4 weeks).
-
Freeze-Thaw Stress: Subject samples to multiple cycles of freezing (e.g., at -80°C) and thawing at room temperature.
-
Oxidation: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature.
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC (to monitor aggregation and fragmentation), ion-exchange chromatography (to assess charge variants), and mass spectrometry (to identify specific modifications).
Visualizations
Caption: Factors contributing to ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. ADC Purification, Aggregation & Stability: Advanced guide topic 16 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 15. veranova.com [veranova.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. pubs.acs.org [pubs.acs.org]
Identifying potential side products in Methyltetrazine-PEG24-NHS ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions with Methyltetrazine-PEG24-NHS ester. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential side reactions and optimize conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
The primary reaction involves the N-hydroxysuccinimide (NHS) ester moiety of the molecule reacting with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides.[1][2][3][4] This nucleophilic acyl substitution results in the formation of a stable amide bond, covalently linking the methyltetrazine-PEG24 moiety to the target molecule.[1][2][3] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[1][2][5]
Q2: What is the most common side product in this reaction?
The most common side product results from the hydrolysis of the NHS ester.[1][2][5][6][7] In aqueous solutions, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[2][5] This hydrolysis reaction competes with the desired amidation reaction and is more prevalent at higher pH values.[5]
Q3: Can this compound react with other functional groups on a protein?
Yes, besides primary amines, the NHS ester can react with other nucleophilic functional groups, although generally to a lesser extent.[6][8][9] These include:
-
Hydroxyl groups: The side chains of serine, threonine, and tyrosine residues can be acylated by NHS esters.[6][8][9]
-
Sulfhydryl groups: The thiol group of cysteine residues can also react.[6]
-
Guanidinium (B1211019) group: The side chain of arginine has been observed to react with NHS esters.[6]
The extent of these side reactions is influenced by factors such as pH and the local microenvironment of the amino acid residue.[6]
Q4: How does the stability of the methyltetrazine moiety affect the reaction?
The tetrazine ring itself can be susceptible to degradation in aqueous media, particularly with electron-withdrawing substituents.[10][11] However, methyltetrazines are generally considered to be relatively stable.[12] It is still crucial to be aware that prolonged incubation times or harsh reaction conditions could potentially lead to degradation of the tetrazine, which would result in a loss of its ability to participate in the subsequent bioorthogonal click reaction with a trans-cyclooctene (B1233481) (TCO).[10][13]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation reactions with this compound, with a focus on identifying and minimizing side products.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester: This is the most common cause of low yield.[1][2][7] The half-life of NHS esters decreases significantly as pH increases.[5] | - Prepare the reaction immediately after dissolving the this compound. - Perform the reaction at the lower end of the recommended pH range (7.2-7.5). - Increase the molar excess of the NHS ester reagent. |
| 2. Competing nucleophiles in buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[2] | - Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2] | |
| Presence of Unexpected Conjugates (Side Products) | 1. Reaction with non-primary amine nucleophiles: NHS esters can react with hydroxyl (Ser, Thr, Tyr), sulfhydryl (Cys), or guanidinium (Arg) groups.[8][9] | - Optimize the reaction pH. Lowering the pH can decrease the reactivity of these side groups. - Consider site-directed mutagenesis to remove highly reactive surface-exposed residues if site-specific conjugation is critical. |
| 2. Degradation of the tetrazine moiety: Prolonged reaction times or exposure to incompatible reagents can lead to the degradation of the tetrazine ring.[10][11] | - Minimize reaction time as much as possible. - Avoid harsh chemicals that could potentially react with the tetrazine. | |
| Poor Reproducibility | 1. Inconsistent reagent quality: The NHS ester is moisture-sensitive and can hydrolyze upon storage if not handled properly.[14] | - Store the this compound desiccated at the recommended temperature (-20°C).[12] - Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[14] - Use fresh, high-purity reagents. |
| 2. Variability in protein/peptide sample: Purity and concentration of the target molecule can affect the outcome. | - Ensure the protein/peptide sample is pure and accurately quantified. - Perform buffer exchange to remove any interfering substances. |
Experimental Protocols
Protocol for Identifying NHS Ester Hydrolysis
The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[5][14]
-
Materials:
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in the reaction buffer to a final concentration suitable for absorbance measurement.
-
Immediately measure the absorbance at 260 nm at time zero (A₀).
-
Incubate the solution at room temperature or 37°C.
-
Measure the absorbance at 260 nm at regular time intervals (e.g., every 30 minutes) (Aₜ).
-
The rate of hydrolysis can be determined by plotting Aₜ versus time.
-
Protocol for Characterizing Potential Side Products using Mass Spectrometry
Mass spectrometry is a powerful tool to identify both the desired conjugate and potential side products.
-
Materials:
-
Conjugation reaction mixture
-
Mass spectrometer (e.g., MALDI-TOF, ESI-MS)
-
-
Procedure:
-
Perform the conjugation reaction as planned.
-
After the reaction, desalt the sample to remove excess reagents and buffer components.
-
Analyze the sample by mass spectrometry.
-
Data Analysis:
-
Calculate the expected mass of the desired product (Mass of target molecule + Mass of Methyltetrazine-PEG24).
-
Calculate the expected masses of potential side products resulting from reaction with Ser, Thr, Tyr, Cys, or Arg residues.
-
Compare the experimental mass spectrum with the calculated masses to identify the different species present in the reaction mixture. Further analysis by tandem mass spectrometry (MS/MS) can pinpoint the exact site of modification.
-
-
Visualizations
Caption: Intended reaction of this compound with a primary amine.
Caption: Common side reactions of the NHS ester moiety.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medium.com [medium.com]
- 13. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability and Use of Methyltetrazine-PEG24-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Methyltetrazine-PEG24-NHS ester in various aqueous buffers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability of this compound
The stability of this compound is primarily influenced by the pH and composition of the aqueous buffer. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which is a competing reaction to the desired conjugation with primary amines. The rate of hydrolysis is significantly dependent on the pH of the solution.
Quantitative Data on NHS Ester Stability
The following table summarizes the half-life of NHS esters in different aqueous buffers at various pH levels. While this data is for general and PEGylated NHS esters, it serves as a strong indicator for the stability of this compound.
| pH | Temperature (°C) | Buffer | Half-life of NHS Ester |
| 7.0 | 0 | Phosphate (B84403) | 4-5 hours |
| 7.4 | Not specified | Not specified | >120 minutes |
| 8.0 | 25 | Phosphate | ~1 hour |
| 8.5 | Not specified | Borate (B1201080) | Not specified |
| 8.6 | 4 | Not specified | 10 minutes |
| 9.0 | Not specified | Not specified | <9 minutes |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol describes a method to determine the stability of this compound in a specific aqueous buffer by monitoring the hydrolysis of the NHS ester.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of interest (e.g., phosphate buffered saline (PBS), sodium bicarbonate, HEPES)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer at the target pH. Ensure the buffer does not contain any primary amines (e.g., Tris, glycine).
-
Stock Solution Preparation: Immediately before use, dissolve a known quantity of this compound in a small volume of anhydrous DMF or DMSO to prepare a concentrated stock solution.
-
Initiation of Hydrolysis: Add a precise volume of the stock solution to the pre-warmed aqueous buffer in a cuvette to achieve the desired final concentration. Mix quickly and thoroughly.
-
Spectrophotometric Monitoring: Immediately begin monitoring the absorbance of the solution at 260 nm over time. The release of N-hydroxysuccinimide (NHS) upon hydrolysis results in an increase in absorbance at this wavelength.
-
Data Analysis: Record the absorbance at regular intervals until the reaction reaches completion (the absorbance plateaus). The rate of hydrolysis can be determined from the change in absorbance over time.
Protocol for Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol provides a general procedure for the conjugation of this compound to a protein or other molecule containing primary amines.
Materials:
-
This compound
-
Anhydrous DMF or DMSO
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris or glycine.[1]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved NHS ester to the solution of the amine-containing molecule. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to consume any unreacted NHS ester.
-
Purification: Purify the conjugate to remove excess reagent and byproducts using an appropriate method such as size-exclusion chromatography.
Troubleshooting Guide
Caption: Troubleshooting workflow for low conjugation yield.
Q1: I am seeing very low or no conjugation of my protein with this compound. What could be the problem?
A1: Several factors could lead to low conjugation efficiency:
-
Inactive NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze over time if not stored properly.[2] Always use a fresh vial of the reagent, allow it to warm to room temperature before opening to prevent condensation, and dissolve it in anhydrous DMF or DMSO immediately before use. Do not prepare stock solutions for long-term storage.[2]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is between 7.2 and 8.5, with pH 8.3-8.5 often yielding the best results.[1] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
-
Incompatible Buffer: Your reaction buffer may contain primary amines, such as Tris or glycine, which will compete with your target molecule for reaction with the NHS ester.[1] It is crucial to use amine-free buffers like phosphate, bicarbonate, or borate buffers. If your protein is in an incompatible buffer, perform a buffer exchange before the conjugation reaction.
-
Low Reactant Concentration: The concentration of your protein or the NHS ester may be too low. For optimal results, the protein concentration should typically be in the range of 1-10 mg/mL.
Q2: My this compound conjugate has precipitated out of solution. What should I do?
A2: Precipitation can occur due to the hydrophobic nature of the tetrazine moiety, especially at high concentrations. Here are some steps to address this:
-
Optimize Concentration: Try lowering the working concentration of your conjugate.
-
Co-solvent Addition: If the precipitate persists, you can try adding a water-miscible organic co-solvent like DMSO or ethanol (B145695) dropwise while vortexing until the precipitate dissolves. Be mindful of the final co-solvent concentration as it might affect downstream applications.
-
Gentle Warming: Gently warming the solution to 37°C may help in solubilizing the conjugate.[3]
-
Longer PEG Chain: If you are in the experimental design phase, consider using a linker with a longer PEG chain to enhance aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C, protected from moisture and light.[4] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.
Q2: Can I prepare a stock solution of this compound in an aqueous buffer?
A2: No, it is not recommended to prepare stock solutions of NHS esters in aqueous buffers as they will readily hydrolyze.[2] Stock solutions should be prepared in anhydrous organic solvents like DMF or DMSO immediately before use.
Q3: What is the role of the PEG24 spacer in this molecule?
A3: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions:
-
Increases Solubility: The hydrophilic PEG spacer significantly enhances the aqueous solubility of the otherwise hydrophobic methyltetrazine moiety.[4][5]
-
Reduces Steric Hindrance: The long and flexible PEG chain provides a spatial separation between the conjugated molecules, minimizing steric hindrance.
-
Reduces Aggregation: By increasing the hydrophilicity of the labeled molecule, the PEG spacer helps to reduce aggregation.[5]
Q4: Is the methyltetrazine group stable in aqueous buffers?
A4: Yes, the methyltetrazine group is known to be highly stable in aqueous buffered media, making it suitable for bioconjugation reactions in biological systems.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reaction pathway of this compound.
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Enhancing Bioorthogonal Click Reaction Efficiency
Welcome to the technical support center for bioorthogonal click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for maximum efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my click reaction?
A1: Low yields in bioorthogonal click reactions can stem from several factors:
-
Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can degrade with improper storage or under acidic conditions. Azide-containing compounds can also be sensitive to light and temperature. Always use fresh or properly stored reagents.[1]
-
Suboptimal Concentrations: The concentration of reactants is critical. For slower reactions or when dealing with low-abundance biomolecules, increasing the concentration of one of the reactants can improve the reaction rate.[2][3]
-
Steric Hindrance: Bulky functional groups near the azide (B81097) or alkyne can physically block the reactive sites, slowing down the reaction.[1][4][5] Consider incorporating a PEG linker to increase the distance between the reactive moiety and the biomolecule.[1]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1] Using a co-solvent like DMSO or DMF can help, but its concentration should be minimized to avoid denaturing proteins.[1]
-
Catalyst Inactivation (for CuAAC): In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Cu(I) catalyst can be oxidized to the inactive Cu(II) state. The presence of a reducing agent like sodium ascorbate (B8700270) is crucial.[6][7] Additionally, biothiols in cell lysates can deactivate the copper catalyst.[8]
Q2: How do I choose the right bioorthogonal reaction for my experiment?
A2: The choice depends on your specific application:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Offers very fast reaction rates and is highly selective. However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications or labeling fixed cells.[7][9] The use of copper-chelating ligands can mitigate some of the toxicity.[10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry is ideal for live-cell imaging and in vivo studies due to its biocompatibility.[12] The reaction rates are generally slower than CuAAC but can be optimized by choosing a more reactive cyclooctyne (B158145) like DBCO.[13]
-
Tetrazine Ligation (e.g., with TCO): This is one of the fastest bioorthogonal reactions currently available, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[14][15] This high reactivity makes it suitable for applications where the concentration of reactants is low or when rapid labeling is required.[9][16]
Q3: Can I perform multiple bioorthogonal reactions in the same system?
A3: Yes, it is possible to perform mutually orthogonal bioorthogonal reactions to label multiple biomolecules simultaneously. This is achieved by selecting reaction pairs that do not cross-react. For example, a SPAAC reaction can be performed alongside a tetrazine ligation. Success depends on carefully selecting the reactants and optimizing reaction conditions to ensure orthogonality.[4]
Q4: What is the role of a ligand in CuAAC reactions?
A4: Copper-chelating ligands play a crucial role in CuAAC by:
-
Stabilizing the Cu(I) oxidation state: This prevents the oxidation to the inactive Cu(II) state.[11]
-
Accelerating the reaction rate: Ligands like THPTA and BTTAA can significantly enhance the kinetics of the reaction.[10][17]
-
Reducing copper-induced cytotoxicity: By chelating the copper ions, these ligands help protect cells from the toxic effects of free copper.[10][17]
Troubleshooting Guides
Low or No Product Yield in CuAAC
If you are experiencing low or no product yield in your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, follow this troubleshooting workflow.
Low or No Product Yield in SPAAC
For issues with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), consider the following potential problems and solutions.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Store strained cyclooctynes (e.g., DBCO, BCN) under recommended conditions (cold, dark, and under inert gas). Use promptly after reconstitution.[1] |
| Slow Reaction Kinetics | Increase the concentration of one or both reactants. If biomolecule stability allows, increase the reaction temperature (e.g., from room temperature to 37°C). Consider switching to a more reactive cyclooctyne derivative like DBCO.[2] |
| Steric Hindrance | Introduce a PEG linker between the cyclooctyne or azide and the molecule of interest to reduce steric hindrance.[1][5] |
| Solubility Issues | If solubility is a problem, especially with hydrophobic cyclooctynes in aqueous buffers, add a co-solvent like DMSO or DMF. Keep the final concentration of the organic solvent as low as possible to avoid affecting biomolecule integrity.[1] |
| Incompatible Buffer or pH | The reaction rate can be influenced by the buffer composition and pH. A pH between 7 and 9 is generally recommended for bioconjugation. Consider screening different buffer systems (e.g., PBS vs. HEPES) to find the optimal conditions for your specific reactants.[2][18] |
Quantitative Data: Comparison of Bioorthogonal Reaction Rates
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The table below summarizes the reported rate constants for common bioorthogonal reactions.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Staudinger Ligation | Azide | Phosphine | 10⁻³ |
| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.1 |
| SPAAC | DIBO | Benzyl Azide | ~0.3 - 0.7 |
| SPAAC | DBCO | Benzyl Azide | ~0.6 - 1.0 |
| CuAAC | Terminal Alkyne | Azide | 10 - 10⁴ |
| Tetrazine Ligation | TCO | Tetrazine | 1 - 10⁶ |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.[13][14][19]
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Labeling
This protocol is adapted for labeling the surface of live mammalian cells.
Materials:
-
Alkyne-modified cells
-
Azide-containing probe (e.g., fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
PBS (pH 7.4)
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions to create the catalyst premix. A common ratio is 1:5 (CuSO₄:THPTA).
-
Cell Preparation: Wash the alkyne-modified cells grown in a culture dish twice with cold PBS.
-
Labeling Reaction:
-
To the cells, add a solution containing the azide-probe in PBS.
-
Add the catalyst premix to the cell culture dish.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Typical final concentrations are: 25-100 µM azide-probe, 50-100 µM CuSO₄, 250-500 µM THPTA, and 1-2.5 mM sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 5-15 minutes.
-
Washing: Gently wash the cells three times with cold PBS to remove unreacted reagents.
-
Analysis: The cells are now ready for analysis (e.g., fluorescence microscopy).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This is a general protocol for labeling azide-modified cell surface biomolecules.
Materials:
-
Azide-modified cells
-
Cyclooctyne-containing probe (e.g., DBCO-dye) dissolved in DMSO
-
PBS (pH 7.4)
Procedure:
-
Cell Preparation: Wash the azide-modified cells twice with cold PBS.
-
Labeling Reaction: Add the cyclooctyne-probe to the cells in PBS. The final concentration of the probe typically ranges from 50-500 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid cell toxicity.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the density of azides on the cell surface.
-
Washing: Wash the cells three times with cold PBS to remove the unreacted probe.
-
Analysis: The labeled cells are ready for downstream analysis.
Protocol 3: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol provides an example of conjugating two proteins using Tetrazine-TCO ligation.
Materials:
-
Protein 1
-
TCO-NHS ester
-
Protein 2
-
Methyltetrazine-NHS ester
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Desalting columns
Procedure:
-
Protein 1 Activation with TCO:
-
Dissolve Protein 1 in the reaction buffer.
-
Add the TCO-NHS ester to the protein solution (a molar excess of the TCO reagent is typically used).
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCO-NHS ester using a desalting column.
-
-
Protein 2 Activation with Tetrazine:
-
Dissolve Protein 2 in the reaction buffer.
-
Add the Methyltetrazine-NHS ester to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess tetrazine-NHS ester using a desalting column.
-
-
Conjugation Reaction:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Incubate at room temperature for 1-2 hours.
-
-
Analysis: The protein-protein conjugate is now ready for purification and analysis. The reaction can be monitored by the disappearance of the tetrazine's characteristic color (pink/red).[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 8. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chempep.com [chempep.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: Refining Protein Labeling Protocols Using NHS Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester-based protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with NHS esters?
The optimal pH for reacting NHS esters with primary amines on a protein is typically between 7.2 and 9.0, with a more refined range of 8.0 to 8.5 often recommended as an ideal starting point for most proteins.[1][2] This pH range provides a crucial balance between the reactivity of the target amine groups and the stability of the NHS ester.[2]
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical factor that governs two competing reactions:
-
Amine Reactivity : For the labeling reaction to proceed, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) must be in a deprotonated, nucleophilic state (-NH2).[2][3] At a pH below 8, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[2][3]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the labeling reagent inactive.[1][2][4] The rate of this hydrolysis reaction increases significantly with pH.[1][2][4] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to lower efficiency.[2]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1] A pH of 8.3 is often a good starting point.[2][5][6] Verify the pH of your buffer, as the addition of reagents can sometimes alter it.[5][6] |
| Interfering Buffer Components | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1][7][8] Use phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffers.[1] If your protein is in an incompatible buffer, perform a buffer exchange using methods like dialysis or desalting columns before labeling.[7] |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive.[9] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[9][10] Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[5][9] You can test the reactivity of your NHS ester by monitoring the release of NHS at 260-280 nm in an amine-free buffer.[1][4] |
| Low Protein Concentration | For efficient labeling, a protein concentration of 1-10 mg/mL is recommended.[5][6] At lower concentrations, the competing hydrolysis reaction is more likely to dominate.[1][4] If your protein concentration is low (<1-2 mg/mL), you may need to increase the molar excess of the NHS ester or extend the reaction time.[11][12][13] |
| Insufficient Molar Ratio of NHS Ester | The optimal molar ratio of NHS ester to protein should be determined empirically for each specific protein.[11][12] Start with a range of molar coupling ratios, for example, from 10:1 to 40:1 for antibodies.[11][12] |
Issue 2: Protein Precipitation or Aggregation During/After Labeling
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Over-labeling (High Degree of Labeling) | Excessive modification of surface amines can alter the protein's net charge, leading to changes in its isoelectric point (pI) and a decrease in solubility.[8] Reduce the molar ratio of NHS ester to protein in the reaction mixture.[8] Perform small-scale pilot reactions with varying molar ratios to find the optimal degree of labeling (DOL) that maintains protein solubility and function.[12] |
| Presence of Aggregates in Starting Material | Ensure your initial protein solution is free of aggregates before starting the labeling reaction. This can be checked by methods like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). |
| Solvent-Induced Precipitation | When adding the NHS ester dissolved in an organic solvent (DMSO or DMF), ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[9] Add the NHS ester solution slowly while gently vortexing the protein solution to prevent localized high concentrations of the solvent. |
Issue 3: High Background or Non-Specific Binding of the Conjugate
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Insufficient Quenching of the Reaction | Unreacted NHS ester will continue to be reactive and can bind to other molecules in subsequent steps.[14] After the desired incubation time, quench the reaction by adding a small molecule with a primary amine, such as Tris, glycine, or lysine, to a final concentration of 20-100 mM.[1][15] |
| Inadequate Purification | It is crucial to remove all unreacted and hydrolyzed label, as well as the quenching agent, after the reaction is complete.[16][17] Use appropriate purification methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration to separate the labeled protein from small molecular weight contaminants.[5][16] |
| Hydrolyzed Label Non-Specifically Adsorbed to Protein | The hydrolyzed, non-reactive label can sometimes bind non-specifically to the protein.[17] Ensure efficient purification to remove these byproducts. Size-exclusion chromatography is particularly effective for this purpose.[16][17] |
Quantitative Data Summary
Table 1: NHS Ester Hydrolysis Half-Life vs. pH
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[1][4] |
| 8.0 | 4°C | ~1 hour[15] |
| 8.6 | 4°C | 10 minutes[1][4][15] |
Table 2: Recommended Reaction Parameters for NHS Ester Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[1] | Optimal balance between amine reactivity and NHS ester stability. pH 8.3 is a common starting point.[2][5][6] |
| Protein Concentration | 1 - 10 mg/mL[5][6] | Higher concentrations improve labeling efficiency. A minimum of 2 mg/mL is often suggested.[12] |
| Molar Ratio (Ester:Protein) | 5:1 to 40:1[11][12] | Highly dependent on the protein and desired DOL. Must be optimized empirically. |
| Reaction Time | 0.5 - 4 hours[1] | Can be extended for reactions at lower temperatures or with lower concentrations.[5][11] |
| Reaction Temperature | Room Temperature or 4°C[1] | 4°C can help to slow hydrolysis and may be better for sensitive proteins. |
| Quenching Agent Conc. | 20 - 100 mM | e.g., Tris, Glycine, Lysine.[15] |
Visualizing Workflows and Pathways
Caption: pH-dependent pathways in NHS ester labeling reactions.
Caption: Experimental workflow for NHS ester protein labeling.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol is a general guideline and should be optimized for your specific protein and label.
-
Protein Preparation :
-
Perform a buffer exchange to transfer your protein into an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, at a pH of 8.3.[5][6][13] Common methods include dialysis or the use of a desalting column.
-
Adjust the protein concentration to be within the optimal range of 1-10 mg/mL.[5][6]
-
-
NHS Ester Stock Solution Preparation :
-
Allow the vial of the NHS ester to equilibrate to room temperature before opening.[9]
-
Prepare a 10 mM stock solution by dissolving the NHS ester in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12] This solution should be prepared immediately before use.[9]
-
-
Labeling Reaction :
-
Calculate the volume of the NHS ester stock solution required to achieve the desired molar excess. For initial optimization, it is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1 of ester to protein).[12]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[5][6] Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.[9]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[5][6]
-
-
Quenching the Reaction :
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris or Glycine (pH ~7.4), to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[17]
-
-
Purification of the Conjugate :
Protocol 2: Purification of Labeled Protein using a Desalting Column
-
Column Equilibration :
-
Equilibrate the desalting column with your desired storage buffer (e.g., PBS) according to the manufacturer's instructions. This typically involves passing 3-5 column volumes of buffer through the column.[17]
-
-
Sample Application :
-
Apply the quenched reaction mixture to the top of the column's resin bed.[17]
-
-
Elution :
-
If using a spin column, centrifuge the column according to the manufacturer's protocol to elute the purified, labeled protein.[17] For gravity-flow columns, allow the buffer to flow through and collect the fractions containing the high molecular weight protein conjugate, which will elute first. The smaller, unreacted dye molecules will be retained longer on the column.
-
-
Concentration and Storage :
-
Measure the concentration of the purified protein conjugate.
-
Store the labeled protein under appropriate conditions, protected from light if a fluorescent label was used.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Minimizing non-specific binding in experiments with Methyltetrazine-PEG24-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments involving Methyltetrazine-PEG24-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][2] The other end has a methyltetrazine group that participates in a highly efficient and specific "click chemistry" reaction with trans-cyclooctene (B1233481) (TCO).[2] The long, hydrophilic PEG24 (polyethylene glycol) linker enhances water solubility of the molecule and the resulting conjugate, which can help reduce aggregation and non-specific binding.[3] This reagent is commonly used for bioconjugation, such as labeling proteins or antibodies for imaging, drug delivery, or diagnostic applications.[4][5]
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the unintended attachment of the this compound or the entire conjugate to surfaces or molecules other than the intended target. This can be caused by hydrophobic interactions, ionic interactions, or aggregation.[6][7] High non-specific binding can lead to a low signal-to-noise ratio, false positive results, and reduced efficacy of the final conjugate.[6]
Q3: What are the main causes of non-specific binding with this reagent?
The primary causes of non-specific binding when using this compound are often related to the reactivity of the NHS ester and the properties of the biomolecule being labeled. Key factors include:
-
Hydrolysis of the NHS ester: The NHS ester can react with water and hydrolyze, becoming non-reactive with the target amine. This hydrolyzed product can then bind non-specifically to proteins or surfaces.[6]
-
Suboptimal reaction pH: While the reaction with primary amines is most efficient at a slightly alkaline pH (7.2-8.5), a higher pH also accelerates the hydrolysis of the NHS ester.[8]
-
Presence of competing nucleophiles: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[1][9]
-
Excess reagent: Using a large excess of the labeling reagent can lead to unreacted molecules that may bind non-specifically.
-
Properties of the target molecule: Proteins that are prone to aggregation or have highly hydrophobic regions may exhibit increased non-specific binding.
Q4: How does the PEG linker help in minimizing non-specific binding?
The polyethylene (B3416737) glycol (PEG) linker is known to reduce non-specific binding.[10] Its hydrophilic nature creates a hydration shell around the conjugated molecule, which can mask hydrophobic regions and prevent them from interacting non-specifically with other surfaces or proteins.[3] The PEG linker also increases the overall water solubility of the conjugate.[4]
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Binding
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Unreacted/Hydrolyzed NHS Ester | After the conjugation reaction, quench any unreacted NHS ester with an excess of a primary amine-containing reagent like Tris or glycine (B1666218) (final concentration of 20-50 mM).[11] Incubate for 15-30 minutes. |
| Suboptimal Reaction pH | Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5.[8] A pH that is too high will increase hydrolysis of the NHS ester, while a pH that is too low will result in inefficient labeling. Phosphate, bicarbonate, or borate (B1201080) buffers are recommended.[8] |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) during the conjugation step as they will compete with your target molecule.[1][9] |
| Excess Labeling Reagent | Optimize the molar ratio of this compound to your target molecule. Start with a 5- to 20-fold molar excess and titrate down to find the optimal ratio that provides sufficient labeling with minimal background. |
| Inefficient Purification | Use size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration to effectively remove unreacted labeling reagent, hydrolyzed ester, and quenching agents from your final conjugate. |
| Protein Aggregation | Ensure your protein is fully solubilized and not aggregated before starting the conjugation. The PEG linker on the reagent should help with the solubility of the final conjugate.[3] |
Issue 2: Low Conjugation Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[8] Avoid storing the reagent in aqueous solutions.[12] |
| Low Protein Concentration | A higher concentration of the target protein will favor the reaction with the NHS ester over hydrolysis.[8] Aim for a protein concentration of 1-10 mg/mL.[12] |
| Presence of Competing Amines | Ensure your protein solution is free from any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).[8] Perform a buffer exchange if necessary. |
| Incorrect pH | The reaction of the NHS ester with the primary amine is pH-dependent. The optimal pH range is typically 7.2-8.5.[8] |
| Steric Hindrance | The long PEG24 linker is designed to minimize steric hindrance.[13] If low efficiency persists, consider optimizing reaction time and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation
This protocol provides a general workflow for conjugating this compound to an antibody.
1. Antibody Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.
- Adjust the antibody concentration to 2 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]
2. Preparation of this compound Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[1]
3. Conjugation Reaction:
- Calculate the required volume of the NHS ester solution to achieve a 10- to 20-fold molar excess relative to the antibody.
- Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
4. Quenching the Reaction:
- Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of 50 mM.
- Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[1]
5. Purification of the Conjugate:
- Remove excess, unreacted labeling reagent and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Implication for Non-Specific Binding |
| 7.0 (at 0°C) | 4-5 hours[8] | Slower hydrolysis, allowing more time for the desired reaction. Lower risk of non-specific binding from hydrolyzed product. |
| 8.0 (at 4°C) | ~1 hour[11] | Faster reaction with amines, but also faster hydrolysis. A good compromise for many conjugations. |
| 8.6 (at 4°C) | 10 minutes[8] | Very rapid hydrolysis. Can lead to significant non-specific binding if the desired reaction is not equally fast. |
Table 2: Common Quenching Agents for NHS Esters
| Quenching Agent | Typical Final Concentration | Mechanism |
| Tris | 20-50 mM[11] | Contains a primary amine that reacts with and inactivates the NHS ester. |
| Glycine | 20-50 mM[11] | Contains a primary amine that reacts with and inactivates the NHS ester. |
| Hydroxylamine | 10-50 mM[11] | Reacts with the NHS ester to form a hydroxamic acid. |
| Ethanolamine | 20-50 mM[11] | Contains a primary amine that reacts with and inactivates the NHS ester. |
Visualizations
Caption: Experimental workflow for bioconjugation with this compound.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 5. Tetrazine-PEG-NHS ester | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Characterization of Methyltetrazine-PEG24-NHS Ester Conjugates by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical step that dictates the efficiency, stability, and performance of the resulting conjugate. Methyltetrazine-PEG24-NHS ester has emerged as a prominent reagent, leveraging the power of bioorthogonal click chemistry. This guide provides an objective comparison of this compound with alternative bioconjugation strategies, supported by experimental data for characterization by mass spectrometry.
Performance Comparison of Bioconjugation Chemistries
The choice of a linker significantly impacts the outcome of a bioconjugation reaction. Below is a comparative analysis of key performance metrics for this compound, which utilizes inverse-electron-demand Diels-Alder cycloaddition (IEDDA), and other common amine-reactive crosslinkers.
| Feature | This compound (via IEDDA) | Traditional NHS Esters (e.g., DSS) | Maleimide-NHS Esters (e.g., SMCC) |
| Target Residues | Primary amines (via NHS ester), then TCO-modified molecules | Primary amines (Lysine, N-terminus) | Primary amines, Thiols (Cysteine) |
| Reaction Kinetics | NHS ester reaction: 30-60 min; Tetrazine-TCO ligation: Extremely fast (up to 10^6 M⁻¹s⁻¹)[1] | Relatively fast (30-60 minutes) | NHS ester reaction: 30-60 min; Maleimide-thiol reaction: Fast (minutes to hours) |
| Specificity | NHS ester reaction is amine-specific; Tetrazine-TCO reaction is highly specific and bioorthogonal.[2] | Amine-specific, but can lead to a heterogeneous mixture of conjugates. | Amine and thiol specific. |
| Biocompatibility | NHS ester reaction is biocompatible; Tetrazine-TCO ligation is catalyst-free and highly biocompatible.[3] | Generally biocompatible. | Generally biocompatible, but maleimides can have off-target reactions. |
| Stability of Linkage | Amide bond is stable; Dihydropyridazine bond from Tetrazine-TCO ligation is highly stable.[4] | Stable amide bond. | Amide bond is stable; Thioether bond from maleimide (B117702) reaction can be reversible. |
| Reaction pH | NHS ester: 7.2-8.5; Tetrazine-TCO: Wide range, typically physiological pH. | 7.2-8.5 | NHS ester: 7.2-8.5; Maleimide: 6.5-7.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline protocols for protein conjugation with this compound and subsequent characterization by mass spectrometry.
Protocol 1: Conjugation of a Protein with this compound
This protocol describes the labeling of a protein with a methyltetrazine moiety using the NHS ester functionality.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5] Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Characterization of Methyltetrazine-PEG24-Protein Conjugate by MALDI-TOF Mass Spectrometry
This protocol outlines the analysis of the conjugated protein to confirm the modification.
Materials:
-
Methyltetrazine-PEG24-protein conjugate
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried droplet method).
-
Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer in linear positive ion mode. Acquire spectra across a mass range that includes the unmodified and modified protein.
-
Data Analysis: The mass of the conjugate will be increased by the mass of the attached Methyltetrazine-PEG24 moiety. The expected mass shift for a single modification can be calculated from the molecular weight of the reagent. The presence of multiple peaks with incremental mass additions will indicate the degree of labeling. For example, a PEGylated peptide showed a molecular distribution around 4781.4 Da, representing the PEGylated version of the peptide with a parent ion at 2867.6 Da.[6]
Protocol 3: Characterization of Methyltetrazine-PEG24-Protein Conjugate by ESI-MS
Electrospray ionization mass spectrometry can provide more detailed information on the conjugate, including the distribution of labeled species.
Materials:
-
Methyltetrazine-PEG24-protein conjugate
-
Volatile buffer (e.g., 10 mM ammonium (B1175870) acetate)
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Buffer exchange the purified conjugate into a volatile buffer compatible with ESI-MS.
-
LC-MS Analysis: Inject the sample onto a reverse-phase or size-exclusion chromatography column coupled to the ESI-mass spectrometer. This will separate the conjugate from any remaining impurities and can help resolve different labeled forms.
-
Mass Spectrometry: Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein conjugate.
-
Data Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum. This will show the mass of the unmodified protein and the masses of the protein with one or more Methyltetrazine-PEG24 modifications. The heterogeneity of the PEGylated product can make characterization analytically challenging.[7]
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and molecular relationships.
Caption: Experimental workflow for protein conjugation and mass spectrometry analysis.
Caption: Two-step bioconjugation using this compound.
References
A Researcher's Guide to Purity Analysis of Methyltetrazine-PEG24-NHS Ester Labeled Proteins: HPLC vs. Alternatives
For researchers and professionals in drug development, ensuring the purity of labeled proteins is a critical step. The conjugation of moieties like Methyltetrazine-PEG24-NHS ester to a protein can result in a heterogeneous mixture of labeled protein, unlabeled protein, and free label. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of these bioconjugates, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Labeled Protein Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1] For this compound labeled proteins, two modes of HPLC are particularly relevant: Reverse-Phase HPLC (RP-HPLC) and Size Exclusion HPLC (SEC-HPLC).
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[2] The non-polar stationary phase interacts with hydrophobic regions of the protein and the label.[2] By using a gradient of increasing organic solvent, molecules are eluted based on their relative hydrophobicity, allowing for the separation of unlabeled protein, mono-labeled protein, multi-labeled protein, and free label. RP-HPLC offers high resolution and is compatible with mass spectrometry.[2][3]
Size Exclusion HPLC (SEC-HPLC) , also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius (size).[4] Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the stationary phase.[5] This method is particularly useful for detecting high-molecular-weight aggregates that may form during the labeling process.[4][6] SEC is a non-denaturing technique, which is advantageous if the protein's biological activity needs to be preserved.[7]
Experimental Workflow: HPLC Analysis
Caption: Experimental workflow for HPLC analysis of labeled proteins.
Comparison of Analytical Methods
While HPLC is a robust method, other techniques are also employed for protein purity analysis. The following table compares HPLC with two common alternatives: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).
| Feature | HPLC (RP & SEC) | SDS-PAGE | Mass Spectrometry (MS) |
| Principle | Separation based on hydrophobicity (RP) or size (SEC) in a liquid phase.[2][4] | Separation based on electrophoretic mobility (primarily size) in a gel matrix.[1] | Measurement of mass-to-charge ratio of ionized molecules. |
| Resolution | High to very high, capable of separating closely related species.[8] | Lower resolution, may not distinguish between species with small mass differences. | Very high resolution, can identify different labeling states. |
| Quantitation | Highly quantitative, provides accurate percentages of each component.[1] | Semi-quantitative at best, relies on band intensity. | Can be quantitative with appropriate standards and methods. |
| Throughput | Moderate, typically 20-60 minutes per sample. | High, can run multiple samples in parallel. | Lower throughput, requires more complex sample preparation and data analysis. |
| Denaturing? | RP-HPLC is denaturing; SEC-HPLC is non-denaturing.[7][9] | Denaturing. | Can be either, depending on the ionization method. |
| Cost | High initial instrument cost, moderate running costs. | Low instrument and running costs. | Very high instrument cost, specialized expertise required. |
| Information | Purity, aggregation, label distribution.[4][5] | Apparent molecular weight, presence of major impurities.[1] | Exact mass, confirmation of conjugation, identification of post-translational modifications.[10] |
Decision Guide for Method Selection
The choice of analytical method depends on the specific requirements of the experiment, such as the need for quantitative data, preservation of protein structure, and available resources.
Caption: Decision tree for selecting a protein purity analysis method.
Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins.[11][12]
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).[5]
-
Reagent Preparation: Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.[11]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[12]
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[11][12]
-
Purification: Remove excess, unreacted label using a desalting column (e.g., G-25) or dialysis against the storage buffer.[13]
HPLC Analysis of Labeled Protein Purity (RP-HPLC)
This protocol is a starting point for method development.
-
Sample Preparation: Dilute the purified, labeled protein sample to a concentration of 0.1-1 mg/mL in Mobile Phase A.[5] Filter the sample through a 0.22 µm syringe filter.[5]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 280 nm (for the protein) and the specific absorbance maximum of the Methyltetrazine label.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the percentage purity by dividing the area of the desired labeled protein peak by the total area of all peaks.
References
- 1. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 2. Reversed-phase Chromatography (RP) Service - Creative Proteomics [creative-proteomics.com]
- 3. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures | MtoZ Biolabs [mtoz-biolabs.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. hplc.eu [hplc.eu]
- 9. Reversed-Phase Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Top-down proteomics - Wikipedia [en.wikipedia.org]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. interchim.fr [interchim.fr]
- 13. NHS-ester-protein-labeling [protocols.io]
A Comparative Guide to Protein Analysis: Methyltetrazine-PEG24-NHS Ester Labeling and SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioorthogonal Labeling Reagents for Protein Analysis via SDS-PAGE.
In the realm of protein analysis, covalent labeling with bioorthogonal handles has become an indispensable tool for tracking, identifying, and quantifying proteins of interest. The subsequent analysis of these labeled proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a routine yet critical step. This guide provides a comprehensive comparison of Methyltetrazine-PEG24-NHS ester, a prominent reagent in this field, with its alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Methyltetrazine-PEG-NHS Ester vs. Alternatives
The primary alternative to tetrazine-based labeling for bioorthogonal applications is the use of trans-cyclooctene (B1233481) (TCO) derivatives, which also react via "click chemistry." The choice between these reagents often depends on the specific experimental requirements, including reaction kinetics, stability, and the nature of the downstream application.
The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and TCO is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than other click chemistry reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This rapid ligation is particularly advantageous for in vivo and live-cell labeling where speed is crucial.
This compound offers a water-soluble, amine-reactive labeling reagent. The hydrophilic PEG (polyethylene glycol) spacer enhances solubility and can reduce steric hindrance, potentially improving labeling efficiency and minimizing aggregation of the labeled protein.[3]
Table 1: Quantitative Comparison of Key Click Chemistry Reactions
| Feature | Methyltetrazine-TCO Ligation | TCO-Tetrazine Ligation (General) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Up to 10⁶[4] | 800 - 30,000[1] | ~1[1] |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature | Aqueous media, room temperature | Aqueous media, room temperature |
| Catalyst Required | No | No | No |
Experimental Protocols
Detailed methodologies for protein labeling with this compound and a common alternative, TCO-PEG4-NHS ester, followed by SDS-PAGE analysis are provided below. These protocols are designed to offer a starting point and may require optimization for specific proteins and applications.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess reagent using a spin desalting column equilibrated with PBS.
Protocol 2: Protein Labeling with TCO-PEG4-NHS Ester
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve TCO-PEG4-NHS ester in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess reagent using a spin desalting column equilibrated with PBS.
Protocol 3: SDS-PAGE Analysis of Labeled Proteins
-
Sample Preparation: Mix the labeled protein sample with 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands. Alternatively, if a fluorescently tagged tetrazine or TCO was used, the gel can be imaged on a fluorescence scanner before Coomassie staining.
Mandatory Visualizations
To further clarify the experimental processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for protein labeling and SDS-PAGE analysis.
Caption: Comparison of labeling and ligation reactions.
Data Presentation
The efficiency of protein labeling can be assessed semi-quantitatively by observing the band shift on an SDS-PAGE gel. A successful labeling with a PEGylated reagent like this compound will result in a noticeable increase in the apparent molecular weight of the protein. The degree of shift will depend on the number of labels incorporated per protein molecule.
Table 2: Expected SDS-PAGE Mobility Shift for a 50 kDa Protein
| Labeling Reagent | Number of Labels per Protein | Approximate Molecular Weight of Label (Da) | Expected Apparent Molecular Weight on SDS-PAGE (kDa) |
| Unlabeled Control | 0 | 0 | 50 |
| Methyltetrazine-PEG24-NHS | 1 | ~1200 | ~55-60 |
| Methyltetrazine-PEG24-NHS | 3 | ~3600 | ~65-75 |
| TCO-PEG4-NHS | 1 | ~500 | ~52-55 |
| TCO-PEG4-NHS | 3 | ~1500 | ~55-60 |
Note: The apparent molecular weight on SDS-PAGE for PEGylated proteins can be higher than the calculated molecular weight due to the hydrodynamic properties of the PEG chain.[1]
SDS-PAGE Analysis Considerations:
-
Band Smearing: PEGylated proteins can sometimes exhibit band smearing on SDS-PAGE. This can be mitigated by optimizing gel percentage and running conditions.
-
Staining: Standard Coomassie staining is usually sufficient for visualizing PEGylated proteins. However, for more sensitive detection, fluorescent labeling prior to electrophoresis or silver staining can be employed.
-
Confirmation of Labeling: The shift in molecular weight on the gel provides strong evidence of successful labeling. This can be further confirmed by mass spectrometry.
Conclusion
This compound is a powerful tool for the bioorthogonal labeling of proteins. Its key advantage lies in the exceptionally fast reaction kinetics of the tetrazine-TCO ligation, making it ideal for applications where speed and efficiency are paramount. When compared to TCO-based NHS esters, the choice of reagent will depend on the specific requirements of the experiment. For researchers aiming to perform rapid and efficient protein labeling for subsequent analysis by SDS-PAGE, this compound represents a robust and reliable option. The provided protocols and data serve as a guide to aid in the successful implementation of this technology in your research.
References
- 1. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. biorxiv.org [biorxiv.org]
Decoding the Degree of Labeling: A Guide to Quantifying Methyltetrazine-PEG24-NHS Ester Bioconjugation
For researchers, scientists, and drug development professionals, the precise attachment of functional molecules to biologics is a cornerstone of innovation. Methyltetrazine-PEG24-NHS ester has emerged as a powerful tool for this purpose, enabling a two-step "click chemistry" approach for labeling proteins and antibodies. A critical parameter for ensuring reproducibility and optimal performance of the final conjugate is the Degree of Labeling (DOL)—the average number of label molecules attached to each protein. This guide provides a comprehensive comparison of methods to determine the DOL and contrasts the labeling chemistry with other common alternatives.
Section 1: Determining the Degree of Labeling for Methyltetrazine-Labeled Proteins
The most common and accessible method for determining the DOL is UV-Visible (UV-Vis) spectrophotometry. This technique relies on the Beer-Lambert law to calculate the molar concentrations of both the protein and the attached methyltetrazine label based on their unique absorbance characteristics.
Experimental Protocol: DOL Determination by UV-Vis Spectrophotometry
-
Protein Labeling: React the protein of interest with this compound. The NHS ester group selectively reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface, typically in a buffer with a pH of 8.3-8.5, to form a stable amide bond.
-
Purification: This is a crucial step. All non-conjugated, excess this compound must be removed to ensure accurate measurements. This is typically achieved through size-exclusion chromatography (e.g., gel filtration desalting columns) or extensive dialysis.
-
Spectrophotometric Measurement:
-
Calibrate a UV-Vis spectrophotometer with the purification buffer.
-
Measure the absorbance of the purified conjugate solution at two wavelengths:
-
-
Calculation: The DOL is calculated using the following formula, which accounts for the absorbance contribution of the tetrazine label at 280 nm.
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Label Concentration (M) = Aₘₐₓ / ε_label
Degree of Labeling (DOL) = Label Concentration / Protein Concentration
Where:
-
A₂₈₀ and Aₘₐₓ are the absorbance values at 280 nm and the tetrazine's maximum absorbance wavelength, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[4]
-
ε_label is the molar extinction coefficient of the methyltetrazine group at its Aₘₐₓ. This value can vary slightly depending on the specific tetrazine derivative but is often in the range of 400-500 M⁻¹cm⁻¹.
-
CF is the Correction Factor, calculated as the ratio of the tetrazine's absorbance at 280 nm to its absorbance at Aₘₐₓ (A₂₈₀_label / Aₘₐₓ_label).[4][5][6]
-
Section 2: Comparison of Methods for DOL Determination
While UV-Vis spectrophotometry is widely used, other methods offer different levels of detail and precision.
| Method | Principle | Pros | Cons | Required Equipment |
| UV-Vis Spectrophotometry | Measures light absorbance to determine the concentration of protein and the attached label based on the Beer-Lambert law. | - Fast and simple- Readily available equipment- Non-destructive | - Provides an average DOL only- Prone to inaccuracies from impurities or incorrect extinction coefficients- Requires complete removal of free label | UV-Vis Spectrophotometer |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. The mass shift upon labeling allows for precise determination of the number of attached labels. | - Highly accurate and precise- Provides distribution of labeled species (e.g., DOL=1, 2, 3...)- Can identify labeling sites | - Requires specialized, expensive equipment- More complex sample preparation and data analysis- Can be destructive | Mass Spectrometer (e.g., MALDI-TOF, ESI-MS) |
Section 3: Comparison of Labeling Chemistries
This compound is part of a two-step "click chemistry" strategy. Its performance and utility can be understood by comparing it to other common bioconjugation methods.[7][8][9][10]
| Reagent Type | Target Residue | Key Features | DOL Control | Typical Applications |
| Methyltetrazine-NHS Ester | Primary Amines (-NH₂) | Two-Step Labeling: Installs a "click handle" for a subsequent, highly specific reaction with a TCO-modified molecule. The reaction is bioorthogonal and exceptionally fast.[11] | Moderate to good. Controlled by the initial NHS ester reaction stoichiometry. | Pre-targeting applications in imaging and drug delivery; modular assembly of complex bioconjugates. |
| Direct Fluorophore-NHS Ester | Primary Amines (-NH₂) | One-Step Labeling: Directly attaches a fluorescent dye to the protein. Simple and widely used. | Moderate. Controlled by reaction stoichiometry but can lead to heterogeneous products. | Fluorescent antibody production for immunoassays (ELISA, Western Blot), flow cytometry, and microscopy. |
| Thiol-Reactive Maleimides | Thiols (-SH) on Cysteine | Site-Specific Potential: Targets less abundant cysteine residues, offering greater control over the labeling site compared to abundant lysines. | Good to excellent, especially with engineered cysteines. | Creating well-defined antibody-drug conjugates (ADCs); site-specific attachment where amine modification is undesirable. |
| Azide-NHS Ester + DBCO/TCO Reagent | Primary Amines (-NH₂) | Alternative Two-Step Click: Installs an azide (B81097) handle for a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC). Bioorthogonal and highly specific.[12] | Excellent. The final DOL can be precisely controlled by adding a limited amount of the DBCO/TCO reagent in the second step. | Applications requiring precise stoichiometry and controlled assembly of conjugates. |
digraph "Bioconjugation Strategies" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Main Node"Protein" [fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon];
// Target Residues"Amines" [label="Primary Amines\n(e.g., Lysine)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Thiols" [label="Thiols\n(e.g., Cysteine)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Chemistries"NHS" [label="NHS Ester Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Maleimide" [label="Maleimide Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// NHS Branches"Direct" [label="One-Step:\nDirect Labeling\n(e.g., Fluorophore-NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Click" [label="Two-Step:\nClick Handle Installation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Click Branches"Tetrazine" [label="Tetrazine-NHS Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; "Azide" [label="Azide-NHS Ester", fillcolor="#FFFFFF", fontcolor="#202124"];
// Second Step"TCO" [label="+ TCO-Molecule", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "DBCO" [label="+ DBCO-Molecule", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections"Protein" -> "Amines"; "Protein" -> "Thiols";
"Amines" -> "NHS"; "Thiols" -> "Maleimide";
"NHS" -> "Direct"; "NHS" -> "Click";
"Click" -> "Tetrazine"; "Click" -> "Azide";
"Tetrazine" -> "TCO" [style=dashed, label="IEDDA Reaction"]; "Azide" -> "DBCO" [style=dashed, label="SPAAC Reaction"]; }
Conclusion
Determining the degree of labeling is an indispensable quality control step in bioconjugation. For this compound, UV-Vis spectrophotometry provides a rapid and accessible method for quantifying the average DOL, which is sufficient for many research applications. For endeavors requiring higher precision and a detailed understanding of the conjugate population, such as therapeutic development, mass spectrometry is the superior alternative. The choice of this compound itself represents a strategic decision to leverage the power of bioorthogonal click chemistry, enabling modular, highly efficient, and rapid conjugation workflows that are often advantageous compared to traditional one-step labeling methods.
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique | MDPI [mdpi.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Methyltetrazine-PEG24-NHS Ester vs. Other Leading Bioorthogonal Reagents
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a bioorthogonal reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of Methyltetrazine-PEG24-NHS ester with other prominent bioorthogonal reagents, supported by quantitative data and detailed experimental protocols to inform your selection process.
At the forefront of bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO). This compound has emerged as a powerful tool within this class, offering a combination of rapid reaction kinetics, high specificity, and enhanced aqueous solubility. This guide will objectively compare its performance against established alternatives, including reagents for strain-promoted alkyne-azide cycloaddition (SPAAC) and the Staudinger ligation.
Quantitative Comparison of Bioorthogonal Reagents
The efficacy of bioorthogonal reactions is primarily assessed by their second-order rate constants, which dictate the speed of the conjugation reaction. A higher rate constant is particularly advantageous when working with low concentrations of biomolecules or when rapid labeling is required. The following table summarizes key performance metrics for Methyltetrazine-TCO ligation and other common bioorthogonal reactions.
| Bioorthogonal Reaction | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability of Linkage | Key Features |
| iEDDA Cycloaddition | Methyltetrazine | trans-cyclooctene (TCO) | ~1 x 10³ - 3.3 x 10⁶ [1][2][3] | High | Extremely fast kinetics, biocompatible, no catalyst required. [2][4] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | Azide | ~0.6 - 1.0[5] | High | Copper-free click chemistry, good kinetics, widely used. |
| Staudinger Ligation | Phosphine (B1218219) | Azide | ~0.002 - 0.02 | Moderate | First bioorthogonal reaction, prone to phosphine oxidation.[6] |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.[5] The iEDDA reaction between tetrazine and TCO exhibits significantly faster kinetics than both SPAAC and the Staudinger ligation, making it the premier choice for applications requiring rapid and efficient bioconjugation.[1][2]
Experimental Protocol: Antibody Labeling with this compound
This protocol outlines a general procedure for the two-step labeling of an antibody. The first step involves the modification of the antibody with a TCO-NHS ester, followed by the bioorthogonal ligation with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
TCO-PEG-NHS Ester
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (7K MWCO)
Procedure:
Step 1: Antibody Modification with TCO-NHS Ester
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 2 mg/mL in PBS.[7] If the antibody buffer contains primary amines (e.g., Tris), a buffer exchange to PBS is necessary.[8]
-
NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.[7][8]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted TCO linker and quenching reagent using a spin desalting column equilibrated with PBS.[7][8]
Step 2: Bioorthogonal Ligation with this compound
-
Tetrazine Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ligation Reaction: Add a 3- to 5-fold molar excess of the this compound stock solution to the purified TCO-modified antibody. The reaction is very fast and can be incubated for 30-60 minutes at room temperature.[8]
-
Final Purification: Remove the unreacted tetrazine reagent using a spin desalting column to obtain the final labeled antibody.
Visualizing the Workflow and Chemistry
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical reaction.
Conclusion
This compound, in conjunction with TCO-modified biomolecules, represents the pinnacle of bioorthogonal chemistry in terms of reaction speed and efficiency. The exceptionally high rate constant of the iEDDA reaction allows for rapid and specific labeling, even at low biomolecule concentrations, a significant advantage over SPAAC and the Staudinger ligation. The inclusion of a PEG24 spacer further enhances its utility by improving aqueous solubility and reducing potential steric hindrance. For researchers requiring the utmost in reaction kinetics and biocompatibility for their bioconjugation strategies, this compound stands out as a superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. furthlab.xyz [furthlab.xyz]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Methyltetrazine-PEG24-NHS Ester and DBCO-PEG24-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the successful synthesis of bioconjugates. Among the most powerful techniques are bioorthogonal "click chemistry" reactions, which enable the precise and efficient covalent linking of molecules in complex biological environments. This guide provides an objective comparison of two prominent amine-reactive linkers used in this field: Methyltetrazine-PEG24-NHS ester and Dibenzocyclooctyne (DBCO)-PEG24-NHS ester.
Both reagents share a common architecture: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on proteins), a 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a bioorthogonal handle.[1][2][3] The critical difference lies in this handle, which dictates the subsequent click chemistry reaction, influencing kinetics, stability, and experimental design. Methyltetrazine participates in the Inverse Electron Demand Diels-Alder (IEDDA) reaction, while DBCO is used for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Core Chemical Principles
The initial step for both linkers involves the reaction of the NHS ester with a primary amine on a biomolecule, such as an antibody or peptide, to form a stable amide bond.[4] This reaction is typically carried out in an amine-free buffer at a pH of 7-9.[3] Once the biomolecule is functionalized with the methyltetrazine or DBCO handle, it is ready for the specific bioorthogonal ligation.
Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), in a [4+2] cycloaddition.[5][6] This reaction is classified as an IEDDA reaction because it involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[6][7] A key feature of this reaction is its exceptionally rapid kinetics, proceeding quickly without the need for a catalyst.[6][8] The reaction is irreversible due to the subsequent retro-Diels-Alder elimination of nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group is a strained cyclooctyne (B158145) that reacts with an azide-functionalized molecule.[][12] This copper-free click reaction is driven by the release of ring strain in the DBCO molecule upon forming a stable triazole ring.[] Like IEDDA, SPAAC is bioorthogonal, meaning it proceeds with high selectivity and is inert to the vast majority of functional groups found in biological systems, making it ideal for use in living cells.[][13]
Performance Comparison
The choice between Methyltetrazine and DBCO linkers often depends on the specific requirements of the application, with reaction speed being a primary differentiator.
Reaction Kinetics
The IEDDA reaction between tetrazine and TCO is recognized as the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than those for SPAAC.[14][15][16] This rapid kinetic profile is highly advantageous for applications where reactant concentrations are low or when conjugation must occur quickly, such as in live-animal imaging.[8]
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) |
| IEDDA | Methyltetrazine + TCO | Up to 30,000 M⁻¹s⁻¹[17] |
| SPAAC | DBCO + Azide (B81097) | ~1 M⁻¹s⁻¹ |
Note: Rate constants can vary based on the specific structure of the reactants and reaction conditions.
Stability and Orthogonality
Both chemistries produce highly stable covalent adducts under physiological conditions.[1] However, the stability of the unreacted handles can differ.
| Feature | This compound | DBCO-PEG24-NHS ester |
| Click Handle | Methyltetrazine | Dibenzocyclooctyne (DBCO) |
| Reaction Partner | trans-Cyclooctene (TCO) | Azide |
| Resulting Linkage | Stable Dihydropyridazine | Stable Triazole[18] |
| Handle Stability | Generally stable, but can be sensitive to some reagents. More stable than non-methylated tetrazines.[17] | Can react with soft nucleophiles like thiols (e.g., glutathione) and is unstable in the presence of reducing agents like TCEP.[19] |
| Orthogonality | Excellent. Does not cross-react with azides. | Excellent. Does not cross-react with tetrazines, allowing for potential dual-labeling schemes with IEDDA chemistry.[20] |
Experimental Protocols
The following sections provide generalized protocols for labeling a protein (e.g., an antibody) and performing the subsequent click chemistry reaction.
Protocol 1: Bioconjugation via this compound
This protocol details the labeling of an antibody with a methyltetrazine handle, followed by conjugation to a TCO-modified molecule.
1.1. Antibody Preparation and Labeling
-
Buffer Exchange: Dialyze the antibody solution (typically 1-10 mg/mL) against an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4.[21] Buffers containing primary amines like Tris will compete with the NHS ester reaction and must be avoided.[22]
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.[21] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[23]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[21] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[21][22]
-
Purification: Remove unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Column) or through dialysis against PBS.[21]
1.2. IEDDA Click Reaction
-
Reactant Mixing: Mix the purified methyltetrazine-labeled antibody with the TCO-containing molecule of interest. A 2- to 4-fold molar excess of the TCO-molecule is typically sufficient due to the rapid kinetics.
-
Incubation: The reaction is often complete within 30 minutes at room temperature.[3]
-
Analysis: The final conjugate can be analyzed using SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: Bioconjugation via DBCO-PEG24-NHS Ester
This protocol details the labeling of an antibody with a DBCO handle, followed by conjugation to an azide-modified molecule.
2.1. Antibody Preparation and Labeling
-
Buffer Exchange: As in Protocol 1.1, exchange the antibody into an amine-free buffer like PBS, pH 7.4. Ensure additives like sodium azide are removed, as they will directly interfere with the subsequent click reaction.[18]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG24-NHS ester in anhydrous DMSO or DMF.[18]
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-PEG24-NHS ester solution to the antibody.[18][24]
-
Incubation: Incubate for 60 minutes at room temperature.[18]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS ester.[18]
-
Purification: Remove excess, unreacted DBCO linker via a desalting column or dialysis.[24]
2.2. SPAAC Click Reaction
-
Reactant Mixing: Mix the purified DBCO-labeled antibody with the azide-containing molecule of interest. A 2- to 4-fold molar excess of the azide-molecule is typically used.[18][24]
-
Incubation: Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[24]
-
Analysis: Characterize the final conjugate using appropriate methods like SDS-PAGE (staining for both protein and the payload if possible, e.g., using a fluorescent azide) and mass spectrometry.[24]
Conclusion and Recommendations
Both this compound and DBCO-PEG24-NHS ester are powerful reagents for creating advanced bioconjugates. The choice between them is dictated by the specific demands of the experiment.
-
Choose this compound when reaction speed is the highest priority. Its unparalleled kinetics make it the superior choice for in vivo applications, pre-targeting strategies, and situations with very dilute samples where the fast reaction rate can drive the conjugation to completion.[8][16]
-
Choose DBCO-PEG24-NHS ester for applications where its well-established, robust chemistry is preferred and reaction times of several hours are acceptable. The stability of the azide partner and the vast library of commercially available azide-modified molecules make this a versatile and reliable option.[18] Furthermore, its orthogonality to the IEDDA chemistry allows for its use in more complex, multi-step labeling paradigms.[20]
Ultimately, both linkers, leveraging the benefits of a hydrophilic PEG24 spacer, provide researchers with effective and highly specific tools for advancing drug development and biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medium.com [medium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. DBCO-PEG4-NHS Ester | AAT Bioquest [aatbio.com]
- 14. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 16. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lumiprobe.com [lumiprobe.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 23. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
The Long-Chain Advantage: Why Methyltetrazine-PEG24-NHS Ester Outperforms Shorter PEG Linkers in Advanced Bioconjugation
In the intricate world of bioconjugation and drug development, the choice of a chemical linker can profoundly influence the efficacy, stability, and pharmacokinetic profile of a therapeutic molecule. For researchers and scientists crafting next-generation antibody-drug conjugates (ADCs) and other targeted therapies, the decision between a long-chain polyethylene (B3416737) glycol (PEG) linker, such as Methyltetrazine-PEG24-NHS ester, and its shorter counterparts is a critical design consideration. Emerging experimental evidence consistently demonstrates that the extended PEG24 linker offers significant advantages in terms of solubility, stability, and in vivo performance, ultimately leading to more effective and safer therapeutics.
The primary role of a PEG linker in a biomolecule is to provide a flexible and hydrophilic spacer between two reactive moieties, for instance, an antibody and a cytotoxic payload.[1] The length of this spacer is not a trivial parameter; it directly impacts the overall physicochemical properties of the conjugate. Longer PEG chains, like the 24-unit PEG in this compound, create a more substantial hydrophilic cloud around the conjugated molecule.[2] This "stealth" effect is crucial for overcoming the challenges associated with hydrophobic drugs, which are often prone to aggregation and rapid clearance from the bloodstream.[1] By effectively masking the hydrophobic nature of the payload, the PEG24 linker enhances the solubility and stability of the entire ADC, preventing the formation of aggregates that can lead to diminished efficacy and potential immunogenicity.[2]
Enhanced Pharmacokinetics and In Vivo Efficacy with Longer PEG Chains
One of the most significant benefits of employing a long PEG linker is the dramatic improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius of a molecule modified with a PEG24 linker leads to reduced renal clearance, resulting in a significantly prolonged circulation half-life.[1][2] This extended presence in the bloodstream allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, leading to enhanced therapeutic efficacy.[3]
Conversely, ADCs constructed with shorter PEG linkers (e.g., PEG2, PEG4) tend to be cleared from circulation more rapidly, which can limit their therapeutic window and overall effectiveness.[1] While shorter linkers may sometimes offer an advantage in terms of in vitro potency by minimizing steric hindrance, this benefit is often outweighed by their suboptimal in vivo performance.[1] The balance between in vitro cytotoxicity and in vivo efficacy is a key consideration, and longer PEG linkers frequently provide a more favorable overall outcome.[1]
Quantitative Comparison of PEG Linker Length on ADC Performance
The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.
| Performance Metric | Short PEG Linkers (e.g., PEG2-PEG4) | Intermediate PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24, 4kDa, 10kDa) |
| In Vitro Cytotoxicity | May retain higher potency.[1] | Moderate impact on potency.[1] | May cause a more substantial reduction in cytotoxicity.[1][4] |
| Pharmacokinetics (Half-life) | Faster clearance, shorter half-life.[1] | Slower clearance, longer half-life.[5] | Significantly prolonged half-life.[1][4] |
| In Vivo Efficacy | Can lead to reduced efficacy due to rapid clearance.[1] | Often shows a significant improvement in efficacy.[1] | Can lead to the highest in vivo efficacy.[1][4] |
| Solubility & Aggregation | Less effective at preventing aggregation of hydrophobic payloads. | Improved solubility and reduced aggregation. | Highly effective at enhancing solubility and preventing aggregation.[2] |
| Immunogenicity | Higher potential for immunogenicity. | Reduced immunogenicity. | Significantly reduced immunogenicity.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and replication of findings. Below are representative protocols for key experiments used to evaluate ADCs with different PEG linker lengths.
Protocol 1: Synthesis and Characterization of ADCs with Varying PEG Linker Lengths
Objective: To synthesize and characterize ADCs with Methyltetrazine-PEGn-NHS ester linkers of varying PEG lengths (n=4, 8, 12, 24).
Materials:
-
Target antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Methyltetrazine-PEG4-NHS ester, Methyltetrazine-PEG8-NHS ester, Methyltetrazine-PEG12-NHS ester, and this compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Trans-cyclooctene (TCO)-modified cytotoxic drug.
-
Analytical instruments: UV-Vis spectrophotometer, HPLC (hydrophobic interaction chromatography - HIC), Mass Spectrometry (MS).
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
NHS Ester Linker Solution: Immediately before use, dissolve each Methyltetrazine-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS ester linker to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to PBS, pH 7.4.
-
Characterization of Tetrazine-labeled Antibody:
-
Determine the concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine group (around 520 nm) and the antibody, or by using mass spectrometry.
-
-
Click Reaction with TCO-Drug: Add a 1.5-fold molar excess of the TCO-modified cytotoxic drug to the purified tetrazine-labeled antibody. Incubate for 1-2 hours at room temperature.
-
Final Purification: Purify the resulting ADC using a desalting column to remove the unreacted drug.
-
Final ADC Characterization:
-
Determine the final protein concentration.
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry.[6]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the in vitro potency of ADCs with different PEG linker lengths.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for Trastuzumab ADCs).
-
Complete cell culture medium.
-
ADCs with different PEG linker lengths.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers. Include an unconjugated antibody and a no-treatment control. Incubate for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 value for each ADC to determine its in vitro potency.[7]
Protocol 3: Pharmacokinetic Study in a Murine Model
Objective: To evaluate the pharmacokinetic profile of ADCs with different PEG linker lengths.
Materials:
-
Healthy mice (e.g., Balb/c).
-
ADCs with different PEG linker lengths.
-
Sterile PBS for injection.
-
Blood collection supplies.
-
ELISA or LC-MS/MS for ADC quantification.
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of each ADC to a cohort of mice (n=3-5 per group).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing the Process and Rationale
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
Evaluating the In Vivo Stability of Methyltetrazine-PEG24-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful in vivo application of bioconjugates hinges on their stability in a complex biological environment. This guide provides a comprehensive evaluation of Methyltetrazine-PEG24-NHS ester conjugates, comparing their performance with viable alternatives and presenting the supporting experimental data and protocols necessary for informed decision-making. The stability of these conjugates is a multi-faceted issue, primarily influenced by the hydrolytic lability of the N-hydroxysuccinimide (NHS) ester, the inherent stability of the methyltetrazine core, and the pharmacokinetic properties imparted by the polyethylene (B3416737) glycol (PEG) spacer.
Understanding the Components and Their Impact on In Vivo Stability
The this compound is a heterobifunctional linker designed for a two-step conjugation strategy. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. The methyltetrazine moiety then enables a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule in vivo.
The primary concern for the in vivo stability of the unconjugated this compound is the hydrolysis of the NHS ester. In aqueous environments, particularly at physiological pH (7.4), the NHS ester can be cleaved by water, rendering it incapable of reacting with its target amine. This pre-conjugation instability can significantly impact the efficiency of labeling the desired biomolecule.
Once conjugated, the resulting amide bond is generally stable in vivo. The focus then shifts to the stability of the methyltetrazine ring and the PEG linker. Methyl-substituted tetrazines offer a favorable balance of excellent stability in biological media and rapid reaction kinetics with TCO, outperforming many other tetrazine derivatives. The PEG24 spacer enhances hydrophilicity, which can improve the pharmacokinetic profile of the conjugate by reducing aggregation and renal clearance.
Comparison with Alternative Amine-Reactive Chemistries
The primary alternative to NHS esters for amine conjugation are tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters. These activated esters also react with primary amines to form stable amide bonds but exhibit significantly greater resistance to hydrolysis, especially in aqueous buffers.
| Feature | NHS Ester | TFP/PFP Ester |
| Reactive Group | N-hydroxysuccinimide ester | Tetrafluorophenyl/Pentafluorophenyl ester |
| Target | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Bond Formed | Stable amide bond | Stable amide bond |
| Key Advantage | Well-established chemistry with broad availability | Higher hydrolytic stability, leading to potentially higher conjugation efficiency[1][2][3] |
| Key Disadvantage | Susceptible to hydrolysis, especially at pH > 7[4][5][6] | Can be more hydrophobic than NHS esters[4] |
| Optimal Reaction pH | 7.2 - 8.5[7] | Slightly higher than NHS esters[4] |
Table 1: Comparison of Amine-Reactive Esters
The enhanced stability of TFP/PFP esters can translate to more efficient and reproducible bioconjugation, particularly when working with low concentrations of protein or when longer reaction times are required.
Comparative Stability of Tetrazine Derivatives
The choice of substituent on the tetrazine ring is critical for its in vivo performance, creating a trade-off between reaction speed and stability.
| Property | Methyltetrazine | H-Tetrazine | tert-Butyl-Tetrazine |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~1,000 - 10,332 | Up to 30,000 | Slower than methyltetrazine |
| In Vivo Stability | High | Low | Very High |
| Key Feature | Optimal balance of reactivity and stability for most in vivo applications. | Fastest kinetics, but prone to degradation in aqueous environments. | Highly stable but with significantly slower reaction rates. |
Table 2: Performance Comparison of Common Tetrazine Derivatives
For most in vivo applications where the conjugate needs to circulate for a period before reacting with its target, methyltetrazine provides the best compromise between stability and reactivity.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines a general method for labeling a protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers or stabilizers.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vivo Stability Assessment of a Methyltetrazine-Conjugated Antibody
This protocol describes a general workflow for evaluating the in vivo stability of an antibody-tetrazine conjugate.
Materials:
-
Methyltetrazine-conjugated antibody
-
Animal model (e.g., mice)
-
Sterile phosphate-buffered saline (PBS)
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
Administration: Administer a defined dose of the methyltetrazine-conjugated antibody to the animal model, typically via intravenous injection.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analysis:
-
ELISA: Use a sandwich ELISA to quantify the total antibody concentration and the concentration of the intact conjugate (antibody with the tetrazine moiety). This often requires a capture antibody specific to the antibody backbone and a detection antibody that recognizes the tetrazine or a tag associated with it.
-
LC-MS/MS: For a more detailed analysis, use liquid chromatography-mass spectrometry to determine the drug-to-antibody ratio (DAR) over time. This method can identify different conjugated forms and potential degradation products.[4][8]
-
-
Data Interpretation: Plot the concentration of the total antibody and the intact conjugate over time to determine the in vivo half-life of the conjugate and assess its stability.
Visualizing Workflows and Pathways
Caption: Experimental workflow for conjugation and in vivo stability assessment.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nanocomposix.com [nanocomposix.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of Methyltetrazine-PEG24-NHS Ester and TCO Reaction for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) has emerged as a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity.[1] This guide provides a comprehensive comparison of the kinetic performance of Methyltetrazine-PEG24-NHS ester with TCO, placing it in the context of other bioorthogonal reactions and offering detailed experimental protocols for its analysis. The inclusion of a long polyethylene (B3416737) glycol (PEG) chain, such as PEG24, is designed to enhance solubility and minimize steric hindrance, properties that are critically important in complex biological environments.[2][3]
Performance Comparison of Bioorthogonal Reactions
The tetrazine-TCO ligation stands out for its remarkable speed, which is several orders of magnitude faster than many other bioorthogonal reactions. This rapid kinetics is a significant advantage in applications where low concentrations of reactants are used or when rapid labeling is crucial. Below is a comparison of second-order rate constants for various bioorthogonal reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA | Methyltetrazine & TCO | ~1,000 - 30,000 [1][4] | Extremely fast, highly specific, catalyst-free, and bioorthogonal.[2] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) & Azide | ~1 | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. |
| NHS Ester-Amine Coupling | NHS Ester & Primary Amine (e.g., Lysine) | Variable, generally slower | Widely used for bioconjugation but lacks bioorthogonality, reacting with any accessible primary amine. |
| Maleimide-Thiol Coupling | Maleimide & Thiol (e.g., Cysteine) | ~1,000 | Specific for thiols, but can undergo hydrolysis and exchange reactions. |
Note: The rate constant for Methyltetrazine-TCO can vary depending on the specific derivatives and reaction conditions.
Experimental Protocols
Accurate kinetic analysis is essential for comparing and optimizing bioorthogonal reactions. Below are detailed protocols for determining the second-order rate constant of the this compound and TCO reaction and for a typical protein conjugation experiment.
Protocol 1: Determination of Second-Order Rate Constant
This protocol describes the kinetic analysis using a stopped-flow spectrophotometer by monitoring the disappearance of the tetrazine chromophore.
Materials:
-
This compound
-
A TCO-containing molecule (e.g., TCO-acid)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the TCO-containing molecule in the reaction buffer.
-
-
Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of the this compound at its absorbance maximum (~520-540 nm) in the reaction buffer.
-
-
Kinetic Measurement:
-
Set up the stopped-flow instrument to monitor the reaction at the absorbance maximum of the tetrazine.
-
Equilibrate the instrument and reactant syringes to the desired temperature (e.g., 25°C or 37°C).
-
In one syringe, prepare a solution of this compound at a known concentration (e.g., 50 µM) in the reaction buffer.
-
In the other syringe, prepare the TCO-containing molecule at a significantly higher concentration (pseudo-first-order conditions, e.g., 500 µM) in the reaction buffer.
-
Rapidly mix the two solutions in the stopped-flow instrument and record the decrease in absorbance over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the TCO reagent: k₂ = k_obs / [TCO].
-
Repeat the experiment with different concentrations of the TCO reagent to ensure the linearity of the relationship.
-
Protocol 2: Protein-Protein Conjugation using this compound and TCO-NHS Ester
This protocol outlines the labeling of two proteins and their subsequent conjugation.
Materials:
-
Protein A and Protein B
-
This compound
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
-
Protein A Functionalization with Tetrazine:
-
Dissolve Protein A in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted tetrazine reagent using a spin desalting column equilibrated with PBS.
-
-
Protein B Functionalization with TCO:
-
Repeat the functionalization steps described above for Protein B using the TCO-PEG-NHS ester.
-
-
Crosslinking Reaction:
-
Mix the tetrazine-functionalized Protein A and the TCO-functionalized Protein B in a 1:1 molar ratio.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by SDS-PAGE, where the formation of a higher molecular weight conjugate will be observed.
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams outline the experimental workflow for kinetic analysis and the underlying bioorthogonal reaction.
References
A Researcher's Guide to Amine-Reactive Crosslinkers: A Comparative Study
For researchers, scientists, and drug development professionals, the strategic selection of an amine-reactive crosslinker is a critical step in experimental design. These reagents are instrumental in a myriad of applications, from elucidating protein-protein interactions and stabilizing protein complexes to the construction of antibody-drug conjugates (ADCs). This guide provides an objective comparison of various amine-reactive crosslinkers, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
Amine-reactive crosslinkers are molecules equipped with two or more reactive groups that specifically target primary amines (-NH₂), which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2][3] The covalent bonds formed by these crosslinkers provide stable linkages, enabling the study of molecular interactions and the creation of novel bioconjugates.[4][5] The choice of a particular crosslinker depends on several factors, including the desired spacer arm length, cleavability, water solubility, and cell membrane permeability.
Comparative Analysis of Amine-Reactive Crosslinkers
The diverse range of available amine-reactive crosslinkers can be broadly categorized based on their reactive groups, such as N-hydroxysuccinimide (NHS) esters, imidoesters, aldehydes, and isocyanates.[1][6] NHS esters are the most commonly used class due to their high reactivity towards primary amines at physiological pH, forming stable amide bonds.[5][6]
Homobifunctional Amine-Reactive Crosslinkers
These crosslinkers possess two identical reactive groups and are primarily used for intramolecular crosslinking or for linking similar functional groups.[7][8]
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |
| Bis(sulfosuccinimidyl) suberate | BS³ | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | Yes (Diol) | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Dimethyl adipimidate | DMA | 245.15 | 8.6 | No | Yes | Yes |
| Dimethyl pimelimidate | DMP | 259.18 | 10.0 | No | Yes | Yes |
| Dimethyl suberimidate | DMS | 273.21 | 11.0 | No | Yes | Yes |
Heterobifunctional Amine-Reactive Crosslinkers
These crosslinkers have two different reactive groups, allowing for sequential conjugation and reducing the likelihood of self-conjugation.[7][9]
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Amine-Reactive Group | Second Reactive Group | Cleavable? | Water-Soluble? |
| N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester | Maleimide | No | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester | Maleimide | No | Yes |
| N-ε-Maleimidocaproyl-oxysuccinimide ester | EMCS | 308.28 | 9.4 | NHS ester | Maleimide | No | No |
| Succinimidyl 4,4'-azipentanoate | SDA | Not specified | 13.5 | NHS ester | Photoreactive | Yes (Diazirine) | No |
Reaction Efficiency and Kinetics
The efficiency of amine-reactive crosslinkers is influenced by factors such as pH, temperature, and the concentration of reactants. NHS esters, for instance, react efficiently with primary amines at a pH range of 7.2 to 9.0.[3] However, they are also susceptible to hydrolysis, which competes with the aminolysis reaction. The half-life of an NHS ester can range from hours at pH 7.0 to mere minutes at pH 8.6.[1] Imidoesters react rapidly with primary amines at alkaline pH (8-10) to form amidine bonds.[1][10] Aldehyde-based crosslinkers react with primary amines to form Schiff bases, which can then be reduced to stable secondary amines.[6]
Recent studies have shown that new crosslinkers with N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole (B21763) leaving groups can be more efficient, generating approximately 30% more cross-linked product and reacting about 10 times faster than the commonly used DSS.[11][12]
Experimental Protocols
General Protocol for Protein Crosslinking using NHS Esters (e.g., DSS)
-
Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at a pH between 7.2 and 8.5.[11][13]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker (e.g., DSS) in a dry, water-miscible organic solvent such as DMSO or DMF.[5][11]
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[11][13] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine (B1666218), to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any excess crosslinker.[11][14]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[1]
Protocol for Cell Surface Protein Crosslinking using BS³
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[13]
-
Crosslinking Reaction: Incubate the cells with 2 mM BS³ in PBS for 30 minutes at 4°C.[2][13]
-
Quenching: Terminate the reaction by adding a quenching solution (e.g., 100 mM glycine or Tris) and incubating for 10-15 minutes at 4°C.[2][13]
-
Cell Lysis and Analysis: Lyse the cells and analyze the crosslinked proteins by SDS-PAGE and immunoblotting to differentiate between surface and intracellular protein pools.[2]
Protocol for Protein Crosslinking using Glutaraldehyde (B144438)
-
Sample Preparation: Prepare the purified protein sample in a suitable buffer such as PBS.[7]
-
Crosslinking Reaction: Add glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2.5%. Incubate the mixture for 15 to 30 minutes at room temperature.[7][13]
-
Quenching: Stop the reaction by adding a quenching solution, such as glycine or Tris, to a final concentration of 0.2 M. Incubate for an additional 15 minutes.[7][13]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other suitable techniques.[7]
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for Protein-Protein Interaction Studies
Caption: A general workflow for studying protein-protein interactions using amine-reactive crosslinkers.
EGFR Signaling Pathway and Potential Crosslinking Targets
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5] Upon ligand binding, EGFR dimerizes and activates downstream signaling cascades, including the MAPK and PI3K/AKT pathways.[5][15] Crosslinking can be used to capture and identify protein complexes within this pathway.
Caption: Simplified EGFR signaling pathway highlighting key protein interactions for crosslinking studies.
TNF Signaling Pathway Overview
Tumor Necrosis Factor (TNF) is a cytokine involved in systemic inflammation and the acute phase response. Its signaling is mediated through two receptors, TNFR1 and TNFR2, which recruit various downstream proteins to initiate signaling cascades leading to apoptosis or inflammation.[16]
Caption: Overview of the TNF signaling pathway initiated by TNFR1, a target for crosslinking analysis.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 9. Strategic internal covalent cross-linking of TNF produces a stable TNF trimer with improved TNFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
The Influence of PEG24 Spacers on Conjugate Pharmacokinetics: A Comparative Guide
The incorporation of polyethylene (B3416737) glycol (PEG) spacers in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical strategy for optimizing their pharmacokinetic profiles. Among various PEG lengths, the 24-unit PEG spacer (PEG24) has garnered significant attention for its ability to enhance the therapeutic index of these complex molecules. This guide provides a comparative analysis of the impact of PEG24 spacers on conjugate pharmacokinetics, supported by experimental data and detailed methodologies.
The Balancing Act: Hydrophilicity and Steric Hindrance
The length of a PEG spacer plays a pivotal role in modulating the physicochemical properties of a conjugate. Longer PEG chains, such as PEG24, increase the overall hydrophilicity of the molecule. This is particularly beneficial for ADCs carrying hydrophobic payloads, as it mitigates the propensity for aggregation and subsequent rapid clearance from circulation.[1][2] Furthermore, the increased hydrodynamic radius conferred by PEGylation shields the conjugate from enzymatic degradation and reduces renal clearance, thereby extending its systemic circulation time.[3][4]
However, a trade-off exists between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer PEG linkers generally improve in vivo performance, they can sometimes introduce steric hindrance that may slightly diminish in vitro potency.[5]
Comparative Pharmacokinetic Parameters
The selection of an appropriate PEG spacer length is a crucial step in the design of novel conjugates. The following table summarizes the general trends observed in pharmacokinetic parameters with varying PEG spacer lengths, with a focus on the advantages offered by longer chains like PEG24.
| PEG Spacer Length | Clearance Rate | Half-life (t½) | Area Under the Curve (AUC) | Key Characteristics |
| Short (e.g., PEG2-PEG4) | Faster | Shorter | Lower | May retain higher in vitro potency but can suffer from rapid clearance, potentially leading to reduced in vivo efficacy. Suitable for payloads not requiring prolonged exposure.[5] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | Higher | Often represents a balance between improved pharmacokinetics and retained potency. A plateau in pharmacokinetic improvement may be reached in this range.[5][6] |
| Long (e.g., PEG24) | Significantly Slower | Significantly Prolonged | Highest | Maximizes hydrophilicity and biophysical stability, leading to a prolonged half-life and enhanced tolerability.[2][7] This can be particularly advantageous for conjugates with highly hydrophobic payloads. |
Experimental Protocols
To assess the impact of PEG24 spacers on conjugate pharmacokinetics, a series of in vitro and in vivo experiments are typically performed.
In Vitro Stability Assessment
Objective: To evaluate the stability of the conjugate in biological matrices.
Protocol:
-
Incubate the PEGylated conjugate in plasma (e.g., human, rat, mouse) and whole blood at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analyze the samples using techniques such as size-exclusion chromatography (SEC) to monitor for aggregation or degradation.
-
For ADCs, quantify the amount of free payload released over time using methods like liquid chromatography-mass spectrometry (LC-MS).
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of the conjugate in a living organism.
Protocol:
-
Administer a single intravenous (IV) dose of the PEGylated conjugate to a cohort of rodents (e.g., Sprague-Dawley rats or BALB/c mice).[6][8]
-
Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 168 hrs).[9]
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the total antibody, conjugated antibody, and free payload in the plasma samples using validated bioanalytical methods such as ligand-binding assays (e.g., ELISA) or LC-MS/MS.[9][10]
-
Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, and AUC using appropriate software (e.g., Phoenix WinNonlin).
Biodistribution Study
Objective: To determine the tissue distribution of the conjugate.
Protocol:
-
Administer the radiolabeled (e.g., with 124I or 68Ga) PEGylated conjugate to tumor-bearing animal models.[11][12]
-
At selected time points post-administration, euthanize the animals and harvest major organs and tumors.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Alternatively, non-invasive imaging techniques like PET/CT can be used to visualize the biodistribution over time in living animals.[11]
Visualizing the Impact of PEGylation
Workflow for Assessing Conjugate Pharmacokinetics
The following diagram illustrates a typical experimental workflow for the pharmacokinetic assessment of a PEGylated conjugate.
Workflow for pharmacokinetic assessment of PEGylated conjugates.
Mechanism of Action of an Antibody-Drug Conjugate
This diagram outlines the cellular journey of an ADC, from binding to its target antigen to the eventual release of its cytotoxic payload.
Cellular mechanism of action for an antibody-drug conjugate.
Conclusion
The use of a PEG24 spacer in conjugate design offers a significant advantage in optimizing pharmacokinetic properties. By increasing hydrophilicity and providing steric shielding, PEG24 prolongs the circulation half-life and improves the overall exposure of the conjugate. This, in turn, can lead to enhanced therapeutic efficacy and better tolerability, particularly for conjugates with hydrophobic payloads. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the impact of PEG24 and other PEG spacers on the pharmacokinetic profile of their novel bioconjugates, ultimately aiding in the development of more effective and safer therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Polyethylene Glycol (PEG) Levels Reach Steady State Following Repeated Treatment with N8-GP (Turoctocog Alfa Pegol; Esperoct®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 8. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Preserving Target Engagement: A Guide to Validating Binding Affinity After Labeling with Methyltetrazine-PEG24-NHS Ester
For researchers, scientists, and drug development professionals, the modification of proteins with functional moieties is a cornerstone of modern biological research. However, the very act of labeling can inadvertently alter a protein's structure and, consequently, its binding affinity for its target. This guide provides a comprehensive comparison of labeling with Methyltetrazine-PEG24-NHS ester to alternative methods, focusing on the critical aspect of validating target binding affinity post-labeling. We present supporting experimental data, detailed protocols for key validation assays, and clear visual representations of the underlying concepts.
The covalent attachment of molecules such as fluorophores, biotin, or click chemistry handles to proteins is essential for a wide array of applications, from in vitro assays to in vivo imaging. This compound is a popular reagent that combines a highly reactive N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation with a methyltetrazine moiety for bioorthogonal click chemistry. The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can reduce steric hindrance.
While the NHS ester chemistry is robust and widely used, it primarily targets primary amines found on lysine (B10760008) residues and the N-terminus of proteins. As lysine residues are often distributed across the protein surface, including within or near the antigen-binding site of an antibody, this random labeling approach carries the risk of diminishing or even abrogating the protein's binding affinity for its target. Therefore, rigorous validation of binding affinity after labeling is not just recommended; it is imperative.
Comparing Labeling Chemistries: The Impact on Binding Affinity
The choice of labeling chemistry is a critical determinant of how a protein's function is preserved. Here, we compare the random labeling approach of this compound with site-specific conjugation methods.
This compound (Random Labeling):
-
Mechanism: The NHS ester reacts with primary amines (lysines, N-terminus) to form stable amide bonds.
-
Advantages: Simple, fast, and broadly applicable to most proteins.
-
Disadvantages: Lack of control over the site of labeling can lead to modification of critical residues within the binding interface, potentially reducing or eliminating binding affinity. This can result in a heterogeneous population of labeled proteins with varying degrees of functionality.
Alternative Site-Specific Labeling Methods:
Site-specific conjugation strategies offer greater control over the location of the label, thereby minimizing the risk of interfering with the protein's binding site.
-
Engineered Cysteines: Introduction of a cysteine residue at a specific, non-critical location on the protein surface allows for targeted labeling with maleimide- or iodoacetamide-functionalized reagents.
-
Enzymatic Labeling: Enzymes like sortase or formylglycine-generating enzyme can be used to install a unique chemical handle at a specific recognition sequence engineered into the protein.
-
Glycan Remodeling: The carbohydrate structures (glycans) on antibodies, typically located on the Fc region far from the antigen-binding site, can be enzymatically modified to introduce reactive groups for conjugation.
The primary advantage of site-specific methods is the generation of a homogeneous product with a defined label-to-protein ratio and, most importantly, a high probability of retaining the native binding affinity.
Quantitative Analysis of Labeling's Impact on Binding Affinity
Direct, publicly available experimental data quantitatively comparing the binding affinity of a protein before and after labeling with this compound is limited. However, studies on similar NHS ester labeling and PEGylation provide valuable insights.
A study on a single-domain antibody fragment (sdAb) labeled with a trans-cyclooctene (B1233481) (TCO)-containing NHS ester, a similar amine-reactive chemistry, provides a concrete example. The binding affinity (KD) of the anti-HER2 sdAb 5F7 was determined after labeling.[1]
| Labeling Method | Protein | Target | Unlabeled K D (nM) | Labeled K D (nM) | Fold Change |
| TCO-PEG4-NHS Ester | anti-HER2 sdAb 5F7 | HER2 | Not Reported | 5.4 ± 0.7 | - |
Table 1: Binding affinity of an anti-HER2 single-domain antibody fragment (sdAb) after labeling with a TCO-PEG4-NHS ester. While the K D of the unlabeled sdAb was not reported in this specific study, the data demonstrates the successful retention of high-affinity binding after labeling. It is crucial to perform such measurements to confirm that the labeling process has not negatively impacted the protein's function.
Studies comparing random and site-specific antibody conjugation methods consistently demonstrate the superiority of site-specific approaches in preserving binding affinity. For instance, an antibody biotinylated using a site-specific method showed better binding to its antigen in a surface plasmon resonance (SPR) interaction compared to its randomly biotinylated counterpart.[2] While not specific to this compound, this highlights a general principle.
The PEG component of the linker can also influence binding. While PEGylation can increase solubility and in vivo half-life, it can also sterically hinder binding if the PEG chain is in proximity to the binding site. However, in some cases, PEGylation has been shown to have little to no effect on antigen binding activity or even increase the inhibitory potency of antibodies.[3]
Experimental Protocols for Validating Binding Affinity
To quantitatively assess the impact of labeling on binding affinity, techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are the gold standards. They provide real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (KD).
Detailed Experimental Protocol: Validating Antibody Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines a typical workflow for comparing the binding affinity of an unlabeled antibody to the same antibody labeled with this compound.
1. Materials and Reagents:
-
Purified unlabeled antibody
-
Antibody labeled with this compound (purified to remove free label)
-
Purified antigen
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip appropriate for antibody capture (e.g., Protein A, Protein G, or anti-Fc antibody-coated chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
2. Experimental Procedure:
-
Step 1: Antibody Labeling and Purification
-
Label the antibody with this compound according to the manufacturer's protocol.
-
Remove excess, unreacted label using a desalting column or dialysis.
-
Determine the concentration and degree of labeling of the purified labeled antibody.
-
-
Step 2: SPR Instrument Setup and Sensor Chip Preparation
-
Equilibrate the SPR instrument with running buffer at the desired temperature (typically 25°C).
-
Prime the system to remove any air bubbles.
-
Activate and prepare the sensor chip surface according to the manufacturer's instructions for antibody capture.
-
-
Step 3: Antibody Capture
-
Inject the unlabeled antibody over one flow cell and the labeled antibody over another flow cell at a concentration of ~5-10 µg/mL in running buffer to achieve a capture level of approximately 1000-2000 Response Units (RU).
-
Use a reference flow cell (no antibody captured) for background subtraction.
-
-
Step 4: Analyte (Antigen) Binding Assay
-
Prepare a series of dilutions of the antigen in running buffer. A typical concentration range would be 0.1x to 10x the expected KD, for example, from 1 nM to 100 nM. Include a zero-concentration sample (running buffer only) as a blank.
-
Inject the different concentrations of the antigen sequentially over all flow cells, starting with the lowest concentration.
-
Monitor the association phase (typically 120-300 seconds) and the dissociation phase (typically 300-900 seconds) in real-time.
-
-
Step 5: Regeneration
-
After each antigen injection cycle, inject the regeneration solution to remove the bound antigen from the captured antibody, preparing the surface for the next injection.
-
Confirm that the baseline RU returns to the initial level after regeneration.
-
-
Step 6: Data Analysis
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both the unlabeled and labeled antibody.
-
3. Data Interpretation:
Compare the KD values obtained for the unlabeled and labeled antibody. A significant increase in the KD value for the labeled antibody indicates that the labeling process has negatively impacted its binding affinity.
Visualizing the Concepts
To better illustrate the concepts discussed, we provide diagrams generated using Graphviz (DOT language).
Caption: Experimental workflow for validating antibody binding affinity after labeling using SPR.
References
- 1. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Potencies of Monoclonal Antibodies to the Macrophage Adhesion Molecule Sialoadhesin Are Greatly Increased Following PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Click Chemistry Reagents: Benchmarking Methyltetrazine-PEG24-NHS Ester
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate click chemistry reagent is a critical decision that dictates the efficiency, specificity, and biocompatibility of their applications. This guide provides an objective comparison of Methyltetrazine-PEG24-NHS ester against other prevalent click chemistry reagents, supported by a summary of performance data and detailed experimental protocols.
The field of click chemistry has revolutionized the way biomolecules are modified and conjugated, offering a suite of reactions that are highly efficient, selective, and biocompatible.[1] Among these, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), has emerged as a frontrunner due to its exceptionally fast reaction kinetics.[2] this compound is a reagent that leverages this powerful chemistry, incorporating a methyltetrazine moiety for rapid, catalyst-free ligation to TCO-modified molecules, an N-hydroxysuccinimide (NHS) ester for facile labeling of primary amines on proteins and other biomolecules, and a long polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance.[3][4][5]
This guide will delve into a comparative analysis of this compound with other key click chemistry reagents, focusing on reaction kinetics, stability, and biocompatibility.
Quantitative Performance Comparison
The choice of a click chemistry reagent is often a trade-off between reaction speed, stability of the resulting conjugate, and the biocompatibility of the reaction conditions. The following table summarizes key quantitative data for this compound and its alternatives.
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Catalyst Required | Key Characteristics |
| Methyltetrazine | trans-Cyclooctene (TCO) | iEDDA | ~800 - 30,000[6] | No | Extremely fast, highly specific, bioorthogonal, catalyst-free.[6] |
| Dibenzocyclooctyne (DBCO) | Azide | SPAAC | ~1[6] | No | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[6] |
| Alkyne | Azide | CuAAC | 10 - 10,000[2] | Yes (Copper) | High yields and rapid kinetics, but the copper catalyst can be cytotoxic.[7][8] |
| Maleimide | Thiol | Michael Addition | ~1000[6] | No | Specific for thiols, but the resulting bond can be reversible.[6] |
| NHS Ester | Primary Amine | Acylation | Variable, generally slower[6] | No | Widely used for protein labeling, but not bioorthogonal as it reacts with any accessible primary amine.[6] |
Experimental Protocols
To provide a practical framework for comparing these reagents, the following are detailed methodologies for a typical two-step protein-protein conjugation experiment.
Protocol 1: Protein Labeling with NHS Esters
This protocol describes the functionalization of a protein with a primary amine-reactive NHS ester, such as this compound or DBCO-PEG24-NHS ester.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound or other NHS ester reagent (e.g., DBCO-PEG24-NHS ester) dissolved in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Dissolve the protein in an amine-free buffer to the desired concentration.
-
Add a 10-20 fold molar excess of the NHS ester reagent to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Remove the excess, unreacted NHS ester reagent using a spin desalting column equilibrated with the desired storage buffer.
Protocol 2: Click Chemistry Conjugation
This protocol outlines the conjugation of two proteins that have been functionalized with complementary click chemistry handles (e.g., a tetrazine-labeled protein and a TCO-labeled protein).
Materials:
-
Tetrazine-labeled protein (from Protocol 1)
-
TCO-labeled protein (prepared similarly to Protocol 1 using a TCO-NHS ester)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Mix the tetrazine-labeled protein and the TCO-labeled protein in a 1:1 molar ratio in the reaction buffer.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show the formation of a higher molecular weight conjugate.
-
For copper-catalyzed reactions (CuAAC), the protocol would include the addition of a copper(I) source and a stabilizing ligand.[8]
Visualizing the Workflow and Selection Criteria
To further clarify the experimental process and the decision-making involved in selecting a click chemistry reagent, the following diagrams are provided.
Conclusion
This compound stands out as a premier reagent for bioconjugation, particularly in applications where rapid reaction kinetics and biocompatibility are paramount. Its ability to leverage the exceptionally fast iEDDA reaction without the need for a cytotoxic catalyst makes it an ideal choice for in vivo and other sensitive applications.[3][9] The inclusion of a long PEG spacer further enhances its utility by improving solubility and reducing potential steric hindrance. While other click chemistry reactions such as SPAAC and CuAAC offer their own advantages in terms of stability and versatility, the unparalleled speed of the tetrazine-TCO ligation positions this compound as a powerful tool for researchers pushing the boundaries of drug development and biological discovery.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. This compound, 2055646-25-6 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
Confirming Bioconjugation: A Comparative Guide to Spectrophotometric and Alternative Methods for Methyltetrazine-PEG24-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise confirmation of successful bioconjugation is a critical step in the development of targeted therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of spectrophotometric methods with alternative analytical techniques for confirming the conjugation of Methyltetrazine-PEG24-NHS ester to proteins and other biomolecules. We present a side-by-side analysis of experimental data, detailed protocols, and visual workflows to facilitate an informed selection of the most suitable confirmation strategy.
The covalent attachment of this compound to a biomolecule leverages the amine-reactive N-hydroxysuccinimide (NHS) ester to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on a protein. The incorporated methyltetrazine moiety then enables a highly specific and rapid bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. Verifying the initial conjugation of the methyltetrazine-PEG linker is paramount for the success of subsequent ligation steps.
Spectrophotometric Confirmation: A Rapid and Accessible Approach
UV-Vis spectrophotometry offers a quick and readily available method for assessing the degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein. This technique relies on the distinct absorbance properties of the protein and the methyltetrazine linker.
Two primary spectrophotometric approaches can be employed:
-
Direct Measurement of Methyltetrazine Absorbance: The methyltetrazine group exhibits a characteristic absorbance maximum around 520 nm. By measuring the absorbance of the conjugate at this wavelength, the concentration of the conjugated linker can be determined.
-
Monitoring of NHS Ester Reaction: The conjugation reaction releases N-hydroxysuccinimide (NHS), which has a distinct absorbance maximum at 260 nm. Monitoring the increase in absorbance at this wavelength can indicate the progress of the reaction.
Determining the Degree of Labeling (DOL)
The DOL is a key parameter for ensuring the quality and consistency of the bioconjugate. An insufficient DOL can lead to a poor signal in downstream applications, while an excessively high DOL may result in protein aggregation or loss of biological activity.
The DOL can be calculated using the following formula, which takes into account the absorbance of the protein at 280 nm and the methyltetrazine at its maximum absorbance (λmax, typically ~520 nm):
Where:
-
A_max: Absorbance of the conjugate at the λmax of the methyltetrazine.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
CF: Correction factor to account for the absorbance of the methyltetrazine linker at 280 nm.
-
ε_linker: Molar extinction coefficient of the methyltetrazine linker at its λmax.
A correction factor is necessary because the methyltetrazine linker itself can absorb light at 280 nm, which would otherwise lead to an overestimation of the protein concentration. For some tetrazine-containing compounds, this correction factor has been reported to be around 0.46. However, the precise value for this compound should be determined empirically or obtained from the manufacturer's data sheet for the highest accuracy.
Alternative and Orthogonal Confirmation Methods
While spectrophotometry provides a rapid assessment, orthogonal methods are crucial for a more comprehensive and definitive confirmation of conjugation. These techniques provide complementary information on the molecular weight, purity, and heterogeneity of the conjugate.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides a direct measurement of the molecular weight of the intact protein before and after conjugation. The mass shift observed corresponds to the mass of the attached this compound molecules, allowing for a precise determination of the number of conjugated linkers.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): SEC-HPLC separates molecules based on their hydrodynamic radius. Conjugation with the PEG linker increases the size of the protein, leading to a shorter retention time on the SEC column compared to the unconjugated protein. This method is also effective for identifying and quantifying any aggregation that may have occurred during the conjugation process.
Performance Comparison
To facilitate the selection of the most appropriate analytical method, the following table summarizes the key performance characteristics of each technique for the confirmation of this compound conjugation.
| Feature | UV-Vis Spectrophotometry | MALDI-TOF MS | SEC-HPLC |
| Principle | Absorbance of light by the protein and methyltetrazine | Measurement of mass-to-charge ratio of ionized molecules | Separation based on hydrodynamic size |
| Information Provided | Degree of Labeling (DOL) | Precise molecular weight, confirmation of covalent modification, heterogeneity | Purity, aggregation, relative quantification of conjugated vs. unconjugated protein |
| Speed | Fast | Moderate | Slow |
| Cost | Low | High | Moderate |
| Throughput | High | Low | Moderate |
| Quantitative | Yes (DOL) | Yes (mass shift, relative intensity) | Yes (peak area integration) |
| Limitations | Requires accurate molar extinction coefficients and correction factor; indirect measurement of conjugation | Can be sensitive to sample preparation and matrix effects; may not resolve small mass differences in heterogeneous samples | Lower resolution for small mass changes; may not distinguish between different degrees of labeling if the size difference is minimal |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
Materials:
-
This compound conjugated protein
-
Unconjugated protein (for baseline measurements)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Samples:
-
Dissolve the unconjugated and conjugated protein in the conjugation buffer to a known concentration (e.g., 1 mg/mL).
-
-
Measure Absorbance:
-
Measure the absorbance of the unconjugated protein at 280 nm.
-
Measure the absorbance of the conjugated protein at 280 nm and at the λmax of the methyltetrazine (typically around 520 nm).
-
-
Calculate Protein Concentration:
-
Calculate the concentration of the protein in the conjugate sample, correcting for the absorbance of the methyltetrazine at 280 nm.
-
-
Calculate Linker Concentration:
-
Using the Beer-Lambert law (A = εbc), calculate the concentration of the methyltetrazine linker from the absorbance at its λmax.
-
-
Calculate DOL:
-
Divide the molar concentration of the linker by the molar concentration of the protein to obtain the Degree of Labeling.
-
Protocol 2: Confirmation of Conjugation by MALDI-TOF MS
Materials:
-
This compound conjugated protein
-
Unconjugated protein
-
MALDI-TOF mass spectrometer
-
MALDI plate
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA)
Procedure:
-
Sample Preparation:
-
Desalt the unconjugated and conjugated protein samples using a suitable method (e.g., dialysis, desalting columns).
-
Mix a small aliquot of each protein sample with the matrix solution on the MALDI plate.
-
-
Data Acquisition:
-
Allow the spots to dry completely.
-
Acquire the mass spectra for both the unconjugated and conjugated protein in the appropriate mass range.
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated protein.
-
Determine the average molecular weight of the conjugated protein.
-
Calculate the mass difference between the conjugated and unconjugated protein to confirm the attachment of the this compound and to determine the number of attached linkers.
-
Protocol 3: Analysis of Conjugate Purity and Aggregation by SEC-HPLC
Materials:
-
This compound conjugated protein
-
Unconjugated protein
-
HPLC system with a size-exclusion column and a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Sample Preparation:
-
Filter the unconjugated and conjugated protein samples through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Inject the unconjugated protein onto the SEC column and record the chromatogram, monitoring the absorbance at 280 nm.
-
Inject the conjugated protein onto the SEC column and record the chromatogram under the same conditions.
-
-
Data Analysis:
-
Compare the retention times of the main peaks in the two chromatograms. A shift to an earlier retention time for the conjugated protein indicates an increase in size due to the attached linker.
-
Integrate the peak areas in the chromatogram of the conjugated sample to quantify the percentage of conjugated protein, unconjugated protein, and any aggregates (which will elute at even earlier retention times).
-
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the logical workflow for confirming the conjugation of this compound.
By employing a combination of these spectrophotometric and orthogonal methods, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their bioconjugates for downstream applications.
A Comparative Analysis of PEG-Tetrazine Linkers: Impact of Spacer Length on Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful development of bioconjugates. Among the diverse array of available options, PEG-tetrazine linkers have emerged as a powerful tool, primarily due to their role in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) click reaction. The length of the polyethylene (B3416737) glycol (PEG) spacer within these linkers is not a trivial consideration; it significantly influences the physicochemical and biological properties of the resulting conjugate. This guide provides a side-by-side comparison of different length PEG-tetrazine linkers, supported by experimental data, to aid in the selection of the optimal linker for specific research applications.
The inclusion of a PEG spacer in a tetrazine linker offers several advantages, including enhanced hydrophilicity, improved solubility, and reduced immunogenicity of the bioconjugate.[1][2][3] The PEG chain's flexibility can also mitigate steric hindrance, potentially leading to more efficient conjugation.[4] However, the optimal PEG length is application-dependent, representing a balance between enhancing stability and solubility without compromising biological activity.[5]
Impact of PEG Linker Length on Performance: A Comparative Overview
The length of the PEG spacer can influence various parameters of a bioconjugate, from its synthesis to its in vivo performance. The following table summarizes key performance metrics for bioconjugates functionalized with PEG-tetrazine linkers of varying lengths, based on data from multiple studies.
| Property | Short PEG Linkers (e.g., PEG1-PEG4) | Medium PEG Linkers (e.g., PEG6-PEG12) | Long PEG Linkers (e.g., >PEG12, up to 10 kDa) | Rationale and Key Considerations |
| Reaction Kinetics | Generally fast. | May exhibit slightly altered kinetics. | Can influence reaction rates, though the inherent speed of tetrazine-TCO ligation is high.[6] | The high reactivity of the tetrazine-TCO reaction is a key advantage.[6] While PEG length can introduce steric effects, the reaction remains efficient under various conditions. |
| Solubility | Good. | Better. | Best. | PEG is inherently hydrophilic, and longer chains significantly enhance the aqueous solubility of hydrophobic molecules.[1][3][7] |
| Stability | Generally stable. | May show increased serum stability. | Can further enhance stability.[8][9] | The methyl group on some tetrazines confers greater stability compared to unsubstituted ones. The PEG spacer can further contribute to the overall stability of the conjugate.[8] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency.[5] | Often represents a balance between improved pharmacokinetics and retained potency.[5] | May show a slight decrease in potency.[5] | Longer PEG chains can sterically hinder the interaction of the antibody-drug conjugate (ADC) with its target cell or impede the release of the cytotoxic payload.[5] For example, one study showed a 4.5-fold reduction in cytotoxicity with a 4 kDa PEG linker and a 22-fold reduction with a 10 kDa linker.[5] |
| Cellular Uptake (Nanoparticles) | Higher non-specific uptake compared to longer PEGs. | Reduced non-specific uptake. | Significant reduction in non-specific uptake, enhancing "stealth" properties.[5] | Increasing PEG length generally reduces non-specific cellular uptake by creating a hydration shell that shields the nanoparticle from interactions with serum proteins.[10] |
| In Vivo Tumor Accumulation | Effective. | Can be improved. | Significantly increased tumor accumulation has been observed.[11] | In a study with folate-conjugated liposomes, increasing the PEG linker length from 2 kDa to 10 kDa resulted in enhanced tumor-targeting ability and a greater reduction in tumor size.[11] |
| Grafting Efficiency | Good. | May be improved. | Longer PEG spacers can significantly increase the number of moieties grafted onto antibodies.[12] | One study found that for the same number of equivalents of NHS ester, the number of moieties grafted onto monoclonal antibodies increased significantly with the longest PEG spacer (PEG12).[12] |
Experimental Workflows and Protocols
The generation of bioconjugates using PEG-tetrazine linkers involves a series of well-defined steps. The following diagrams illustrate a general experimental workflow for antibody-drug conjugate (ADC) synthesis and a generalized cellular uptake pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG-tetrazine linkers. Below are summaries of key experimental protocols.
Protocol 1: General Tetrazine-TCO Bioconjugation [13][14]
-
Dissolution: Dissolve the molecule to be conjugated (e.g., a protein or peptide) in a suitable buffer (e.g., DMF).
-
Titration: Add a molar solution of the PEG-tetrazine linker dropwise to the solution of the target molecule functionalized with a trans-cyclooctene (B1233481) (TCO) group. The disappearance of the characteristic red color of the tetrazine indicates the progression of the reaction.
-
Completion: Continue adding the tetrazine solution until the red color persists, indicating that all TCO groups have reacted.
-
Purification: Evaporate the solvent under high vacuum. The resulting residue contains the desired conjugate, which can be further purified if necessary.
Protocol 2: In Vitro Plasma Stability Assay using LC-MS [8]
-
Incubation: Incubate the bioconjugate in plasma from the species of interest (e.g., human, mouse) at 37°C.
-
Sampling: At various time points, take aliquots of the plasma sample.
-
Quenching: Immediately quench the reaction in the aliquots by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the bioconjugate and any cleavage products, by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Quantification: Quantify the amount of intact bioconjugate remaining at each time point to determine its half-life in plasma.
Conclusion
The choice of PEG spacer length in a PEG-tetrazine linker is a critical design parameter that can significantly impact the performance of a bioconjugate. While shorter PEG linkers may be advantageous in applications where maintaining high in vitro potency is paramount, longer linkers generally offer superior solubility, stability, and in vivo pharmacokinetic profiles.[1][15] Specifically, longer PEG chains have been shown to enhance tumor accumulation and provide "stealth" properties to nanoparticles.[5][11] However, they may also lead to a reduction in the in vitro cytotoxicity of ADCs.[5] Therefore, the optimal PEG linker length must be determined empirically, taking into consideration the specific molecule being conjugated, the intended application, and the desired balance between physicochemical properties and biological activity. This guide provides a foundational understanding to aid researchers in making an informed decision for their bioconjugation strategies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. interchim.fr [interchim.fr]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. dovepress.com [dovepress.com]
- 12. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com.cn [confluore.com.cn]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyltetrazine-PEG24-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Methyltetrazine-PEG24-NHS ester, a compound widely utilized in bioconjugation and click chemistry. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Hazard Summary
| Item | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Protective Clothing | Lab coat | Protects from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Avoids inhalation of any dust or aerosols. |
| Primary Hazard | Amine-reactive NHS ester | Can react with biological molecules. |
| Secondary Hazard | PEG compound | While generally low toxicity, should not enter waterways.[1] |
Step-by-Step Disposal Protocol
This protocol addresses the disposal of the unreacted solid compound, solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
All waste generated from the use of this compound must be treated as chemical waste and segregated from regular laboratory and solid waste.
-
Designated Waste Container: Use a clearly labeled, sealed waste container made of a material compatible with the solvents in which the compound is dissolved (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO or DMF).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". Note any solvents present in the waste.
Step 2: Managing Different Waste Streams
A. Unused or Expired Solid this compound:
-
The original vial containing the solid powder should never be disposed of in the regular trash.
-
Place the sealed original vial directly into your designated hazardous chemical waste container.
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
Collect all concentrated stock solutions in the designated liquid hazardous waste container.
-
Crucially, never dispose of concentrated organic solvent solutions down the drain. [2]
-
The first rinse of any glassware that contained concentrated solutions should also be collected as hazardous waste.[3]
C. Dilute Aqueous Solutions and Reaction Mixtures:
-
Due to the reactivity of the NHS ester, it will hydrolyze in aqueous solutions, particularly at neutral or basic pH.[4] While this deactivates the amine-reactive group, the resulting products (Methyltetrazine-PEG24-acid and N-Hydroxysuccinimide) must still be disposed of as chemical waste.
-
Collect all dilute aqueous solutions and reaction mixtures in the designated hazardous waste container. Do not dispose of these solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) office.
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, paper towels):
-
All solid materials that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
This includes items such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper used for cleaning spills.
Step 3: Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and final disposal.[3][5] Always follow their specific procedures.
Experimental Protocol: NHS Ester Hydrolysis for Deactivation
While the hydrolyzed product is still considered chemical waste, deactivating the reactive NHS ester can be a prudent step before collection. NHS esters hydrolyze in aqueous environments, a reaction that is accelerated at higher pH.[4]
-
Objective: To hydrolyze the amine-reactive NHS ester moiety to a more stable carboxylic acid.
-
Materials: Dilute solutions of this compound, a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 8.0-8.5, designated hazardous waste container.
-
Procedure:
-
Ensure the waste solution is in a suitable container that allows for mixing.
-
Adjust the pH of the solution to between 8.0 and 8.5 using a suitable buffer. Avoid buffers containing primary amines like Tris, as they will react with the NHS ester.[6]
-
Allow the solution to stand at room temperature for several hours (a minimum of 4-5 hours is recommended) to ensure complete hydrolysis.[4]
-
Once hydrolysis is complete, ensure the waste is properly labeled and transfer it to the designated hazardous chemical waste container for collection.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Methyltetrazine-PEG24-NHS ester
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG24-NHS ester. Adherence to these protocols is vital for ensuring laboratory safety and experimental integrity.
Hazard Identification and Summary
This compound is a compound that requires careful handling. While a specific Safety Data Sheet (SDS) for this exact product may vary between suppliers, related compounds with N-hydroxysuccinimide (NHS) ester and tetrazine functionalities present known hazards. Users should always consult the supplier-specific SDS before use.
Potential Hazards of Similar Compounds: [1]
-
Skin Irritation (H315): May cause skin irritation upon contact.[1]
-
Eye Irritation (H319): Can cause serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled, particularly in powder form.[1]
-
Moisture Sensitivity: The NHS ester group is highly susceptible to hydrolysis, which renders the compound inactive.[2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended equipment for each stage of handling.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses[5] | Chemical-resistant gloves (e.g., Nitrile)[6] | Lab coat | Not generally required |
| Weighing (Solid Form) | Chemical splash goggles or face shield[6][7] | Chemical-resistant gloves (e.g., Nitrile)[7] | Lab coat | N95 respirator or higher (if not in a chemical fume hood) to avoid dust inhalation[8] |
| Dissolution & Reaction | Chemical splash goggles[7] | Chemical-resistant gloves (e.g., Nitrile)[7] | Lab coat | Work in a certified chemical fume hood or well-ventilated area |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for safely preparing and using this compound in a laboratory setting. The NHS ester's sensitivity to moisture is a critical consideration at every step.[2]
Step 1: Preparation
-
Equilibrate the Vial: Before opening, allow the vial of this compound to warm to room temperature.[2] This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the reactive NHS ester.[9]
-
Prepare Amine-Free Buffers: Ensure all buffers for the reaction (e.g., Phosphate-Buffered Saline, PBS) are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[2]
-
Gather Materials: Have all necessary equipment, including anhydrous solvents (e.g., DMSO, DMF), micropipettes, and reaction vessels, ready for immediate use.[2]
Step 2: Weighing and Dissolution
-
Work in a Controlled Environment: Conduct all weighing and initial dissolution steps in a chemical fume hood or a well-ventilated area to avoid inhalation of the powder.
-
Weigh Quickly: Weigh the desired amount of the compound promptly.
-
Dissolve Immediately: Dissolve the weighed reagent in a small amount of anhydrous organic solvent like DMSO or DMF right before use.[2] Do not prepare stock solutions for later use , as the NHS ester will degrade over time, even in anhydrous solvent.[2] Discard any unused reconstituted reagent.[2]
Step 3: Reaction and Disposal
-
Initiate Reaction: Add the dissolved this compound solution to your protein or other amine-containing sample in the prepared amine-free buffer.[2]
-
Incubation: Allow the reaction to proceed according to your specific experimental protocol, typically for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching (Optional but Recommended): To stop the reaction, you can add an amine-containing buffer like Tris-buffered saline (TBS) to consume any unreacted NHS ester.[2]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for handling this compound.
Caption: Workflow for handling moisture-sensitive this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Reagent | Dispose of as solid chemical waste in a clearly labeled, sealed container. Do not mix with other waste. |
| Contaminated Solvents/Solutions | Collect in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, DMF). |
| Contaminated Labware (Tips, Tubes) | Dispose of as solid chemical waste. If contaminated with biohazards, follow your institution's biohazardous waste procedures.[10] |
| Empty Vials | Handle the uncleaned container as you would the product itself. Dispose of as solid chemical waste. |
Important: Always adhere to your institution's specific waste management guidelines and local regulations.[10]
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
